Product packaging for Diphenyl-nicotinamide(Cat. No.:CAS No. 64280-24-6)

Diphenyl-nicotinamide

Cat. No.: B15250312
CAS No.: 64280-24-6
M. Wt: 274.3 g/mol
InChI Key: FYFWGHVSOVRQBY-UHFFFAOYSA-N
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Description

Diphenyl-nicotinamide is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O B15250312 Diphenyl-nicotinamide CAS No. 64280-24-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64280-24-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

N,N-diphenylpyridine-3-carboxamide

InChI

InChI=1S/C18H14N2O/c21-18(15-8-7-13-19-14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H

InChI Key

FYFWGHVSOVRQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

Foundational & Exploratory

Unveiling the Solid-State Architecture of N-Phenylnicotinamide: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the crystal structure of N-Phenylnicotinamide, a derivative of nicotinamide with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its three-dimensional structure, experimental procedures for its synthesis and crystallization, and the computational workflow for its structural determination.

Introduction

N-Phenylnicotinamide (C₁₂H₁₀N₂O) is a molecule of significant interest due to the established biological activities of nicotinamide and its derivatives, which include anti-inflammatory, antioxidant, and potential anti-diabetic properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount for elucidating structure-activity relationships, guiding drug design, and ensuring solid-form stability. This guide presents a detailed analysis of the crystal structure of N-Phenylnicotinamide, determined by single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of N-Phenylnicotinamide reveals a non-planar molecular conformation. The dihedral angle between the phenyl and pyridine rings is a notable 64.81 (1)°.[1][3] This twisted arrangement is a key stereochemical feature of the molecule in the solid state. The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into one-dimensional chains extending along the b-axis.[1][2][3]

Crystallographic Data

The crystallographic data for N-Phenylnicotinamide has been determined at 290 K and is summarized in the table below. The compound crystallizes in the monoclinic space group.

Parameter Value
Chemical FormulaC₁₂H₁₀N₂O
Formula Weight (Mᵣ)198.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.732 (4)
b (Å)5.2766 (11)
c (Å)20.248 (4)
β (°)103.746 (4)
Volume (ų)1944.0 (7)
Z8
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)290
Calculated Density (g/cm³)1.355
Absorption Coefficient (μ, mm⁻¹)0.09
Data Collection and Refinement

The data collection was performed on a Bruker SMART CCD area-detector diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved using direct methods and refined on F².

Parameter Value
DiffractometerBruker SMART CCD area-detector
Reflections Collected6923
Independent Reflections1813
Rint0.039
R[F² > 2σ(F²)]0.049
wR(F²)0.112
Goodness-of-fit (S)1.03
Parameters140
Δρmax (e Å⁻³)0.19
Δρmin (e Å⁻³)-0.21

Experimental Protocols

Synthesis of N-Phenylnicotinamide

N-Phenylnicotinamide was synthesized by reacting nicotinoyl chloride with aniline in a tetrahydrofuran solution. The reaction was stirred for 8 hours at ambient temperature in the presence of a catalytic amount of triethylamine. Following the reaction, the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution. The resulting aqueous mixture was then extracted with ethyl acetate and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel using a hexane-ethyl acetate gradient.[1][2]

Crystallization

Single crystals of N-Phenylnicotinamide suitable for X-ray diffraction were grown from an ethanolic solution.[1][2]

X-ray Data Collection and Structure Determination

A suitable single crystal with dimensions 0.23 × 0.15 × 0.11 mm was mounted on a Bruker SMART CCD area-detector diffractometer.[1] X-ray diffraction data were collected at 290 K using Mo Kα radiation. The collected data were processed using the SAINT software package. The crystal structure was solved by direct methods using SHELXS90 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms bonded to carbon were positioned geometrically and refined using a riding model. The hydrogen atom attached to the nitrogen was located from a difference Fourier map and refined isotropically.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis, crystallization, and structural analysis of N-Phenylnicotinamide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis reactants Nicotinoyl Chloride + Aniline in THF with Triethylamine reaction Stir at Room Temperature (8h) reactants->reaction workup Neutralization (aq. NaHCO₃) & Ethyl Acetate Extraction reaction->workup purification Silica Gel Chromatography workup->purification crystallization Dissolution in Ethanol & Slow Evaporation purification->crystallization data_collection Single-Crystal X-ray Diffraction (Bruker SMART CCD) crystallization->data_collection structure_solution Structure Solution (Direct Methods) (SHELXS90) data_collection->structure_solution structure_refinement Structure Refinement (on F²) (SHELXL97) structure_solution->structure_refinement hydrogen_bonding mol1 Molecule A (N-H donor) mol2 Molecule B (C=O acceptor) mol1->mol2 N-H···O mol3 Molecule C (N-H donor) mol2->mol3 O···H-N

References

An In-depth Technical Guide to the Synthesis of Diphenyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for diphenyl-nicotinamide, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic routes to its key precursors, diphenylamine and nicotinoyl chloride, and outlines the final amide formation step. All quantitative data from cited experimental protocols are summarized for clarity, and detailed methodologies are provided.

Overview of the Synthesis Pathway

The synthesis of N,N-diphenylnicotinamide is primarily achieved through a two-step process involving the preparation of two key precursors, diphenylamine and nicotinoyl chloride, followed by their reaction to form the final product.

The overall logical relationship for the synthesis can be visualized as follows:

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Aniline Aniline Diphenylamine Diphenylamine Aniline->Diphenylamine Aniline_HCI Aniline Hydrochloride Aniline_HCI->Diphenylamine Acetanilide Acetanilide Acetanilide->Diphenylamine Bromobenzene Bromobenzene Bromobenzene->Diphenylamine Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Nicotinoyl_Chloride Diphenyl_Nicotinamide N,N-Diphenylnicotinamide Diphenylamine->Diphenyl_Nicotinamide Nicotinoyl_Chloride->Diphenyl_Nicotinamide

Figure 1: Overall synthesis pathway for N,N-diphenylnicotinamide.

Synthesis of Precursors

Diphenylamine

Diphenylamine, an aromatic amine, is a crucial precursor. Several methods for its synthesis have been reported.

Method 1: From Aniline and Aniline Hydrochloride

This industrial method involves heating aniline with its hydrochloride salt.

Method 2: From Acetanilide and Bromobenzene

This laboratory-scale synthesis involves a copper-catalyzed coupling reaction.

Experimental Workflow for Diphenylamine Synthesis (Method 2)

Diphenylamine_Workflow Start Start Reflux Reflux Acetanilide, Bromobenzene, K2CO3, and CuI in Nitrobenzene Start->Reflux Steam_Distill Steam Distill to Remove Nitrobenzene Reflux->Steam_Distill Extract Extract with Ether Steam_Distill->Extract Dry Dry over Anhydrous Sodium Sulfate Extract->Dry Crystallize Crystallize from Alcohol to yield N,N-Diphenylacetamide Dry->Crystallize Hydrolyze Hydrolyze with HCl Crystallize->Hydrolyze Purify Purify by Steam Distillation Hydrolyze->Purify End End (Diphenylamine) Purify->End

Figure 2: Experimental workflow for the synthesis of diphenylamine from acetanilide and bromobenzene.

Quantitative Data for Diphenylamine Synthesis

MethodReactantsCatalyst/ReagentConditionsYieldReference
1Aniline, Aniline Hydrochloride-230 °C, 20 hours, ~6 atm~60%[1][2]
2Acetanilide, BromobenzenePotassium Carbonate, Copper(I) IodideReflux in nitrobenzene, 15 hours~60%[1]

Detailed Experimental Protocols for Diphenylamine Synthesis

Method 1: From Aniline and Aniline Hydrochloride A mixture of 93 g of aniline and 93 g of aniline hydrochloride is heated for 20 hours at 230 °C in an enameled autoclave, where the pressure reaches about 6 atm.[1] After the reaction is complete, the crude product is worked up by melting under water, extracting any unreacted aniline with hydrochloric acid, and washing with dilute sodium carbonate.[1] The diphenylamine is then purified by distillation with superheated steam.[1]

Method 2: From Acetanilide and Bromobenzene A mixture of 10 g of acetanilide, 20 g of bromobenzene, 5 g of dry potassium carbonate, and a small amount of copper(I) iodide in nitrobenzene is refluxed for 15 hours.[1] The nitrobenzene is removed by steam distillation. The resulting N,N-diphenylacetamide is extracted with ether, dried, and crystallized from alcohol.[1] The purified N,N-diphenylacetamide is then hydrolyzed by boiling with concentrated hydrochloric acid for 2-3 hours. The crude diphenylamine is purified by steam distillation to yield the final product.[1]

Nicotinoyl Chloride

Nicotinoyl chloride is the second key precursor, typically prepared from nicotinic acid. It is often used as its more stable hydrochloride salt.

Method: From Nicotinic Acid and Thionyl Chloride

The most common method for the synthesis of nicotinoyl chloride is the reaction of nicotinic acid with an excess of thionyl chloride.

Experimental Workflow for Nicotinoyl Chloride Synthesis

Nicotinoyl_Chloride_Workflow Start Start Reflux Reflux Nicotinic Acid with Excess Thionyl Chloride Start->Reflux Remove_Excess Remove Excess Thionyl Chloride in vacuo Reflux->Remove_Excess Suspend Suspend Crystalline Residue in Dichloromethane Remove_Excess->Suspend End End (Nicotinoyl Chloride Hydrochloride) Suspend->End

Figure 3: Experimental workflow for the synthesis of nicotinoyl chloride hydrochloride.

Quantitative Data for Nicotinoyl Chloride Synthesis

ReactantsReagent RatioConditionsProduct FormReference
Nicotinic Acid, Thionyl Chloride1 : 3.4 (molar)Reflux for 2 hoursCrystalline acid chloride hydrochloride[3]

Detailed Experimental Protocol for Nicotinoyl Chloride Synthesis

100 g (0.81 mole) of nicotinic acid is treated with 280 ml of thionyl chloride and the mixture is refluxed for two hours.[3] The excess thionyl chloride is then removed under vacuum. The resulting crystalline nicotinoyl chloride hydrochloride is suspended in 500 ml of dichloromethane for subsequent use.[3]

Synthesis of N,N-Diphenylnicotinamide

General Reaction Scheme

The reaction involves the attack of the nitrogen atom of diphenylamine on the carbonyl carbon of nicotinoyl chloride, with the subsequent elimination of hydrogen chloride. A base is typically added to neutralize the HCl formed.

Logical Relationship for the Final Synthesis Step

Final_Synthesis Diphenylamine Diphenylamine Diphenyl_Nicotinamide N,N-Diphenylnicotinamide Diphenylamine->Diphenyl_Nicotinamide Nicotinoyl_Chloride Nicotinoyl Chloride (Hydrochloride) Nicotinoyl_Chloride->Diphenyl_Nicotinamide Base Base (e.g., Triethylamine, Pyridine) Base->Diphenyl_Nicotinamide Neutralizes HCl Solvent Solvent (e.g., Dichloromethane, Toluene) Solvent->Diphenyl_Nicotinamide Reaction Medium

Figure 4: Logical relationships in the final synthesis of N,N-diphenylnicotinamide.

Proposed Experimental Protocol (Based on Analogous Reactions)

A proposed protocol, based on the acylation of other amines with nicotinoyl chloride and the acylation of diphenylamine with other acid chlorides, is as follows. Note: This is a generalized procedure and may require optimization.

  • Dissolution: Dissolve diphenylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane, toluene, or DMF in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Slowly add a solution or suspension of nicotinoyl chloride hydrochloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture, maintaining the temperature with an ice bath if the reaction is exothermic.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., reflux) for a period of time (typically 2-24 hours), monitoring the progress by a suitable technique such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove the hydrochloride salt of the base and any unreacted acid chloride. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by a suitable method such as recrystallization or column chromatography to yield pure N,N-diphenylnicotinamide.

Quantitative Data for Analogous Acylation Reactions

AmineAcylating AgentBase/CatalystSolventConditionsYieldReference
DiphenylamineChloroacetyl chloride-TolueneReflux, 4 hoursNot specified[3]
Substituted AnilinesNicotinoyl chlorideDCCEthanolReflux"Good yields"
CysteamineNicotinoyl chloride HClTriethylamineChloroform60-70 °C, 7 hoursNot specified

Conclusion

The synthesis of N,N-diphenylnicotinamide is a straightforward process based on fundamental organic reactions. The precursors, diphenylamine and nicotinoyl chloride, are readily prepared from commercially available starting materials using well-established methods. The final amide formation, while not explicitly detailed in the literature for this specific product, can be reliably performed by adapting standard acylation protocols. This guide provides the necessary foundational information for researchers and professionals to undertake the synthesis of this compound, with the understanding that the final step may require some optimization for maximal yield and purity.

References

A Comprehensive Technical Guide to the Biological Activity of Novel Diphenyl-nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-nicotinamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These scaffolds, integrating a diphenyl moiety with a nicotinamide core, have been explored for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the condensation reaction between a substituted nicotinic acid derivative and a substituted aniline or diphenylamine. For instance, some derivatives are prepared by the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines.[1] The general workflow for the synthesis is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials Nicotinic_Acid Substituted Nicotinic Acid Derivative Activation Activation of Carboxylic Acid Nicotinic_Acid->Activation Diphenylamine Substituted Diphenylamine/Aniline Coupling Amide Coupling Reaction Diphenylamine->Coupling Activation->Coupling Purification Purification Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Data Presentation

Novel this compound derivatives have demonstrated a range of biological activities, which are summarized in the following sections with quantitative data presented for comparative analysis.

Anticancer Activity

A significant area of investigation for these derivatives is their potential as anticancer agents. They have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylases (HDACs), and microtubule polymerization, as well as the induction of apoptosis.[2][3][4][5]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDTargetCancer Cell LineAssayIC50 / EC50 / GI50 (µM)Reference
Compound 10 VEGFR-2HCT-116Cytotoxicity15.4[4]
HepG2Cytotoxicity9.8[4]
Compound 7 VEGFR-2HCT-116Cytotoxicity15.7[4]
HepG2Cytotoxicity15.5[4]
Compound 8 VEGFR-2HCT-116Cytotoxicity5.4[6]
HepG2Cytotoxicity7.1[6]
VEGFR-2-Enzyme Inhibition0.077[6]
Compound 10 Apoptosis InducerT47D (Breast)Caspase ActivationEC50 = 0.082[2]
T47D (Breast)Growth InhibitionGI50 = 0.21[2]
Compound 6b HDAC3B16F10 (Melanoma)Cytotoxicity4.66[3]
Pan-HDAC-Enzyme Inhibition4.648[3]
HDAC3-Enzyme Inhibition0.694[3]
Compound 6n Pan-HDAC-Enzyme Inhibition5.481[3]
Compound 10 VEGFR-2MCF-7 (Breast)Cytotoxicity8.25[5]
HCT-116 (Colon)Cytotoxicity6.48[5]
VEGFR-2-Enzyme Inhibition0.051[5]
AH2-14c ALKBH2U87 (Glioblastoma)Anti-viability, Anti-proliferation-[7]
AH2-15c ALKBH2-Enzyme Inhibition0.031[7]
Compounds 4d, 4h -NCI-H460, A549, NCI-H1975 (Lung)CytotoxicityExhibited higher activity than 5-FU[8]
Antifungal Activity

Several novel this compound derivatives have been designed as succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[1][9]

Table 2: In Vitro Antifungal and SDH Inhibitory Activity

Compound IDTarget Fungus/EnzymeAssayIC50 / EC50 (µM) / % InhibitionReference
Compound 4a Botrytis cinereaFungicidal40.54% inhibition[9]
Compound 4b SDH EnzymeEnzyme InhibitionIC50 = 3.18[9]
Compound 3l Helminthosporium maydisFungicidalEC50 = 33.5[1]
Rhizoctonia cerealisFungicidalEC50 = 21.4[1]
SDH EnzymeEnzyme Inhibition-[1]
Compound 16g Candida albicans (Fluconazole-resistant)AntifungalMIC = 0.125–1 µg/mL[10]
Anti-inflammatory Activity

Nicotinamide and its derivatives have demonstrated anti-inflammatory properties, with some studies pointing to the inhibition of pro-inflammatory cytokines like TNF-α and the transcription factor NF-κB.[11][12]

Table 3: Anti-inflammatory Activity of Nicotinamide Derivatives

CompoundModelEffectReference
Nicotinamide Carrageenan-induced paw edema (mice/rats)Inhibition of edema[11]
Nicotinamide Lipopolysaccharide-induced TNFα (mouse)Dose-dependent inhibition of TNFα[12]
Metoclopramide (MCA) Hela cellsInhibition of NF-κB[12]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are attributable to their interaction with various molecular targets and signaling pathways.

VEGFR-2 Inhibition in Angiogenesis

Several this compound derivatives act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.[4][5][6][13] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling cascades.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Biological_Effects Angiogenesis, Cell Proliferation, Migration Downstream->Biological_Effects Derivative This compound Derivative Derivative->Inhibition Inhibition->Autophosphorylation Inhibits

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
NAD Salvage Pathway and IMPDH Inhibition

Certain thiophenyl derivatives of nicotinamide act as prodrugs that are metabolized by the NAD salvage pathway enzymes, NAMPT and NMNAT1.[14][15] This process results in the formation of unnatural NAD analogues, which then inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo purine biosynthesis, leading to cancer cell death.[14][15]

NAD_Salvage_Pathway Derivative Thiophenyl-nicotinamide Derivative (Prodrug) NAMPT NAMPT Derivative->NAMPT Mononucleotide Mononucleotide Derivative NAMPT->Mononucleotide Converts to NMNAT1 NMNAT1 Mononucleotide->NMNAT1 AD_Analogue Unnatural Adenine Dinucleotide (AD) Analogue NMNAT1->AD_Analogue Converts to IMPDH IMPDH AD_Analogue->IMPDH Inhibits Purine_Biosynthesis De Novo Purine Biosynthesis IMPDH->Purine_Biosynthesis Cell_Death Cell Death Purine_Biosynthesis->Cell_Death Inhibition leads to

Metabolic activation via the NAD salvage pathway leading to IMPDH inhibition.
Induction of Apoptosis

Many anticancer this compound derivatives exert their cytotoxic effects by inducing apoptosis.[2][6] This can be triggered through various mechanisms, including cell cycle arrest (e.g., at the G2/M or G0/G1 phase), activation of caspases (like caspase-8 and caspase-3), and modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][6]

Apoptosis_Induction Derivative This compound Derivative Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Derivative->Cell_Cycle_Arrest Bax Bax (Pro-apoptotic) Expression Derivative->Bax Increases Bcl2 Bcl-2 (Anti-apoptotic) Expression Derivative->Bcl2 Decreases Caspase_Activation Caspase Activation (e.g., Caspase-8, -9, -3) Cell_Cycle_Arrest->Caspase_Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

General pathway for apoptosis induction by this compound derivatives.

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the biological activities of this compound derivatives.

General Synthesis of this compound Derivatives

A representative synthesis involves the reaction of a nicotinic acid derivative with a diphenylamine derivative.[9]

  • Reactants: Substituted nicotinoyl chloride and a substituted diphenylamine.

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: An organic base like triethylamine or pyridine is added to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The mixture is typically stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[16]

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[9][16]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][17]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[6]

  • Reaction Setup: The assay is performed in a kinase buffer containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Inhibitor Addition: The this compound derivatives are added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays with [γ-32P]ATP.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the SDH enzyme, which is part of the mitochondrial respiratory chain.[9]

  • Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver or a specific fungus).

  • Assay Buffer: The assay is conducted in a buffer containing succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS).

  • Compound Incubation: The isolated mitochondria are pre-incubated with different concentrations of the test compounds.

  • Reaction Monitoring: The reaction is initiated by adding the substrate, and the reduction of the electron acceptor is monitored spectrophotometrically over time.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is then calculated.

Conclusion

Novel this compound derivatives have emerged as a promising and versatile scaffold in drug discovery. Their demonstrated efficacy as anticancer, antifungal, and anti-inflammatory agents highlights their therapeutic potential. The ability to modulate key biological targets such as VEGFR-2, SDH, HDACs, and components of the NAD salvage pathway provides a strong basis for their further development. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into novel therapeutic interventions.

References

In Silico Modeling of Diphenyl-Nicotinamide and Related Derivatives for Receptor Binding Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between diphenyl-nicotinamide and related nicotinamide-based derivatives with various biological receptor targets. In the landscape of modern drug discovery, in silico techniques such as molecular docking and molecular dynamics are indispensable for predicting binding affinities, understanding interaction mechanisms, and guiding the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key computational experiments, a summary of quantitative binding data from recent studies, and visualizations of relevant signaling pathways. The guide focuses on prominent receptor targets for nicotinamide derivatives, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP), detailing the computational workflows used to investigate these interactions.

Key Receptor Targets for Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+) and serves as a crucial pharmacophore in the design of various targeted inhibitors.[1] Computational studies have explored the binding of nicotinamide derivatives to a range of protein targets implicated in diseases from cancer to viral infections.

  • Poly (ADP-ribose) Polymerase (PARP): PARP1 is a key enzyme in the DNA damage response, crucial for repairing single-stranded DNA breaks.[2] In cancers with compromised DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP1 can lead to synthetic lethality, making it a significant cancer therapy target.[2] The nicotinamide-binding pocket of PARP1 is the primary target for inhibitors like Olaparib and Rucaparib.[2] Computational chemistry has been pivotal in designing inhibitors that fit into this pocket to enhance affinity and specificity.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a transmembrane tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels.[3] Overexpression of VEGFR-2 is common in many cancers, making it a prime target for anti-angiogenic therapies.[3] Nicotinamide-based derivatives have been designed and modeled as potent VEGFR-2 inhibitors, interacting with key residues in the ATP binding pocket.[3][4]

  • Other Targets: Nicotinamide derivatives have also been investigated as potential inhibitors for other targets, including viral enzymes like SARS-CoV-2 RNA dependent RNA polymerase (RdRp) and papain-like protease (PLpro), as well as bacterial proteins.[5][6][7]

Methodologies in In Silico Modeling

The process of modeling ligand-receptor interactions involves several critical steps, from preparing the molecules to running complex simulations and analyzing the results.[8] This section details the common protocols used in the computational study of nicotinamide derivatives.

Ligand and Receptor Preparation

The initial and most crucial phase of any in silico study is the meticulous preparation of both the ligand (e.g., a this compound derivative) and the receptor (the target protein).

  • Ligand Preparation: The three-dimensional structures of ligands are typically retrieved from chemical databases such as PubChem in formats like SDF.[5] These structures then undergo energy minimization using a suitable force field, such as MMFF94X, to obtain a stable, low-energy conformation.[5] This process is often performed with a root-mean-square deviation (RMSD) gradient of 0.01 kcal mol⁻¹ and an RMS distance of 0.1 Å.[5] Finally, the prepared ligands are converted to a suitable format for docking software, such as the PDBQT format for AutoDock Vina.[5]

  • Receptor Preparation: High-resolution crystal structures of target receptors are obtained from the Protein Data Bank (PDB).[4][9] Preparation of the receptor involves several "cleaning" steps: water molecules and any co-crystallized ligands are typically removed, polar hydrogen atoms are added, and atomic charges (e.g., Kollman charges) are assigned to the protein.[5] The prepared protein is also saved in the PDBQT format for subsequent docking calculations.[5]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor's active site.[6][8]

  • Protocol: Docking simulations are performed using software like AutoDock Vina, MOE (Molecular Operating Environment), or the Glide module in the Schrödinger suite.[2][4][5] The process involves defining a "grid box" that encompasses the receptor's binding site. The docking algorithm then explores various conformations and orientations of the ligand within this grid, calculating the binding energy for each pose using a scoring function. The pose with the lowest energy score is typically considered the most probable binding conformation.[8]

  • Validation: To ensure the reliability of the docking protocol, it is often validated by re-docking the co-crystallized ligand into the receptor's active site. A low RMSD value (typically < 2.0 Å) between the docked pose and the original crystal structure pose indicates a valid docking procedure.[4][9]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding interaction, MD simulations are used to assess the dynamic stability of the ligand-receptor complex over time.[4]

  • Protocol: Following docking, the most promising ligand-receptor complex is subjected to MD simulations for a duration typically ranging from nanoseconds to microseconds. These simulations reveal stable interactions and conformational changes.[2] The stability of the complex is often evaluated by monitoring the RMSD of the protein backbone and ligand atoms over the simulation period. A stable RMSD suggests the complex remains in a consistent conformation.[2]

Binding Free Energy Calculation

To further quantify the binding affinity, methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are employed. This technique provides an estimate of the binding free energy by calculating van der Waals and electrostatic interactions.[3]

Quantitative Binding Data and Analysis

The output of in silico modeling is quantitative data that allows for the comparison and ranking of different compounds. This data is crucial for prioritizing candidates for further experimental validation.

Table 1: Molecular Docking and Binding Energy Scores of Nicotinamide Derivatives

This table summarizes the predicted binding affinities from molecular docking and MM-GBSA calculations for various nicotinamide derivatives against their respective targets. Lower energy values indicate a more favorable predicted interaction.

Ligand/DerivativeTarget ReceptorPDB IDDocking Score (kcal/mol)Binding Free Energy (kcal/mol)Key Interacting ResiduesReference
NicotinamideSARS-CoV NSP126NUR-5.2--[5]
Nicotinamide Riboside (NR)SARS-CoV NSP126NUR-6.4--[5]
Nicotinamide Mononucleotide (NMN)SARS-CoV NSP126NUR-6.8--[5]
Quinazolinone-based InhibitorPARP1--9.2--[2]
Piperidine-based InhibitorPARP1---Gly863, Ser904[2]
(E)-N-(4-(1-(2-(4-benzamido...)VEGFR-22OH4--43.73 (MM-GBSA)Cys917, Glu883, Asp1044[3]
Table 2: In Vitro Inhibitory Activity of Selected Nicotinamide Derivatives

This table presents experimental data (IC50 values) for nicotinamide derivatives, which are often used to validate the predictions from in silico models. A lower IC50 value indicates greater potency.

CompoundTarget/Cell LineIC50 ValueReference
OlaparibPARP15 nM[2]
RucaparibPARP17 nM[2]
TalazoparibPARP11 nM[2]
Quinazolinone-based InhibitorPARP1 (in cell-based assays)- (78% inhibition)[2]
Piperidine-based InhibitorPARP110 nM[2]
(E)-N-(4-(1-(2-(4-benzamido...)VEGFR-251 nM[9]
Compound 6b HDAC30.694 µM[10]
Compound 6b B16F10 (cancer cell line)4.66 µM[10]

Visualization of Protocols and Pathways

Diagrams are essential for illustrating complex workflows and biological processes. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_db Ligand Structure (e.g., PubChem) ligand_prep Ligand Preparation (Energy Minimization) ligand_db->ligand_prep receptor_db Receptor Structure (PDB) receptor_prep Receptor Preparation (Add Hydrogens, Remove Water) receptor_db->receptor_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep->docking md_sim Molecular Dynamics (Assess Stability) docking->md_sim Top Poses analysis Binding Energy Calculation (Docking Score, MM-GBSA) md_sim->analysis validation In Vitro Validation (IC50 Assay) analysis->validation

General workflow for in silico molecular docking and validation.
Signaling Pathways

Understanding the biological context of the target receptor is critical. The following diagrams illustrate key signaling pathways involving PARP and VEGFR-2.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds PARPs PARPs (Upregulated) TLR4->PARPs activates NFkB_complex p65/p50-IκB PARPs->NFkB_complex enhances IκB degradation NAM Nicotinamide (NAM) NAM->PARPs inhibits NFkB_active p65/p50 NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Transcription initiates DC_Activation Dendritic Cell Hyperactivation Transcription->DC_Activation

Inhibitory effect of Nicotinamide on the PARP-NF-κB signaling pathway in dendritic cells.[1]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Nicotinamide Derivative Inhibitor->Dimer blocks ATP binding site

Simplified VEGFR-2 signaling pathway and the inhibitory action of nicotinamide derivatives.[3]

References

An In-depth Technical Guide on the Physicochemical Properties of Diphenyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-nicotinamide, a derivative of nicotinamide (Vitamin B3), is a compound of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by other substituted nicotinamides. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide aims to provide a thorough understanding of the solubility characteristics, experimental protocols for solubility determination, a plausible synthetic route, and an overview of the potential biological relevance of this compound.

Solubility of this compound

As of the latest literature review, specific experimental data on the solubility of N,N-diphenylnicotinamide in a range of organic solvents is not available. However, theoretical calculations provide some insight into its solubility profile.

1.1. Theoretical Solubility Data

Calculated physicochemical properties for N,N-diphenylnicotinamide offer a preliminary understanding of its solubility behavior.

PropertyValueSource
LogP (Octanol/Water Partition Coefficient) 4.060Crippen Method
LogS (Aqueous Solubility in mol/L) -4.91Crippen Method

The high positive LogP value suggests that N,N-diphenylnicotinamide is a lipophilic compound and is expected to have poor solubility in water and higher solubility in nonpolar organic solvents. The negative LogS value further confirms its low predicted aqueous solubility.

1.2. Solubility of the Parent Compound: Nicotinamide

To provide a practical reference, the experimental solubility of the parent compound, nicotinamide, in various organic solvents is presented below. It is crucial to recognize that the two phenyl groups in this compound will significantly increase its lipophilicity and alter its solubility profile compared to nicotinamide. Generally, the solubility of this compound is expected to be lower in polar solvents and higher in nonpolar organic solvents compared to nicotinamide.

SolventMolar Fraction Solubility of Nicotinamide (at 298.15 K)
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
WaterHigh
MethanolModerate
EthanolModerate
1-PropanolModerate
1-ButanolModerate
IsobutanolModerate
2-PropanolModerate
AcetoneLow
1,4-DioxaneLow
Methyl AcetateLow
Ethyl AcetateLow
Butyl AcetateLow
AcetonitrileVery Low

This table is a compilation of data for nicotinamide and should be used as a qualitative guide only for this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in various organic solvents using the shake-flask method.

2.1. Materials and Equipment

  • N,N-diphenylnicotinamide (synthesized or procured)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, dichloromethane, hexane) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of N,N-diphenylnicotinamide to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of N,N-diphenylnicotinamide in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of N,N-diphenylnicotinamide of known concentrations.

    • Determine the concentration of the analyte in the sample from the calibration curve.

    • Calculate the solubility of N,N-diphenylnicotinamide in each solvent, typically expressed in mg/mL or mol/L.

2.3. Experimental Workflow Diagram

G Workflow for Solubility Determination start Start add_excess Add excess this compound to solvent in a vial start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate in shaker (e.g., 24-72h at constant T) seal_vial->equilibrate separate_phases Separate solid and liquid phases (settling or centrifugation) equilibrate->separate_phases withdraw_supernatant Withdraw clear supernatant separate_phases->withdraw_supernatant filter_solution Filter through syringe filter withdraw_supernatant->filter_solution dilute_sample Dilute sample filter_solution->dilute_sample analyze Analyze concentration (HPLC or UV-Vis) dilute_sample->analyze calculate_solubility Calculate solubility analyze->calculate_solubility end End calculate_solubility->end

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Synthesis of N,N-Diphenylnicotinamide

3.1. Proposed Synthetic Pathway

Nicotinic acid can be reacted with diphenylcarbamoyl chloride in the presence of an organic tertiary base, such as 1-methylimidazole or triethylamine, to yield N,N-diphenylnicotinamide.

3.2. Logical Relationship Diagram for Synthesis

G Proposed Synthesis of N,N-Diphenylnicotinamide reactant1 Nicotinic Acid reaction Reaction reactant1->reaction reactant2 Diphenylcarbamoyl Chloride reactant2->reaction base Organic Tertiary Base (e.g., 1-Methylimidazole) base->reaction solvent Anhydrous Organic Solvent solvent->reaction product N,N-Diphenylnicotinamide reaction->product purification Purification (e.g., Recrystallization, Column Chromatography) product->purification final_product Pure N,N-Diphenylnicotinamide purification->final_product

Caption: A logical diagram illustrating the proposed synthetic route for N,N-diphenylnicotinamide.

Biological Signaling Pathways

There is currently no specific information in the scientific literature detailing the involvement of N,N-diphenylnicotinamide in any biological signaling pathways. However, its parent compound, nicotinamide, is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular processes.

4.1. The NAD+ Biosynthesis Pathway

Nicotinamide is a key component of the salvage pathway for NAD+ biosynthesis. This pathway is critical for maintaining cellular NAD+ levels, which are essential for the function of NAD+-dependent enzymes such as sirtuins and PARPs, involved in metabolism, DNA repair, and cell signaling.

4.2. NAD+ Biosynthesis Signaling Pathway Diagram

G Simplified NAD+ Biosynthesis Salvage Pathway nicotinamide Nicotinamide nampt NAMPT nicotinamide->nampt nmn Nicotinamide Mononucleotide (NMN) nampt->nmn nmnat NMNATs nmn->nmnat nad NAD+ nmnat->nad nad_consuming NAD+-Consuming Enzymes (Sirtuins, PARPs, etc.) nad->nad_consuming nad_consuming->nicotinamide releases nad_depletion Cellular Processes (Metabolism, DNA Repair, etc.) nad_consuming->nad_depletion regulates

Caption: A simplified diagram of the NAD+ salvage pathway, highlighting the role of nicotinamide.

It is plausible that N,N-diphenylnicotinamide could be investigated for its potential to modulate the activity of enzymes involved in NAD+ metabolism or to interact with other cellular targets. However, any such activity would need to be determined through dedicated biological screening and mechanistic studies.

Conclusion

While there is a significant gap in the experimental data regarding the solubility of N,N-diphenylnicotinamide, this guide provides a framework for researchers to approach its study. The theoretical data suggests a lipophilic nature, and the solubility of the parent compound, nicotinamide, offers a preliminary, albeit cautious, point of reference. The provided experimental protocol for solubility determination and the proposed synthetic route offer practical starting points for laboratory investigations. Future research should focus on generating empirical solubility data for N,N-diphenylnicotinamide in a diverse range of organic solvents to facilitate its development as a potential therapeutic agent or research tool. Furthermore, elucidation of its biological activity and potential involvement in signaling pathways will be critical to understanding its pharmacological potential.

Spectroscopic Profile of N,N-Diphenylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for N,N-diphenylnicotinamide did not yield specific results within publicly accessible databases and scientific literature. Therefore, this guide provides a comprehensive overview of the expected spectroscopic characteristics based on the known properties of its constituent functional groups: a pyridine ring, an N,N-disubstituted amide, and two phenyl groups. The experimental protocols described are general standard procedures for the acquisition of such data.

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands for Infrared (IR) spectroscopy. These values are estimates and may vary depending on the solvent used and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Type Expected Chemical Shift (δ, ppm) Notes
Pyridine Ring Protons7.0 - 9.0The protons on the pyridine ring are expected to be in the aromatic region, with the proton at the 2-position being the most downfield due to its proximity to the nitrogen atom.
Phenyl Ring Protons6.8 - 7.5The protons on the two phenyl groups will appear in the aromatic region. The electronic effect of the amide nitrogen will influence the exact shifts.

¹³C NMR (Carbon NMR)

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (C=O)165 - 175The amide carbonyl carbon is typically found in this region.
Pyridine Ring Carbons120 - 155The carbons of the pyridine ring will have distinct signals, with those adjacent to the nitrogen being the most deshielded.
Phenyl Ring Carbons110 - 145The carbons of the phenyl rings will appear in the aromatic region, with the ipso-carbon (the carbon attached to the nitrogen) having a characteristic shift.
Infrared (IR) Spectroscopy
Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
C=O Stretch (Amide)1650 - 1690Strong
C-N Stretch (Amide)1250 - 1350Medium to Strong
C=C and C=N Stretch (Aromatic Rings)1400 - 1600Medium to Weak (multiple bands)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Bending (Aromatic)690 - 900Strong
Mass Spectrometry (MS)

In mass spectrometry, N,N-diphenylnicotinamide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, or the bond between the carbonyl group and the nitrogen atom.

  • McLafferty rearrangement is not expected as there are no gamma-hydrogens.

  • Fragmentation of the pyridine and phenyl rings: Loss of small neutral molecules like HCN from the pyridine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like N,N-diphenylnicotinamide.

Synthesis of N,N-Diphenylnicotinamide

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative (like an acid chloride) with an amine.

  • Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form nicotinoyl chloride. The reaction is typically carried out in an inert solvent and may require heating. Excess chlorinating agent is removed under reduced pressure.

  • Amide Formation: The freshly prepared nicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, two equivalents of diphenylamine are added. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is washed with a dilute aqueous acid to remove excess diphenylamine and any unreacted starting materials. The organic layer is then washed with a dilute aqueous base and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed in vacuo. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A small amount of the purified N,N-diphenylnicotinamide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate software.

  • IR Spectroscopy:

    • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • Alternatively, a KBr pellet of the sample can be prepared and analyzed.

  • Mass Spectrometry:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The mass spectrum is recorded in positive ion mode to observe the molecular ion [M+H]⁺.

    • For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

Experimental Workflow Diagram

The following diagram illustrates the general workflow from synthesis to full spectroscopic characterization of a target molecule like N,N-diphenylnicotinamide.

experimental_workflow General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_output Final Output start Starting Materials (Nicotinic Acid, Diphenylamine) reaction Chemical Reaction (e.g., Acyl Chloride Formation followed by Amination) start->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report / Publication data_analysis->report

Caption: General workflow from synthesis to spectroscopic characterization.

The Evolving Landscape of Phenyl-Nicotinamide Derivatives: A Technical Guide to Therapeutic Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While the specific entity "Diphenyl-nicotinamide" remains uncharacterized in prominent scientific literature, a diverse and promising array of nicotinamide derivatives incorporating phenyl moieties has emerged, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of these key compound classes, their molecular targets, mechanisms of action, and the experimental frameworks used to elucidate their activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these novel chemical entities.

6-Phenylnicotinamide Derivatives as TRPV1 Antagonists for Inflammatory Pain

One of the most well-documented classes of phenyl-nicotinamide derivatives are the 6-phenylnicotinamides, which have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[1] Its role in pain and neurogenic inflammation makes it a compelling target for the development of novel analgesics.

Mechanism of Action and Therapeutic Rationale

6-Phenylnicotinamide derivatives act by competitively blocking the TRPV1 channel, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals. By antagonizing TRPV1, these compounds can effectively reduce inflammatory pain. The optimization of this class of molecules has led to the discovery of compounds like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443), which has demonstrated efficacy in preclinical models of inflammatory pain.[1]

Quantitative Data

The following table summarizes the activity of representative 6-phenylnicotinamide derivatives against the TRPV1 channel.

CompoundTargetAssay TypeActivity (IC50)Reference
6-PhenylnicotinamideTRPV1In vivo inflammatory pain modelActive[1]
6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443)TRPV1Preclinical developmentExcellent overall profile[1]
Experimental Protocols

TRPV1 Antagonist Activity Assay (In Vitro):

A common method to assess the antagonist activity of these compounds is through calcium imaging or electrophysiology in cells expressing the TRPV1 channel.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., a 6-phenylnicotinamide derivative) for a specified period.

  • Agonist Challenge: The cells are then challenged with a known TRPV1 agonist, such as capsaicin or a low pH solution.

  • Signal Detection:

    • Calcium Imaging: Changes in intracellular calcium concentration are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM). A reduction in the agonist-induced calcium influx in the presence of the test compound indicates antagonist activity.

    • Electrophysiology (Whole-Cell Patch Clamp): The whole-cell patch-clamp technique is used to measure the ion channel currents. A reduction in the agonist-induced inward current in the presence of the test compound confirms antagonism.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value of the antagonist.

Signaling Pathway and Experimental Workflow

TRPV1_Antagonism cluster_membrane Cell Membrane cluster_stimuli Noxious Stimuli TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons Protons (H+) Protons->TRPV1 Activates Compound 6-Phenylnicotinamide Derivative Compound->TRPV1 Blocks Neuron_Activation Neuronal Activation Ca_influx->Neuron_Activation Pain_Signal Pain Signal Transmission Neuron_Activation->Pain_Signal

TRPV1 Antagonism by 6-Phenylnicotinamide Derivatives.

Thiophenyl Derivatives of Nicotinamide as IMPDH Inhibitors for Cancer Therapy

A distinct class of nicotinamide derivatives, the thiophenyl nicotinamides, have been identified as pro-drugs that, upon metabolic activation, inhibit inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. As cancer cells have a high demand for nucleotides to support their rapid proliferation, IMPDH is a validated target for cancer chemotherapy.

Mechanism of Action

Thiophenyl derivatives of nicotinamide are not direct inhibitors of IMPDH. Instead, they are metabolized by the NAD salvage pathway enzymes, nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), to form an unnatural NAD analog. This analog then acts as a potent inhibitor of IMPDH, leading to the depletion of the guanine nucleotide pool and subsequent cell death in cancer cells.[2][3]

Quantitative Data
CompoundTargetCell LineActivity (Effect)Reference
Thiophenyl Nicotinamide DerivativesIMPDHNerve Sheath NeoplasmsToxic to peripheral nerve cancer cells[2][3]
Experimental Protocols

In Vitro IMPDH Inhibition Assay:

  • Enzyme and Substrates: Recombinant human IMPDH2, inosine monophosphate (IMP), and nicotinamide adenine dinucleotide (NAD+) are prepared in a suitable buffer.

  • Metabolic Activation (for pro-drugs): The thiophenyl nicotinamide derivative is pre-incubated with NAMPT and NMNAT1 in the presence of ATP and phosphoribosyl pyrophosphate (PRPP) to generate the active metabolite.

  • Inhibition Assay: The reaction is initiated by adding the activated metabolite to the mixture of IMPDH2, IMP, and NAD+.

  • Detection: The rate of NADH formation (a product of the IMPDH reaction) is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the inhibition against the concentration of the activated metabolite.

Metabolic Activation and Target Inhibition Pathway

IMPDH_Inhibition cluster_activation Metabolic Activation cluster_inhibition Target Inhibition Prodrug Thiophenyl Nicotinamide NAMPT NAMPT Prodrug->NAMPT NMNAT NMNAT NAMPT->NMNAT Active_Metabolite Unnatural NAD Analog NMNAT->Active_Metabolite IMPDH IMPDH Active_Metabolite->IMPDH Inhibits XMP XMP IMPDH->XMP Cell_Death Cancer Cell Death IMP IMP IMP->IMPDH Guanine_Nucleotides Guanine Nucleotides XMP->Guanine_Nucleotides

Metabolic Activation and IMPDH Inhibition.

4-Phenyl-2-(pyrrolidinyl)nicotinamide Derivatives as Nav1.1 Activators for Neurological Disorders

A novel class of nicotinamide derivatives, the 4-phenyl-2-(pyrrolidinyl)nicotinamides, have been identified as potent activators of the voltage-gated sodium channel Nav1.1.[4] Nav1.1 is predominantly expressed in GABAergic interneurons in the central nervous system, and its dysfunction is linked to severe neurological disorders such as Dravet syndrome, a catastrophic form of epilepsy.

Mechanism of Action

These compounds act as positive allosteric modulators of Nav1.1, enhancing the channel's activity. Specifically, they have been shown to increase the decay time constant of Nav1.1 currents, suggesting they slow the inactivation of the channel.[4] By activating Nav1.1, these derivatives can restore the function of inhibitory interneurons, thereby rebalancing neuronal circuitry and offering a potential therapeutic strategy for conditions characterized by neuronal hyperexcitability.

Quantitative Data
CompoundTargetAssay TypeActivity (Effect)Reference
4-phenyl-2-(pyrrolidinyl)nicotinamide derivativeNav1.1Q-patch assayIncreasing decay time constant at 0.03 µM[4]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.1 Activation:

  • Cell Preparation: HEK293 cells stably expressing human Nav1.1 channels are used.

  • Recording Configuration: The whole-cell patch-clamp configuration is established to record sodium currents.

  • Solutions: The extracellular solution contains physiological concentrations of ions, and the intracellular solution is formulated to isolate sodium currents.

  • Voltage Protocol: A specific voltage protocol is applied to elicit Nav1.1 currents. This typically involves a holding potential, followed by a series of depolarizing voltage steps to activate the channels, and then a repolarization step.

  • Compound Application: The 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative is applied to the cells via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The sodium currents are recorded before and after compound application. The effects of the compound on various channel properties, such as the peak current amplitude, voltage-dependence of activation and inactivation, and the time course of inactivation (decay time constant), are analyzed. An increase in the decay time constant is indicative of an activator that slows inactivation.

Experimental Workflow

Nav1_1_Activation_Workflow start Start cell_prep Prepare HEK293 cells expressing Nav1.1 start->cell_prep patch Establish whole-cell patch-clamp cell_prep->patch record_baseline Record baseline Nav1.1 currents patch->record_baseline apply_compound Apply 4-phenyl-2-(pyrrolidinyl) nicotinamide derivative record_baseline->apply_compound record_treatment Record Nav1.1 currents with compound apply_compound->record_treatment analyze Analyze changes in current properties record_treatment->analyze end End analyze->end

Workflow for Nav1.1 Activator Screening.

N-(thiophen-2-yl) Nicotinamide Derivatives with Fungicidal Activity

In the realm of agricultural science, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess significant fungicidal activity, particularly against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.

Mechanism of Action

While the precise molecular target of these compounds in P. cubensis is still under investigation, their efficacy suggests they interfere with a critical biological process in the pathogen, leading to growth inhibition and death. The structure-activity relationship studies indicate that the combination of the nicotinamide and thiophene moieties is crucial for their fungicidal properties.

Quantitative Data
CompoundTarget OrganismAssay TypeActivity (EC50)Reference
N-(thiophen-2-yl) nicotinamide derivative 4aPseudoperonospora cubensisIn vivo bioassay4.69 mg/L
N-(thiophen-2-yl) nicotinamide derivative 4fPseudoperonospora cubensisIn vivo bioassay1.96 mg/L
Experimental Protocols

In Vivo Fungicidal Assay against Pseudoperonospora cubensis:

  • Plant Cultivation: Cucumber plants are grown to a susceptible stage (e.g., two-leaf stage) in a greenhouse.

  • Compound Application: The test compounds (N-(thiophen-2-yl) nicotinamide derivatives) are formulated and sprayed onto the cucumber leaves at various concentrations. Control plants are sprayed with the formulation vehicle only.

  • Inoculation: After the spray has dried, the plants are inoculated with a suspension of P. cubensis sporangia.

  • Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 7 days), the severity of downy mildew on the leaves is assessed visually, typically by estimating the percentage of leaf area covered by lesions.

  • Data Analysis: The protective effect of the compounds is calculated relative to the disease severity on the control plants. The EC50 (effective concentration to inhibit 50% of the disease) is then determined.

Logical Relationship of Fungicidal Screening

Fungicidal_Screening start Synthesize N-(thiophen-2-yl) nicotinamide derivatives in_vivo_assay In vivo bioassay on cucumber plants start->in_vivo_assay disease_assessment Assess disease severity (P. cubensis) in_vivo_assay->disease_assessment data_analysis Calculate EC50 values disease_assessment->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Logical Flow of Fungicidal Compound Screening.

The exploration of phenyl-nicotinamide derivatives has unveiled a rich chemical space with diverse therapeutic and agrochemical potential. The identification of potent modulators of key biological targets such as TRPV1, IMPDH, and Nav1.1 underscores the versatility of the nicotinamide scaffold. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of these promising compounds. As research progresses, a deeper understanding of their mechanisms of action and the refinement of their structure-activity relationships will undoubtedly pave the way for novel and effective therapeutic and crop protection agents.

References

A Comprehensive Review of Diphenyl-nicotinamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-nicotinamide and its extensive family of analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by a central nicotinamide core appended with a diphenyl moiety, have been the subject of intensive research, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, and pain management. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogs, with a focus on their therapeutic potential.

Synthetic Methodologies

The synthesis of this compound analogs generally involves the coupling of a substituted nicotinic acid derivative with a substituted aniline or a related amine. Various synthetic strategies have been developed to generate diverse libraries of these compounds for structure-activity relationship (SAR) studies.

General Synthesis of N-Phenyl Nicotinamide Derivatives

A common method for the synthesis of N-phenyl nicotinamide analogs involves the amidation of a nicotinoyl chloride with a substituted aniline.

Experimental Protocol:

  • Preparation of Nicotinoyl Chloride: Nicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene. The reaction mixture is typically heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude nicotinoyl chloride.

  • Amidation Reaction: The nicotinoyl chloride is dissolved in an appropriate aprotic solvent, such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). A substituted aniline, along with a base (e.g., triethylamine, pyridine, or potassium carbonate) to neutralize the HCl byproduct, is added to the solution. The reaction is stirred at room temperature or heated as needed until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired N-phenyl nicotinamide analog.[1]

Synthesis of Nicotinamide Derivatives Containing Diphenylamine Moieties

A notable subclass of these analogs incorporates a diphenylamine fragment. The synthesis of these compounds often starts with the construction of the diphenylamine intermediate, followed by coupling with the nicotinic acid moiety.

Experimental Protocol:

  • Synthesis of 2-Nitro-N-phenylanilines: A substituted 1-fluoro-2-nitrobenzene is reacted with a substituted aniline in the presence of a base like potassium carbonate. This nucleophilic aromatic substitution reaction is typically carried out at elevated temperatures, often without a solvent.[1]

  • Reduction of the Nitro Group: The resulting 2-nitro-N-phenylaniline is then reduced to the corresponding N¹-phenylbenzene-1,2-diamine. Common reducing agents include iron powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Amide Coupling: The synthesized N¹-phenylbenzene-1,2-diamine is then coupled with 2-chloronicotinic acid. This condensation can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a solvent such as DCM. Alternatively, the 2-chloronicotinoyl chloride can be used in the presence of a base.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.[1]

Biological Activities and Mechanisms of Action

This compound analogs have been investigated for a range of therapeutic applications, with the most prominent being their anticancer, antifungal, and analgesic properties.

Anticancer Activity

The anticancer potential of this compound analogs is primarily attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Several this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several N-phenyl nicotinamide derivatives have shown significant inhibitory activity against VEGFR-2. For instance, compound 10 in a study by Peng et al. exhibited an IC₅₀ value of 51 nM against VEGFR-2.[2] Another study reported a nicotinamide derivative with an IC₅₀ of 77.02 nM against VEGFR-2.[3]

    // Node colors ligand [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dimer [label="VEGFR-2 Dimer\n(Autophosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plc [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mek [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; erk [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nMigration, Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

    // Edges ligand -> receptor [label="Binding"]; receptor -> dimer [label="Dimerization"]; dimer -> plc [label="Activation"]; dimer -> pi3k [label="Activation"]; plc -> pip2 [style=dashed, arrowhead=odot]; pip2 -> dag [label="Hydrolysis"]; pip2 -> ip3 [label="Hydrolysis"]; dag -> pkc [label="Activation"]; pkc -> raf [label="Activation"]; raf -> mek [label="Activation"]; mek -> erk [label="Activation"]; erk -> proliferation [label="Promotion"]; pi3k -> akt [label="Activation"]; akt -> proliferation [label="Promotion"]; inhibitor -> dimer [arrowhead=tee, color="#D93025", label="Inhibition"]; }

    Caption: VEGFR-2 Signaling Pathway and Inhibition.

  • Aurora Kinase Inhibition: Aurora kinases (A and B) are serine/threonine kinases that play critical roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain nicotinamide derivatives have been developed as potent inhibitors of Aurora kinases. For example, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) demonstrated an IC₅₀ of 0.61 μM against the SW620 cancer cell line.[4]

    // Node colors auroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; auroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrosome [label="Centrosome Maturation\n& Spindle Assembly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; chromosome [label="Chromosome Segregation\n& Cytokinesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mitosis [label="Proper Mitosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; aneuploidy [label="Aneuploidy &\nGenomic Instability", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cancer [label="Cancer Progression", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

    // Edges auroraA -> centrosome [label="Regulates"]; auroraB -> chromosome [label="Regulates"]; centrosome -> mitosis; chromosome -> mitosis; inhibitor -> auroraA [arrowhead=tee, color="#D93025", label="Inhibition"]; inhibitor -> auroraB [arrowhead=tee, color="#D93025", label="Inhibition"]; auroraA -> aneuploidy [style=dashed, arrowhead=odot, label="Dysregulation leads to"]; auroraB -> aneuploidy [style=dashed, arrowhead=odot, label="Dysregulation leads to"]; aneuploidy -> cancer; }

    Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

The inhibitory effects of this compound analogs on various kinases translate to cytotoxic activity against a range of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[5][6][7]

Table 1: Anticancer Activity of Selected this compound Analogs

Compound IDTargetCell LineIC₅₀ (µM)Reference
10l Aurora ASW6200.61[4]
10l Aurora ANCI-H19751.06[4]
Compound 8 VEGFR-2HCT-1165.4[3]
Compound 8 VEGFR-2HepG27.1[3]
Compound 10 VEGFR-2MCF-78.25[2]
Compound 10 VEGFR-2HCT 1166.48[2]
Compound P-6 Aurora AHCT 1160.37[8][9]
Compound P-6 Aurora AMCF-70.44[8][9]
Antifungal Activity

Certain this compound analogs, particularly those designed as bioisosteres of the fungicide boscalid, have demonstrated potent antifungal activity. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[10][11]

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus) is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (e.g., 10³ to 10⁵ colony-forming units (CFU)/mL).

  • Serial Dilution of Compounds: The this compound analogs are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is then inoculated with the fungal suspension. A growth control well (containing only the fungal inoculum and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, or MIC₈₀) compared to the growth control. This is typically determined by visual inspection or by measuring the optical density using a microplate reader.[10]

Table 2: Antifungal Activity of Selected this compound Analogs

Compound IDFungal StrainMIC (µg/mL)Reference
16g Candida albicans SC53140.25
16g Fluconazole-resistant C. albicans0.125-1[12]
Nicotinamide Candida strains20,000-50,000
TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and heat. Antagonists of TRPV1 are being explored as potential analgesics. Certain 6-phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists.

Mechanism of Action: TRPV1 antagonists bind to the receptor and prevent its activation by various stimuli, including capsaicin (the pungent compound in chili peppers), heat, and protons. This blockage of the ion channel prevents the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons, thereby inhibiting the transmission of pain signals.

// Node colors stimuli [label="Stimuli\n(Capsaicin, Heat, Protons)", fillcolor="#FBBC05", fontcolor="#202124"]; trpv1 [label="TRPV1 Channel\n(Closed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trpv1_open [label="TRPV1 Channel\n(Open)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cation [label="Ca²⁺/Na⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; neuron [label="Sensory Neuron\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pain [label="Pain Signal\nTransmission", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; antagonist [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

// Edges stimuli -> trpv1 [label="Activation"]; trpv1 -> trpv1_open; trpv1_open -> cation; cation -> neuron; neuron -> pain; antagonist -> trpv1 [arrowhead=tee, color="#D93025", label="Inhibition"]; }

Caption: Mechanism of TRPV1 Antagonism.

IMPDH Inhibition

Some thiophenyl derivatives of nicotinamide have been shown to be metabolized via the NAD⁺ salvage pathway into unnatural NAD⁺ analogs. These analogs can then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition can lead to cytotoxic effects, particularly in cancer cells with high metabolic demands.

// Node colors prodrug [label="Thiophenyl-nicotinamide\nAnalog (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; nampt [label="NAMPT", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nmnat [label="NMNAT", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; active_metabolite [label="Unnatural NAD⁺\nAnalog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; imp [label="IMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; impdh [label="IMPDH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; xmp [label="XMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gtp [label="Guanine Nucleotides\n(GTP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prodrug -> nampt [label="Metabolism"]; nampt -> nmnat [label="Metabolism"]; nmnat -> active_metabolite; imp -> impdh; impdh -> xmp; xmp -> gtp; gtp -> proliferation; active_metabolite -> impdh [arrowhead=tee, color="#D93025", label="Inhibition"]; }

Caption: IMPDH Inhibition by Metabolized Nicotinamide Analogs.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The versatility of its synthesis allows for the generation of a wide array of analogs with diverse biological activities. As demonstrated in this guide, these compounds have shown significant promise as anticancer agents through the inhibition of key kinases, as antifungal agents by targeting essential metabolic enzymes, and as potential analgesics through the modulation of ion channels. The detailed experimental protocols and compiled quantitative data presented herein provide a valuable resource for researchers in the field. Further optimization of the this compound scaffold, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds the potential to deliver new and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N,N-Diphenylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of N,N-Diphenylnicotinamide, a nicotinamide derivative with potential applications in various research fields. The synthesis is based on the acylation of diphenylamine with nicotinoyl chloride. This protocol includes a step-by-step methodology for the synthesis, purification, and characterization of the target compound. Additionally, potential signaling pathways involving nicotinamide derivatives are discussed.

Introduction

Nicotinamide and its derivatives are crucial molecules in cellular metabolism and signaling.[1] As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide plays a vital role in redox reactions, energy metabolism, and DNA repair.[1][2] The synthesis of novel nicotinamide derivatives is of significant interest for exploring new therapeutic agents and research tools. N,N-Diphenylnicotinamide is a derivative where the amide nitrogen of nicotinamide is substituted with two phenyl groups. This structural modification may alter its biological activity and pharmacokinetic properties compared to the parent molecule.

Materials and Reagents

The following table lists the necessary reagents and materials for the synthesis of N,N-Diphenylnicotinamide.

Reagent/MaterialGradeSupplierNotes
Nicotinic acid≥99%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Sigma-AldrichUse in a fume hood.
Diphenylamine≥99%Sigma-Aldrich
Triethylamine (TEA)≥99%Sigma-AldrichDistill before use.
Dichloromethane (DCM)AnhydrousSigma-AldrichUse in a fume hood.
Diethyl etherAnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepare in-house.
Brine (saturated NaCl solution)Prepare in-house.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichFor drying organic layers.
Deuterated Chloroform (CDCl₃)Sigma-AldrichFor NMR analysis.
Round-bottom flasksVarious sizes.
Reflux condenser
Magnetic stirrer and stir bars
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄.
Column chromatography setupSilica gel (230-400 mesh).

Experimental Protocols

The synthesis of N,N-Diphenylnicotinamide is a two-step process starting from nicotinic acid.

Step 1: Synthesis of Nicotinoyl Chloride

This reaction should be performed in a well-ventilated fume hood.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid (10.0 g, 81.2 mmol).

  • Slowly add thionyl chloride (15.0 mL, 206 mmol) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid nicotinic acid will slowly dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude nicotinoyl chloride hydrochloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of N,N-Diphenylnicotinamide

  • In a 250 mL round-bottom flask, dissolve diphenylamine (13.7 g, 81.0 mmol) in anhydrous dichloromethane (100 mL).

  • Add triethylamine (25.0 mL, 179 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the crude nicotinoyl chloride hydrochloride from Step 1 in anhydrous dichloromethane (50 mL) to the cooled diphenylamine solution over 30 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

  • The crude N,N-Diphenylnicotinamide can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The structure and purity of the synthesized N,N-Diphenylnicotinamide should be confirmed by spectroscopic methods.

Analysis Expected Results
¹H NMR (CDCl₃)Aromatic protons from the pyridine ring and the two phenyl rings.
¹³C NMR (CDCl₃)Carbonyl carbon (~168-172 ppm), and aromatic carbons.
FT-IR (KBr)C=O stretch (~1650-1680 cm⁻¹), C-N stretch, and aromatic C-H stretches.[3][4]
Mass Spec (ESI-MS)[M+H]⁺ peak corresponding to the molecular weight of N,N-Diphenylnicotinamide (C₁₈H₁₄N₂O).

Data Presentation

Table 1: Reaction Parameters

ParameterStep 1: Nicotinoyl Chloride SynthesisStep 2: N,N-Diphenylnicotinamide Synthesis
Reactants Nicotinic acid, Thionyl chlorideNicotinoyl chloride, Diphenylamine, Triethylamine
Solvent NoneDichloromethane (anhydrous)
Temperature Reflux (~80 °C)0 °C to Room Temperature
Reaction Time 2 hours12 hours

Table 2: Expected Yield and Physical Properties

PropertyValue
Theoretical Yield Based on the limiting reagent (diphenylamine).
Appearance White to off-white solid.
Melting Point To be determined experimentally.
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nicotinoyl Chloride Synthesis cluster_step2 Step 2: N,N-Diphenylnicotinamide Synthesis cluster_purification Purification NA Nicotinic Acid Reaction1 Reflux at 80°C for 2h NA->Reaction1 SOCl2 Thionyl Chloride SOCl2->Reaction1 Evaporation1 Rotary Evaporation Reaction1->Evaporation1 NC Crude Nicotinoyl Chloride Evaporation1->NC Reaction2 Stir at 0°C to RT for 12h NC->Reaction2 DPA Diphenylamine DPA->Reaction2 TEA Triethylamine TEA->Reaction2 DCM Dichloromethane DCM->Reaction2 Workup Aqueous Workup Reaction2->Workup Drying Drying (MgSO4) Workup->Drying Evaporation2 Rotary Evaporation Drying->Evaporation2 Crude_Product Crude Product Evaporation2->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure N,N-Diphenylnicotinamide Purification->Final_Product

Caption: Workflow for the synthesis of N,N-Diphenylnicotinamide.

Reaction_Scheme Nicotinoyl_Chloride Nicotinoyl Chloride plus1 + Diphenylamine Diphenylamine arrow Triethylamine Dichloromethane Diphenylnicotinamide N,N-Diphenylnicotinamide plus2 + HCl HCl

Caption: Synthesis of N,N-Diphenylnicotinamide from Nicotinoyl Chloride.

Potential Signaling Pathways

Nicotinamide and its derivatives are integral to several critical cellular signaling pathways, primarily through their role as precursors to NAD+.[1] While the specific biological activities of N,N-Diphenylnicotinamide have not been extensively studied, it is plausible that this compound could modulate pathways influenced by NAD+ levels and nicotinamide itself.

Key pathways include:

  • NAD+ Salvage Pathway: This is the primary route for NAD+ biosynthesis from nicotinamide. Nicotinamide is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), which is then converted to NAD+.[5] Alterations in the availability of nicotinamide derivatives could impact this pathway.

  • Sirtuin Regulation: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, metabolism, and aging.[6] Nicotinamide is a known inhibitor of sirtuins. The diphenyl-substituted derivative may exhibit altered inhibitory activity.

  • PARP Signaling: Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death.[2] They use NAD+ as a substrate. Nicotinamide can inhibit PARP activity, and N,N-Diphenylnicotinamide may have similar or distinct effects.

  • Kinase Inhibition: Nicotinamide has been shown to act as a kinase inhibitor, for example, by inhibiting ROCK kinase, which is involved in cell survival.[5]

NAD_Salvage_Pathway NAM Nicotinamide NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARP PARP NAD->PARP Cellular_Processes Gene Expression, Metabolism, DNA Repair Sirtuins->Cellular_Processes PARP->Cellular_Processes

Caption: The NAD+ Salvage Pathway and downstream effectors.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of N,N-Diphenylnicotinamide in a laboratory setting. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this compound for further investigation into its chemical and biological properties. The discussion of potential signaling pathways provides a starting point for exploring the biological relevance of this novel nicotinamide derivative. As with all laboratory procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Cell-Based Assays with Diphenyl-nicotinamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the available scientific literature for N-phenyl nicotinamides and related nicotinamide analogs. As specific data for "Diphenyl-nicotinamide" is limited, these guidelines assume a similar mechanism of action, which primarily involves the induction of apoptosis through inhibition of microtubule polymerization. Researchers should validate these protocols for their specific this compound compound.

Introduction

Nicotinamide analogs, particularly N-phenyl nicotinamides, have emerged as a promising class of compounds with potent anti-cancer properties. These molecules have been shown to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[1][2] This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound and its analogs.

Mechanism of Action Overview

N-phenyl nicotinamides exert their cytotoxic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule formation, these compounds trigger the mitotic spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This sustained mitotic arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, leading to programmed cell death.

Data Presentation

The following tables summarize representative quantitative data for N-phenyl nicotinamide analogs from the literature, which can serve as a benchmark for evaluating new compounds.

Table 1: In Vitro Activity of N-phenyl Nicotinamide Analogs in T47D Breast Cancer Cells [1]

CompoundCaspase Activation EC50 (µM)Growth Inhibition GI50 (µM)
N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1)>10Not Reported
6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8)0.45Not Reported
6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10)0.0820.21

Experimental Protocols

Cell Viability and Growth Inhibition Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the test compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., T47D, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or analog) stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 96-well white-bottom cell culture plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-bottom plate as described in the cell viability assay.

  • Treat the cells with serial dilutions of the this compound for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold-change in caspase activity relative to the vehicle control and determine the EC50 (the concentration that induces 50% of the maximal caspase activation).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the this compound at its GI50 concentration (and other relevant concentrations) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

    • Purified tubulin (>99%)

    • GTP solution

    • General tubulin buffer

  • This compound

  • Paclitaxel (as a polymerization promoter control)

  • Colchicine or Vinblastine (as a polymerization inhibitor control)

  • 96-well half-area microplate

  • Spectrophotometer with temperature control capable of reading absorbance at 340 nm

Protocol:

  • Reconstitute the tubulin in the general tubulin buffer on ice.

  • Prepare the test compounds (this compound, paclitaxel, colchicine) at desired concentrations in the buffer.

  • In a pre-warmed 96-well plate at 37°C, add the buffer and the test compounds.

  • Initiate the polymerization reaction by adding the tubulin and GTP solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[3]

  • Plot the absorbance versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the positive and negative controls.

Mandatory Visualizations

experimental_workflow cluster_assays Cell-Based Assays viability Cell Viability Assay (MTT/CellTiter-Glo) data_analysis Data Analysis: GI50, EC50, Cell Cycle Distribution viability->data_analysis caspase Caspase 3/7 Assay caspase->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->data_analysis tubulin In Vitro Tubulin Polymerization Assay tubulin->data_analysis start Start: Cancer Cell Culture treatment Treat with This compound start->treatment treatment->viability treatment->caspase treatment->cell_cycle treatment->tubulin conclusion Conclusion: Characterize Bioactivity data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

signaling_pathway compound This compound microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules Polymerization spindle Mitotic Spindle Disruption microtubules->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis caspases Caspase Activation apoptosis->caspases

Caption: Proposed signaling pathway for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of nicotinamide in various sample matrices.

Introduction:

Nicotinamide, a form of vitamin B3, is a vital component of coenzymes such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous cellular metabolic processes.[1][2] Its quantification is crucial in pharmaceutical formulations, food products, and biological samples for quality control, stability studies, and research purposes.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of nicotinamide due to its high resolution, sensitivity, and precision.[2][3] This application note provides a detailed protocol for the HPLC analysis of nicotinamide, including chromatographic conditions, sample preparation, and method validation parameters.

Quantitative Data Summary

The following tables summarize typical parameters for the HPLC analysis of nicotinamide, compiled from various validated methods.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Fortis Diphenyl, 5µm, 150x4.6mm[4]Primesep 100, 5µm, 4.6x150mm[1]Gemini C18, 3µm, 100x4.6mm[5]
Mobile Phase 80:20 20mM NH4OAc:MeOH[4]Gradient of Water, Acetonitrile (MeCN), and 0.05% H2SO4[1]Gradient of 20mM Phosphate Buffer and Methanol[6]
Flow Rate 1.0 mL/min[1][4][6]1.0 mL/min[1][4][6]1.0 mL/min[6]
Detection Wavelength 254 nm[4]250 nm[1]262 nm (UHPLC), 268 nm (HPLC)[6]
Temperature 20°C[4]Not Specified40°C[6]
Injection Volume Not SpecifiedNot Specified20 µL[7]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity (R²) > 0.998[6][6]
Accuracy (% Recovery) Close to 100%[6][6]
Precision (%RSD) < 2%[6][6]
Limit of Detection (LOD) 2 ng/mL[5][5]
Limit of Quantification (LOQ) 10 ng/mL[5][5]

Experimental Protocols

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of nicotinamide reference standard and dissolve it in 100 mL of mobile phase diluent (e.g., a mixture similar to the initial mobile phase composition).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase diluent to achieve concentrations ranging from the LOQ to a desired upper limit (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

The appropriate sample preparation method will depend on the matrix.

  • For Pharmaceutical Formulations (e.g., creams, gels):

    • Accurately weigh a portion of the formulation equivalent to a known amount of nicotinamide.

    • Disperse the sample in a suitable solvent (e.g., methanol or a mixture of water and methanol).

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Centrifuge the sample to precipitate any excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

  • For Biological Fluids (e.g., plasma, urine):

    • Protein Precipitation: For plasma samples, a protein precipitation step is necessary. This can be achieved by adding a precipitating agent like trichloroacetic acid (TCA) or by using a protein precipitation plate.[5][9]

    • Dilution: For urine samples, a simple dilution with an appropriate buffer or mobile phase may be sufficient.[9]

    • Centrifugation and Filtration: After precipitation or dilution, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.[5]

3. HPLC Analysis Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and the peak areas for nicotinamide.

  • Quantification: Construct a calibration curve by plotting the peak area of the nicotinamide standards against their corresponding concentrations. Determine the concentration of nicotinamide in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh Nicotinamide Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standard Solutions Stock->Working HPLC HPLC System (Pump, Injector, Column, Detector) Working->HPLC Sample Weigh/Measure Sample Extraction Extraction/ Dilution Sample->Extraction Filter Centrifuge & Filter Extraction->Filter Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calibration Construct Calibration Curve Data->Calibration Quantify Determine Sample Concentration Calibration->Quantify

Caption: Experimental workflow for the HPLC analysis of nicotinamide.

Signaling_Pathway_Placeholder Precursor Tryptophan / Nicotinic Acid Nicotinamide Nicotinamide Precursor->Nicotinamide NAD NAD+ Nicotinamide->NAD NADP NADP+ NAD->NADP Cellular_Functions Redox Reactions, DNA Repair, Metabolism NAD->Cellular_Functions NADP->Cellular_Functions

Caption: Simplified metabolic pathway involving nicotinamide.

References

Application Notes and Protocols: Diphenyl-nicotinamide Derivatives as Fluorescent Probes in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of diphenyl-nicotinamide derivatives, specifically 2-amino-4,6-diphenylnicotinonitriles, as fluorescent probes in microscopy. While the specific compound "this compound" was not found to be a commonly referenced fluorescent probe in the reviewed literature, 2-amino-4,6-diphenylnicotinonitriles represent a closely related class of compounds with demonstrated utility in fluorescence applications. These molecules exhibit interesting photophysical properties and have potential as fluorescent sensors.[1] This guide will cover their spectral properties, provide detailed experimental protocols for their application in cellular imaging, and illustrate relevant experimental workflows.

Photophysical Properties

The photophysical characteristics of fluorescent probes are critical for designing and executing successful fluorescence microscopy experiments. The table below summarizes the excitation and emission maxima for various 2-amino-4,6-diphenylnicotinonitrile derivatives in different solvent environments, highlighting their sensitivity to the local environment.

CompoundSolventExcitation Max (nm)Emission Max (nm)
Compound 1Toluene408.18Not Specified
Compound 1Dichloromethane408.14Not Specified
Compound 2Toluene410.30Not Specified
Compound 2Dichloromethane410.72Not Specified
Compound 4Toluene411.20Not Specified
Compound 4Dichloromethane411.68Not Specified
Compound 5Dichloromethane420.88Not Specified
Compound 6Toluene426.66Not Specified

Data synthesized from theoretical calculations presented in the literature.[1]

Experimental Protocols

Protocol 1: General Staining of Cultured Cells with this compound Derivatives

This protocol outlines a general procedure for staining adherent mammalian cells with 2-amino-4,6-diphenylnicotinonitrile fluorescent probes.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2-amino-4,6-diphenylnicotinonitrile stock solution (1 mM in DMSO)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Mounting medium with DAPI (optional)

  • Glass coverslips

  • 6-well plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 6-well plate at a density that will result in 60-70% confluency on the day of staining. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Probe Preparation: Prepare a working solution of the this compound derivative in pre-warmed cell culture medium. The final concentration should be optimized, but a starting concentration of 1-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the wells and wash the cells once with PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove excess probe.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium. If desired, use a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission spectra.

Protocol 2: Label-Free Metabolic Imaging Using Nicotinamide Autofluorescence

Nicotinamide and its derivatives, such as NAD(P)H, are endogenous fluorophores. Their autofluorescence can be leveraged for label-free imaging of cellular metabolism. Two-photon excited fluorescence (TPEF) microscopy is particularly well-suited for this application.[2][3]

Materials:

  • Cultured cells or tissue samples

  • Two-photon fluorescence microscope

  • Appropriate laser source for two-photon excitation of NAD(P)H (typically in the 700-800 nm range)

  • Emission filters for detecting NAD(P)H fluorescence (typically in the 400-500 nm range)

Procedure:

  • Sample Preparation: Prepare live cells on a microscope-compatible dish or a fresh tissue section on a glass slide.

  • Microscope Setup:

    • Power on the two-photon laser and allow it to stabilize.

    • Select the appropriate excitation wavelength for NAD(P)H (e.g., 740 nm).

    • Ensure the emission pathway is configured with the correct dichroic mirrors and emission filters to specifically collect the NAD(P)H autofluorescence signal.

  • Image Acquisition:

    • Locate the region of interest using a low laser power to minimize phototoxicity.

    • Adjust the laser power and detector gain to obtain an optimal signal-to-noise ratio.

    • Acquire images or time-lapse series to monitor changes in cellular metabolism.

  • Data Analysis: Analyze the fluorescence intensity and/or fluorescence lifetime of the NAD(P)H signal to infer changes in the metabolic state of the cells.[2]

Visualizations

G Experimental Workflow: Cellular Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Fixation and Imaging cell_seeding Seed cells on coverslips overnight_culture Culture overnight cell_seeding->overnight_culture wash_cells_1 Wash cells with PBS overnight_culture->wash_cells_1 prepare_probe Prepare probe working solution add_probe Incubate cells with probe prepare_probe->add_probe wash_cells_1->add_probe wash_cells_2 Wash to remove excess probe add_probe->wash_cells_2 fix_cells Fix cells with 4% PFA wash_cells_2->fix_cells wash_cells_3 Wash cells post-fixation fix_cells->wash_cells_3 mount_coverslip Mount coverslip on slide wash_cells_3->mount_coverslip image_cells Acquire images mount_coverslip->image_cells

Caption: Workflow for staining cultured cells with this compound derivatives.

G Signaling Context: NAD+ Metabolism and Cellular Processes cluster_synthesis NAD+ Biosynthesis cluster_function Cellular Functions cluster_imaging Fluorescence Imaging Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Energy_Metabolism Energy Metabolism (Redox Reactions) NAD->Energy_Metabolism DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Gene_Expression Gene Expression (Sirtuins) NAD->Gene_Expression NADH_autofluorescence NAD(P)H Autofluorescence Energy_Metabolism->NADH_autofluorescence generates Metabolic_State Cellular Metabolic State NADH_autofluorescence->Metabolic_State Indicator of

Caption: Simplified overview of NAD+ metabolism and its relevance to autofluorescence imaging.

References

Application Notes and Protocols for Radiolabeling of Diphenyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the radiolabeling of a Diphenyl-nicotinamide derivative with Fluorine-18 ([¹⁸F]), a common positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging. Due to the absence of a direct, published protocol for this compound, this guide presents a well-established and adaptable nucleophilic aromatic substitution method.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and drug development. Radiolabeling these compounds enables in vivo imaging using PET, a powerful technique to study their pharmacokinetics, target engagement, and overall biological behavior non-invasively.[1] This protocol focuses on the introduction of [¹⁸F]Fluorine onto a phenyl ring of the this compound scaffold.

Radiolabeling Strategy: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

The proposed method is the direct radiofluorination of a precursor molecule, N-(4-nitrophenyl)-N-phenylnicotinamide, via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by [¹⁸F]fluoride.

Diagram of the Proposed Radiolabeling Reaction:

G Precursor N-(4-nitrophenyl)-N-phenylnicotinamide (Precursor) Reagents [¹⁸F]KF/Kryptofix 2.2 DMSO, Heat Precursor->Reagents Radiolabeled_Product [¹⁸F]N-(4-fluorophenyl)-N-phenylnicotinamide ([¹⁸F]this compound) Reagents->Radiolabeled_Product

Caption: Radiolabeling of the this compound precursor.

Experimental Protocols

Materials and Equipment
  • Precursor: N-(4-nitrophenyl)-N-phenylnicotinamide (synthesis required if not commercially available)

  • Radionuclide: No-carrier-added [¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.

  • Reagents:

    • Kryptofix 2.2 (K₂₂₂)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN) for HPLC

    • Water for HPLC (WFI quality)

    • Ethanol (USP grade) for formulation

    • Saline (0.9%, USP grade) for formulation

  • Equipment:

    • Automated radiosynthesis module (e.g., GE TRACERlab, Siemens, or similar)

    • Hot cell

    • Reaction vessel (1-5 mL)

    • HPLC system (preparative and analytical) with a radioactivity detector

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Sterile filters (0.22 µm)

    • Dose calibrator

    • TLC scanner

Precursor Synthesis: N-(4-nitrophenyl)-N-phenylnicotinamide

The synthesis of the precursor can be achieved through a condensation reaction between nicotinoyl chloride and N-(4-nitrophenyl)aniline.

Workflow for Precursor Synthesis:

G cluster_0 Step 1: Preparation of Nicotinoyl Chloride cluster_1 Step 2: Condensation Reaction Nicotinic_Acid Nicotinic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Nicotinic_Acid->Thionyl_Chloride Nicotinoyl_Chloride Nicotinoyl Chloride Thionyl_Chloride->Nicotinoyl_Chloride N_4_nitrophenyl_aniline N-(4-nitrophenyl)aniline Pyridine Pyridine (base) N_4_nitrophenyl_aniline->Pyridine Precursor N-(4-nitrophenyl)-N-phenylnicotinamide Pyridine->Precursor

Caption: Workflow for the synthesis of the radiolabeling precursor.

Step-by-Step Radiolabeling Procedure
  • [¹⁸F]Fluoride Trapping and Drying:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2 and potassium carbonate in acetonitrile/water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110 °C) to obtain the anhydrous [¹⁸F]KF/K₂₂₂ complex.

  • Radiofluorination Reaction:

    • A solution of the precursor, N-(4-nitrophenyl)-N-phenylnicotinamide (typically 1-5 mg), in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]KF/K₂₂₂ complex.

    • The reaction mixture is heated at a high temperature (e.g., 150-180 °C) for a specified time (e.g., 10-20 minutes).[2]

  • Purification:

    • After cooling, the reaction mixture is diluted with water or a suitable HPLC mobile phase.

    • The crude product is purified using semi-preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer like ammonium formate).

    • The fraction corresponding to the radiolabeled product, [¹⁸F]N-(4-fluorophenyl)-N-phenylnicotinamide, is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product.

    • The cartridge is washed with water to remove any remaining HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC using a C18 column and a suitable mobile phase. The purity should typically be >95%.

  • Specific Activity: Calculated by measuring the radioactivity of the final product and dividing it by the total molar amount of the compound (labeled and unlabeled). This is determined using a calibrated dose calibrator and analytical HPLC with a UV detector calibrated with a standard of the non-radiolabeled compound.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

  • pH and Sterility: The pH of the final product should be within a physiologically acceptable range (typically 4.5-7.5). Sterility and endotoxin testing should be performed according to standard pharmaceutical guidelines.

Data Presentation

The following table summarizes typical quantitative data that would be expected from the radiolabeling of a this compound derivative based on similar published procedures for other nicotinamides.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)20 - 40%[2]
Radiochemical Purity> 95%[3]
Specific Activity> 1 Ci/µmol (37 GBq/µmol)[2]
Total Synthesis Time40 - 60 minutes[2]

In Vitro and In Vivo Evaluation

Once synthesized, the radiolabeled this compound should be evaluated to determine its potential as a PET imaging agent.

In Vitro Studies
  • Stability: The stability of the radiotracer is assessed in human plasma and saline at 37 °C over several hours to ensure it does not rapidly degrade.

  • Lipophilicity (LogD): Determined by the octanol/water partition coefficient to predict its ability to cross cell membranes and the blood-brain barrier.

  • Cellular Uptake: If a specific cellular target is known, uptake studies in relevant cell lines can be performed to demonstrate target engagement and specificity.[4]

In Vivo Studies
  • Biodistribution: The radiotracer is administered to animal models (e.g., mice or rats), and the distribution of radioactivity in various organs and tissues is measured at different time points post-injection.[1]

  • PET Imaging: Small animal PET scans are conducted to visualize the in vivo distribution of the radiotracer and to assess its uptake in target tissues versus background.

  • Metabolite Analysis: Blood and tissue samples are analyzed to determine the extent of in vivo metabolism of the radiotracer.

Hypothetical Signaling Pathway for a this compound Derivative Targeting a Kinase:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Diphenyl_Nicotinamide [¹⁸F]this compound Diphenyl_Nicotinamide->Kinase Inhibits

Caption: A hypothetical signaling pathway targeted by a this compound derivative.

Conclusion

This document outlines a detailed and adaptable protocol for the [¹⁸F]-radiolabeling of a this compound derivative. While a direct protocol for this specific molecule is not available in the literature, the proposed method based on nucleophilic aromatic substitution is robust and widely used for the synthesis of [¹⁸F]-labeled radiotracers. The provided experimental details, quality control parameters, and evaluation strategies offer a comprehensive guide for researchers to produce and characterize novel PET imaging agents based on the this compound scaffold.

References

Application of Nicotinamide in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The initial request specified "Diphenyl-nicotinamide." However, extensive literature review did not yield significant findings for this specific compound in the context of neurodegenerative diseases. The available research overwhelmingly points to the therapeutic potential of Nicotinamide , a form of vitamin B3, in this area. Therefore, these application notes and protocols will focus on Nicotinamide, assuming it to be the compound of interest.

Introduction

Nicotinamide, a vital precursor to the coenzyme Nicotinamide Adenine Dinucleotide (NAD+), has emerged as a promising therapeutic agent in preclinical models of several neurodegenerative diseases. Its neuroprotective effects are primarily attributed to its role in modulating cellular energy metabolism, DNA repair, and inflammation. Nicotinamide acts as a sirtuin inhibitor, particularly Sirtuin 1 (SIRT1), and influences key signaling pathways implicated in neuronal survival and function. These notes provide a comprehensive overview of the application of Nicotinamide in various neurodegenerative disease models, including detailed protocols and data presentation.

Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of Nicotinamide in Alzheimer's, Parkinson's, and Huntington's disease models.

Table 1: Effects of Nicotinamide in Alzheimer's Disease Models
Animal ModelDosage & AdministrationDurationKey FindingsReference
3xTg-AD MiceNot specified in abstract4 monthsRestored cognitive deficits; Selectively reduced phospho-tau (Thr231); Increased acetylated α-tubulin and MAP2c.
McGill-R-Thy1-APP Tg RatsNot specified in abstractNot specifiedAltered hippocampal metabolomics, suggesting a role for Nicotinamide as a potential biomarker.
APPswe/PS1Δe9 Transgenic MiceNot specified in abstractNot specifiedNAD+ administration (of which Nicotinamide is a precursor) reverted decrements in NAD-generating enzyme (NAMPT) levels.
Table 2: Effects of Nicotinamide in Parkinson's Disease Models
Animal ModelDosage & AdministrationDurationKey FindingsReference
MPTP-induced mouse model (acute)125, 250, or 500 mg/kg i.p.Pre-treatment before MPTPDose-dependent sparing of striatal dopamine levels and substantia nigra pars compacta (SNc) neurons.
MPTP-induced mouse model (sub-acute)500 mg/kg i.p.Pre-treatment before MPTPSparing of striatal dopamine levels and SNc neurons at the highest dose.
α-synuclein transgenic Drosophila model15 and 30 mg/100 g dietNot specifiedSignificantly improved climbing ability.
MPP+-induced cellular model (SK-N-MC cells)101 mg/L in culture mediumNot specifiedProtected against MPP+-induced decrease in cell viability, mitochondrial complex I and α-ketoglutarate dehydrogenase activity; Reduced oxidant generation, DNA damage, and protein oxidation.
Table 3: Effects of Nicotinamide in Huntington's Disease Models
Animal ModelDosage & AdministrationDurationKey FindingsReference
B6.HDR6/1 transgenic mouse model250 mg/kg/day (mini-osmotic pumps or drinking water)Not specifiedImproved motor deficits (open field, rotarod, balance beam); Increased mRNA and protein levels of BDNF; Increased mRNA levels and activation of PGC-1α.
3-nitropropionic acid (3-NP)-induced rat model100, 300, or 500 mg/kg i.p.8 daysReversed behavioral impairments; Provided neuroprotection.

Signaling Pathways and Mechanisms of Action

Nicotinamide exerts its neuroprotective effects through multiple interconnected pathways. A primary mechanism involves its role in NAD+ metabolism and the subsequent inhibition of sirtuins.

Nicotinamide_Signaling cluster_NAD NAD+ Metabolism cluster_SIRT1 Sirtuin Regulation cluster_Cellular_Effects Cellular Outcomes Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Biosynthesis SIRT1 SIRT1 Nicotinamide->SIRT1 Inhibition NAD->SIRT1 Co-substrate Mito Mitochondrial Biogenesis SIRT1->Mito Activation of PGC-1α Inflammation Neuroinflammation SIRT1->Inflammation Inhibition of NF-κB Gene Gene Transcription SIRT1->Gene Deacetylation Neuroprotection Neuroprotection Mito->Neuroprotection Inflammation->Neuroprotection Gene->Neuroprotection

Fig. 1: Simplified signaling pathway of Nicotinamide in neuroprotection.

Experimental Protocols

Protocol 1: Preparation and Administration of Nicotinamide in a Mouse Model of Parkinson's Disease

This protocol is based on the methodology used in studies of MPTP-induced parkinsonism.

1. Materials:

  • Nicotinamide (Sigma-Aldrich or equivalent)
  • Sterile 0.9% saline solution
  • MPTP hydrochloride (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Male C57Bl/6 mice (8-10 weeks old)
  • Standard laboratory equipment for injections (syringes, needles)

2. Nicotinamide Solution Preparation:

  • Dissolve Nicotinamide in sterile 0.9% saline to achieve the desired concentrations (e.g., for doses of 125, 250, and 500 mg/kg, prepare solutions accordingly based on the average weight of the mice and a standard injection volume).
  • Ensure the solution is fully dissolved and sterile-filtered before use.

3. Animal Dosing Regimen (Acute MPTP Model):

  • Administer Nicotinamide (125, 250, or 500 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the first MPTP injection.
  • Induce parkinsonism by administering four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals within a single day.
  • House the animals under standard conditions with ad libitum access to food and water.

4. Post-Treatment Analysis:

  • At specified time points (e.g., 2 and 6 weeks post-MPTP treatment), euthanize the animals.
  • Harvest brains and dissect the striatum and substantia nigra for neurochemical and histological analysis.
  • Measure striatal dopamine levels using high-performance liquid chromatography (HPLC).
  • Perform tyrosine hydroxylase (TH) and cresyl violet staining on brain sections to quantify neuronal loss in the substantia nigra.

start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prep [label="Prepare Nicotinamide\nand MPTP Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Administer Nicotinamide/Vehicle (i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mptp [label="Induce Parkinsonism with MPTP (i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; housing [label="House Animals (2-6 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; euthanize [label="Euthanize and Harvest Brains", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Neurochemical and\nHistological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> prep; prep -> dosing; dosing -> mptp; mptp -> housing; housing -> euthanize; euthanize -> analysis; analysis -> end; }

Fig. 2: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Protocol 2: In Vitro Neuroprotection Assay in a Cellular Model of Parkinson's Disease

This protocol is adapted from studies using MPP+ to induce neuronal toxicity.

1. Materials:

  • Human neuroblastoma cell line (e.g., SK-N-MC)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Nicotinamide
  • MPP+ iodide (1-methyl-4-phenylpyridinium)
  • Reagents for cell viability assays (e.g., MTT)
  • Reagents for measuring mitochondrial function and oxidative stress.

2. Cell Culture and Treatment:

  • Culture SK-N-MC cells in standard conditions (37°C, 5% CO2).
  • Prepare a stock solution of Nicotinamide in culture medium.
  • Pre-treat cells with varying concentrations of Nicotinamide (e.g., up to 101 mg/L) for a specified duration (e.g., 24 hours).
  • Induce neurotoxicity by adding MPP+ to the culture medium at a pre-determined toxic concentration.
  • Incubate for an additional period (e.g., 24-48 hours).

3. Assessment of Neuroprotection:

  • Cell Viability: Measure cell viability using the MTT assay or similar methods.
  • Mitochondrial Function: Assess the activity of mitochondrial complex I and α-ketoglutarate dehydrogenase using commercially available kits.
  • Oxidative Stress: Quantify reactive oxygen species (ROS) production, DNA damage (e.g., Comet assay), and protein oxidation.

Protocol 3: Behavioral Testing in a Mouse Model of Huntington's Disease

This protocol is based on methodologies used in studies with the B6.HDR6/1 transgenic mouse model.

1. Animals and Treatment:

  • Use B6.HDR6/1 transgenic mice and wild-type littermates as controls.
  • Administer Nicotinamide (e.g., 250 mg/kg/day) via mini-osmotic pumps or in the drinking water.
  • Begin treatment at a pre-symptomatic age and continue for the duration of the study.

2. Behavioral Assessments:

  • Open Field Test: Assess locomotor activity and anxiety-like behavior by placing the mouse in an open field arena and tracking its movement for a set period.
  • Rotarod Test: Evaluate motor coordination and balance by placing the mouse on an accelerating rotating rod and measuring the latency to fall.
  • Balance Beam Test: Assess fine motor control by measuring the time it takes for the mouse to traverse a narrow beam.
  • Conduct behavioral testing at regular intervals throughout the study to monitor disease progression and the effects of treatment.

3. Molecular Analysis:

  • At the end of the study, harvest brain tissue.
  • Measure mRNA and protein levels of key markers such as Brain-Derived Neurotrophic Factor (BDNF) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) using qPCR and Western blotting, respectively.

Conclusion

Nicotinamide demonstrates significant neuroprotective potential in a range of preclinical models of neurodegenerative diseases. Its ability to modulate fundamental cellular processes such as energy metabolism and inflammation makes it an attractive candidate for further investigation. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the therapeutic applications of Nicotinamide in neurodegeneration. Further studies are warranted to elucidate the precise molecular mechanisms and to translate these promising preclinical findings into clinical applications.

In Vivo Administration Protocol for Nicotinamide in Mice: A Surrogate for Diphenyl-nicotinamide Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo administration protocols for Diphenyl-nicotinamide in mice are not available in the published scientific literature. The following application note and protocol are based on extensive research on the parent compound, Nicotinamide (also known as Niacinamide), and are intended to serve as a foundational guide for researchers. It is imperative that investigators conduct initial dose-response and toxicity studies for this compound to establish a safe and effective dosage range before proceeding with extensive in vivo experiments.

Application Notes

Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ plays a critical role in cellular metabolism, DNA repair, and various signaling pathways. In preclinical research, nicotinamide has been investigated for its potential therapeutic effects in a range of conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2][3] This document provides a detailed protocol for the in vivo administration of nicotinamide in mice, which can be adapted as a starting point for studies involving this compound.

The provided protocols are based on common practices in murine models and should be adapted to the specific research question, mouse strain, and experimental design.

Quantitative Data Summary

The following tables summarize typical dosage and pharmacokinetic parameters for nicotinamide administration in mice, as reported in the literature.

Table 1: Nicotinamide Dosage and Administration Routes in Mice

ParameterValueAdministration RouteStudy ContextReference
Dosage Range100 - 1000 mg/kgIntraperitoneal (i.p.)Radiosensitization in tumors[4]
Dosage Range50 - 500 mg/kgIntraperitoneal (i.p.)Traumatic brain injury[5]
Dosage185 mg/kgOral gavageNAD+ metabolism[6]
Dosage Range100 - 500 mg/kgIntraperitoneal (i.p.)Huntington's disease model[3]
Dosage500 mg/kgIntraperitoneal (i.p.)Streptozotocin-induced diabetes[7]
Dosage180 mg/kg/day (i.p.)Intraperitoneal (i.p.)Doxorubicin-induced cardiotoxicity[8]
Dosage500 mg/kg/day (in drinking water)OralDoxorubicin-induced cardiotoxicity[8]

Table 2: Pharmacokinetic Parameters of Nicotinamide in Mice

ParameterValueAdministration Route & DoseReference
Peak Plasma Concentration1,000 - 4,800 nmol/ml100 - 500 mg/kg i.p.[9]
Initial Half-life (t1/2α)0.8 - 2 h (dose-dependent)100 - 500 mg/kg i.p.[9]
Terminal Half-life (t1/2β)3.4 - 5.6 h (dose-dependent)100 - 500 mg/kg i.p.[9]
Bioavailability~100%Intraperitoneal (i.p.) vs. Intravenous (i.v.)[9]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Nicotinamide

Materials:

  • Nicotinamide powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (28-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Nicotinamide Solution:

    • Calculate the required amount of nicotinamide based on the desired dose (e.g., 100 mg/kg) and the number of mice.

    • Weigh the nicotinamide powder accurately.

    • Dissolve the nicotinamide in sterile saline solution to a desired final concentration (e.g., 10 mg/mL). Ensure the volume for injection is appropriate for the mouse's size (typically 100-200 µL).

    • Vortex the solution until the nicotinamide is completely dissolved.

    • Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.

  • Animal Preparation and Dosing:

    • Weigh each mouse to determine the precise volume of the nicotinamide solution to be administered.

    • Gently restrain the mouse, exposing the abdominal area.

    • Insert the needle into the lower quadrant of the abdomen at a 15-20 degree angle, being careful to avoid the internal organs.

    • Inject the calculated volume of the nicotinamide solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Oral Gavage Administration of Nicotinamide

Materials:

  • Nicotinamide powder

  • Sterile water or appropriate vehicle

  • Animal gavage needles (flexible or rigid, 20-22 gauge)

  • Syringes (1 mL)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of Nicotinamide Solution:

    • Prepare the nicotinamide solution as described in Protocol 1, using sterile water or another suitable vehicle. The concentration may need to be adjusted for oral administration volumes (typically 100-300 µL).

  • Animal Preparation and Dosing:

    • Weigh each mouse to determine the correct dosing volume.

    • Securely restrain the mouse.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the nicotinamide solution.

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Pathway

Nicotinamide is a key precursor in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammalian cells.[1]

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP to PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP to PPi Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38/157 NAD->CD38 Sirtuins->Nicotinamide PARPs->Nicotinamide CD38->Nicotinamide

Caption: The NAD+ Salvage Pathway.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the efficacy of a nicotinamide derivative in a mouse model of disease.

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., body weight, behavior) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Disease_Induction Disease Induction (if applicable) Randomization->Disease_Induction Treatment_Administration This compound or Vehicle Administration Disease_Induction->Treatment_Administration Monitoring Regular Monitoring (health, behavior) Treatment_Administration->Monitoring Endpoint_Assays Endpoint Behavioral and Functional Assays Monitoring->Endpoint_Assays Tissue_Collection Tissue and Blood Collection Endpoint_Assays->Tissue_Collection Biochemical_Analysis Biochemical and Histological Analysis Tissue_Collection->Biochemical_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: High-Throughput Screening for Diphenyl-nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+, is essential for maintaining cellular NAD+ pools. Key enzymes in this pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT) and sirtuins (e.g., SIRT1), have emerged as significant therapeutic targets in various diseases, including cancer and metabolic disorders. Diphenyl-nicotinamide analogs, a novel class of small molecules, are hypothesized to modulate the activity of these enzymes. The development of a robust high-throughput screening (HTS) platform is crucial for the efficient discovery and characterization of potent and selective analogs from large chemical libraries.

These application notes provide detailed protocols for two primary HTS assays designed to identify and characterize inhibitors of enzymes in the NAD+ salvage pathway, with a focus on NAMPT and SIRT1, the putative targets of this compound analogs. The described fluorescence polarization (FP) and coupled-enzyme assays are suitable for miniaturization and automation, enabling the rapid screening of extensive compound collections.

Target Signaling Pathway: NAD+ Salvage Pathway

The NAD+ salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells. NAMPT is the rate-limiting enzyme in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like gene silencing and metabolic regulation. Inhibition of NAMPT or modulation of sirtuin activity can have profound effects on cellular bioenergetics and signaling.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Inhibition Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Product NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Product Sirtuins Sirtuins NAD->Sirtuins Co-substrate Deacetylation Protein Deacetylation Sirtuins->Deacetylation This compound\nAnalogs This compound Analogs Inhibitor1 Inhibitor This compound\nAnalogs->Inhibitor1 Inhibitor2 Inhibitor This compound\nAnalogs->Inhibitor2 Inhibitor1->NAMPT Inhibitor2->Sirtuins

Figure 1: NAD+ Salvage Pathway and potential inhibition points for this compound analogs.

Data Presentation

The following tables summarize exemplary quantitative data for known NAMPT and SIRT1 inhibitors, which can be used as reference points when evaluating the performance of a high-throughput screen for this compound analogs.

Table 1: Performance of Known NAMPT Inhibitors in a Coupled-Enzyme HTS Assay

CompoundTargetAssay FormatIC50 (nM)Z'-FactorReference
FK866NAMPTCoupled-Enzyme (Fluorescence)1.6 - 9.870.82[1][2]
GMX1778NAMPTCoupled-Enzyme (Fluorescence)~1> 0.7[3]
STF-118804NAMPTCell-based (Viability)17N/A[3]
OT-82NAMPTCell-based (Viability)2.89N/A[4]

Table 2: Performance of Known SIRT1 Modulators in a Fluorescence-Based Assay

CompoundTargetAssay FormatEffectEC50/IC50 (µM)Z'-FactorReference
ResveratrolSIRT1FluorogenicActivator20 - 50> 0.7[5]
NicotinamideSIRT1FluorogenicInhibitor50 - 100> 0.7[6]
EX-527SIRT1FluorogenicInhibitor0.038 - 0.1> 0.8N/A
SirtinolSIRT1FluorogenicInhibitor50 - 150> 0.6N/A

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) HTS Assay for NAMPT Inhibitors

This assay measures the displacement of a fluorescently labeled ligand from the NAMPT active site by potential inhibitors.

Materials:

  • Recombinant human NAMPT enzyme

  • Fluorescently labeled NAMPT ligand (e.g., a fluorescent derivative of a known inhibitor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Workflow Diagram:

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow A Dispense this compound Analogs (Test Compounds) and Controls into 384-well plate B Add Recombinant NAMPT Enzyme Solution A->B C Incubate at Room Temperature (30 min) B->C D Add Fluorescently Labeled NAMPT Ligand Solution C->D E Incubate at Room Temperature (60 min) D->E F Measure Fluorescence Polarization E->F G Data Analysis: Calculate Z' and IC50 F->G

Figure 2: Experimental workflow for the Fluorescence Polarization HTS assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare a serial dilution of this compound analogs in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.

    • Include positive controls (e.g., a known NAMPT inhibitor like FK866) and negative controls (DMSO only).

  • Enzyme Addition:

    • Prepare a solution of recombinant NAMPT in Assay Buffer at a final concentration of 20 nM.

    • Dispense 10 µL of the NAMPT solution into each well of the assay plate.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Fluorescent Ligand Addition:

    • Prepare a solution of the fluorescently labeled NAMPT ligand in Assay Buffer at a final concentration of 10 nM.

    • Dispense 10 µL of the fluorescent ligand solution to all wells.

  • Final Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Measurement:

    • Measure fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Calculate the Z'-factor to assess assay quality using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[6][7][8]

    • Determine the percent inhibition for each test compound relative to the controls.

    • For active compounds, generate dose-response curves and calculate IC50 values.

Protocol 2: Coupled-Enzyme HTS Assay for NAMPT Activity

This assay measures the production of NAD+ by NAMPT through a series of coupled enzymatic reactions that result in a fluorescent signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Recombinant human NMNAT1 enzyme

  • Yeast alcohol dehydrogenase (ADH)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Ethanol

  • Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • 384-well, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm)

Workflow Diagram:

Coupled_Enzyme_Assay_Workflow cluster_workflow Coupled-Enzyme Assay Workflow A Dispense this compound Analogs (Test Compounds) and Controls into 384-well plate B Add Enzyme Mix (NAMPT, NMNAT1, ADH) A->B C Incubate at 37°C (15 min) B->C D Add Substrate Mix (NAM, PRPP, ATP, Ethanol) C->D E Incubate at 37°C (60 min) D->E F Measure Fluorescence (Ex/Em = 340/460 nm) E->F G Data Analysis: Calculate Z' and IC50 F->G

Figure 3: Experimental workflow for the Coupled-Enzyme HTS assay.

Detailed Protocol:

  • Compound Plating:

    • As described in Protocol 1.

  • Enzyme Mix Preparation and Addition:

    • Prepare an enzyme mix in Assay Buffer containing:

      • NAMPT (final concentration: 10 nM)

      • NMNAT1 (final concentration: 50 nM)

      • ADH (final concentration: 1 µg/mL)

    • Dispense 10 µL of the enzyme mix to each well.

  • Pre-incubation:

    • Seal the plate and incubate at 37°C for 15 minutes to allow compounds to interact with the enzymes.

  • Substrate Mix Preparation and Addition:

    • Prepare a substrate mix in Assay Buffer containing:

      • Nicotinamide (final concentration: 10 µM)

      • PRPP (final concentration: 50 µM)

      • ATP (final concentration: 100 µM)

      • Ethanol (final concentration: 1%)

    • Dispense 10 µL of the substrate mix to all wells to initiate the reaction.

  • Enzymatic Reaction:

    • Seal the plate and incubate at 37°C for 60 minutes.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • As described in Protocol 1.

Logical Relationship Diagram for Hit Confirmation

Following the primary HTS, a series of secondary and counter-screens are essential to confirm hits and eliminate false positives.

Hit_Confirmation_Logic cluster_logic Hit Confirmation Workflow Primary_HTS Primary HTS (e.g., Coupled-Enzyme Assay) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., against NMNAT1 or ADH) Orthogonal_Assay->Counter_Screen Cell_Based_Assay Cell-Based Assay (e.g., NAD+ measurement or viability) Counter_Screen->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Confirmed_Hits Confirmed Hits SAR_Studies->Confirmed_Hits

Figure 4: Logical workflow for hit confirmation and validation.

Conclusion

The provided application notes and protocols describe a comprehensive strategy for the high-throughput screening of this compound analogs against key enzymes of the NAD+ salvage pathway. The fluorescence polarization and coupled-enzyme assays offer robust and sensitive platforms for primary screening, while the outlined hit confirmation workflow ensures the identification of genuine and specific modulators. These methodologies will facilitate the discovery of novel chemical probes and potential therapeutic leads targeting NAD+ metabolism.

References

Application Notes and Protocols for the Quantification of Nicotinamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantification of nicotinamide, a key NAD+ precursor, in various biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and specificity for pharmacokinetic and metabolic studies.

Introduction

Nicotinamide, the amide derivative of nicotinic acid (niacin), is a vital water-soluble vitamin of the B complex. It is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous cellular oxidation-reduction reactions.[1][2] The accurate quantification of nicotinamide in biological samples such as plasma, serum, and tissues is crucial for understanding its role in cellular metabolism, disease pathology, and as a therapeutic agent.[3][4][5][6]

Recent interest in nicotinamide has been fueled by its role in NAD+ biosynthesis and its potential therapeutic applications in various conditions, including neurodegenerative diseases.[3][5][6] Therefore, robust and validated analytical methods are imperative for researchers in drug development and metabolic studies.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and analytical method performance for the quantification of nicotinamide in biological samples.

Table 1: Pharmacokinetic Parameters of Nicotinamide in Humans

DoseCmax (μg/mL)Tmax (hours)Half-life (hours)Reference
1 g (oral)-~1.5~1.5[7]
2 g (oral)-~1.5~4[7]
4 g (oral)-~1.5~7-9[7]
6 g (oral)156.4 ± 33.6~0.5~7-9[4][7]
10 g (oral)>156.4>3-[4]

Table 2: LC-MS/MS Method Performance for Nicotinamide Quantification

ParameterValueReference
Lower Limit of Detection (LOD)2 ng/mL[1]
Lower Limit of Quantification (LOQ)10 ng/mL[1]
Linearity (R²)0.9996[1]
Analysis Time< 3 minutes[1]

Experimental Protocols

Protocol 1: Quantification of Nicotinamide in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the rapid and sensitive analysis of nicotinamide in human plasma.[1]

1. Materials and Reagents

  • Nicotinamide analytical standard

  • Internal Standard (e.g., ¹³C₅-NAD⁺ or a structurally similar compound)

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium acetate

  • Human plasma (blank)

  • Protein precipitation plates (e.g., Impact™)

  • HPLC column (e.g., Gemini® 3 µm C18)

  • LC-MS/MS system (e.g., SCIEX® API 4000)

2. Sample Preparation

  • Thaw plasma samples to room temperature.

  • Spike 100 µL of plasma with the internal standard solution.

  • Perform protein precipitation using a protein precipitation plate according to the manufacturer's instructions.

  • Collect the filtrate.

  • If not analyzing immediately, transfer the filtrate to amber autosampler vials and store at ambient temperature, protected from light.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Gemini® 3 µm C18, 100 x 4.6 mm

    • Mobile Phase A: 5 mM ammonium acetate in water

    • Mobile Phase B: 5 mM ammonium acetate in methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 3 µL

    • Gradient: Optimize for separation of nicotinamide and the internal standard. A typical run time is under 3 minutes.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive polarity mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for nicotinamide and the internal standard.

    • Optimization: Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.

4. Data Analysis

  • Integrate the peak areas for nicotinamide and the internal standard.

  • Calculate the peak area ratio of nicotinamide to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the nicotinamide standards.

  • Determine the concentration of nicotinamide in the unknown samples by interpolating from the calibration curve.

Protocol 2: Extraction of NAD+ Metabolites from Tissues

This protocol provides a general guideline for the extraction of nicotinamide and related NAD+ metabolites from tissue samples, which is a critical first step for their quantification.[8]

1. Materials and Reagents

  • Tissue sample

  • Liquid nitrogen

  • Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -70°C.

  • Neutralization Buffer: Ammonium bicarbonate (NH₄HCO₃) solution.

  • Homogenizer

2. Extraction Procedure

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection to quench metabolism.

  • Weigh the frozen tissue.

  • Add the pre-chilled extraction solvent to the tissue in a 1:10 (w/v) ratio.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted metabolites.

  • Neutralize the extract with the neutralization buffer to a pH of approximately 7.4 to ensure the stability of acid-labile metabolites like NADH.[8]

  • The neutralized extract is now ready for LC-MS/MS analysis.

Visualizations

Signaling Pathway

Nicotinamide is a key component of the NAD+ salvage pathway, which is crucial for maintaining the cellular NAD+ pool.

NAD_Salvage_Pathway Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNATs NAD_Consuming NAD+-Consuming Enzymes (e.g., Sirtuins, PARPs) NAD->NAD_Consuming NAD_Consuming->Nicotinamide Salvage

Caption: NAD+ Salvage Pathway illustrating the conversion of Nicotinamide to NAD+.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of nicotinamide in biological samples using LC-MS/MS.

Experimental_Workflow start Biological Sample Collection (Plasma, Tissue) extraction Sample Preparation (Protein Precipitation/Extraction) start->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing (Peak Integration, Calibration) analysis->data_proc quant Quantification (Concentration Determination) data_proc->quant

Caption: General workflow for nicotinamide quantification in biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diphenylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of N,N-Diphenylnicotinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N,N-Diphenylnicotinamide?

A1: N,N-Diphenylnicotinamide, an amide, is typically synthesized by forming an amide bond between a nicotinic acid derivative and diphenylamine. The most common routes involve the activation of the carboxylic acid group of nicotinic acid. Key methods include:

  • Conversion to Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive nicotinoyl chloride. This acid chloride is then reacted with diphenylamine to form the amide.[1][2]

  • Use of Coupling Agents: Direct coupling of nicotinic acid and diphenylamine can be achieved using various coupling agents. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3][4][5][6] Other reagents like phosphorus oxychloride (POCl₃) and pivaloyl chloride can also facilitate this transformation.[7][8][9]

Q2: Diphenylamine is a weak nucleophile. How does this impact the synthesis and how can this be addressed?

A2: The two phenyl groups on the nitrogen atom of diphenylamine withdraw electron density and create significant steric hindrance, making it a poor nucleophile. This can lead to slow reaction rates and low yields. To overcome this, several strategies can be employed:

  • Use of a more reactive nicotinic acid derivative: Converting nicotinic acid to its highly reactive acid chloride is a very effective strategy.[10][2]

  • Stronger Coupling Agents: Utilizing more potent coupling reagents can enhance the reaction rate.

  • Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion. However, this must be balanced with the potential for side reactions and product decomposition.

  • Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction with an acid chloride, which can otherwise protonate the diphenylamine and render it unreactive.[11]

Q3: What are the potential side reactions during the synthesis of N,N-Diphenylnicotinamide?

A3: Several side reactions can occur, leading to impurities and reduced yield:

  • N-Acylurea Formation: When using carbodiimide coupling agents, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an unreactive byproduct.[3][4] The use of additives like HOBt can help to minimize this.[5]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of nicotinic acid to form an anhydride.

  • Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it may react with the activated nicotinic acid derivative.

  • Decomposition: At elevated temperatures, the starting materials or the product may decompose.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Low Reactivity of Diphenylamine: Diphenylamine is a weak nucleophile. 2. Inefficient Activation of Nicotinic Acid: The chosen coupling agent or method may not be effective enough. 3. Decomposition of Reagents or Product: Reaction temperature may be too high. 4. Protonation of Diphenylamine: Acid generated during the reaction (e.g., HCl from acid chloride) can protonate the amine.1. Convert nicotinic acid to nicotinoyl chloride using thionyl chloride or oxalyl chloride before adding diphenylamine. 2. Use a more potent coupling agent or add an activating agent like DMAP. 3. Optimize the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration. 4. Add a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.[11]
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 2. Poor Stoichiometry: Incorrect molar ratios of reactants. 3. Inadequate Mixing: Poor solubility of reactants can lead to an incomplete reaction.1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure accurate measurement of all reactants. A slight excess of the more volatile or less stable reactant may be beneficial. 3. Choose a solvent in which all reactants are soluble. Consider using a co-solvent system if necessary.
Formation of Multiple Impurities 1. Side Reactions: See FAQ Q3 for common side reactions. 2. Low Purity of Starting Materials: Impurities in the starting materials can lead to side products. 3. Air or Moisture Contamination: Some reagents are sensitive to air and moisture.1. If using a carbodiimide, add HOBt or a similar additive to suppress N-acylurea formation.[5] 2. Ensure the purity of nicotinic acid and diphenylamine before starting the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography. 2. Formation of Water-Soluble Byproducts: For example, the urea byproduct from EDC is water-soluble.[5]1. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization may also be an effective purification method. 2. If using a water-soluble coupling agent like EDC, perform an aqueous workup to remove the urea byproduct.

Data Presentation

Table 1: Comparison of Common Amidation Methods

Method Activating Agent / Coupling Agent Typical Yield Range (General Amides) Key Advantages Potential Drawbacks
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride80-95%High reactivity, suitable for unreactive amines.[2]Harsh reagents, generation of acidic byproduct (HCl).[1]
Mixed AnhydridePivaloyl Chloride70-90%Good for sterically hindered substrates.[7]Can have regioselectivity issues.
Carbodiimide CouplingDCC, EDC with HOBt60-90%Mild reaction conditions.[3][6]Formation of N-acylurea byproduct, potential for racemization with chiral substrates.[4]
Phosphonium-BasedBOP, PyBOP85-95%High yields, low racemization.Expensive, byproducts can be difficult to remove.
Urnonium-BasedHBTU, HATU90-98%Fast reaction rates, high yields.Expensive.
Phosphorus-BasedPhosphorus Oxychloride (POCl₃)70-95%Efficient and mild.[8][12]Can be sensitive to moisture.

Note: The yields presented are for general amide synthesis and may vary for the synthesis of N,N-Diphenylnicotinamide due to the specific properties of the reactants.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diphenylnicotinamide via Nicotinoyl Chloride

This protocol is a general guideline and may require optimization.

  • Preparation of Nicotinoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1 equivalent).

    • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) under a fume hood.

    • Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solid nicotinic acid has dissolved.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining solid is nicotinoyl chloride hydrochloride.

  • Amide Formation:

    • Dissolve the crude nicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

    • In a separate flask, dissolve diphenylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same anhydrous solvent.

    • Slowly add the diphenylamine solution to the nicotinoyl chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain N,N-Diphenylnicotinamide.

Mandatory Visualization

SynthesisWorkflow Synthesis and Purification Workflow for N,N-Diphenylnicotinamide cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Nicotinic Acid & Diphenylamine activation Activation of Nicotinic Acid (e.g., with SOCl₂ to form Nicotinoyl Chloride) start->activation Step 1 coupling Coupling Reaction with Diphenylamine (in the presence of a base) activation->coupling Step 2 reaction_mixture Crude Reaction Mixture coupling->reaction_mixture Step 3 workup Aqueous Workup (Wash with acid, base, brine) reaction_mixture->workup Step 4 drying Drying of Organic Layer (e.g., with Na₂SO₄) workup->drying Step 5 concentration Solvent Removal (Rotary Evaporation) drying->concentration Step 6 purification Purification (Column Chromatography or Recrystallization) concentration->purification Step 7 product Pure N,N-Diphenylnicotinamide purification->product Final Product

Caption: A general workflow for the synthesis and purification of N,N-Diphenylnicotinamide.

TroubleshootingTree Troubleshooting Decision Tree for Low Yield start Low Yield of N,N-Diphenylnicotinamide check_reactants Are starting materials present in the crude product? start->check_reactants incomplete_reaction Incomplete Reaction check_reactants->incomplete_reaction Yes no_reactants No starting materials observed. check_reactants->no_reactants No increase_time_temp Increase reaction time and/or temperature. Consider a more potent coupling agent. incomplete_reaction->increase_time_temp check_side_products Are there significant side products? no_reactants->check_side_products side_reactions Side Reactions Occurring check_side_products->side_reactions Yes no_side_products Minimal side products. check_side_products->no_side_products No optimize_conditions Optimize reaction conditions: - Lower temperature - Use additives (e.g., HOBt) - Ensure inert atmosphere side_reactions->optimize_conditions purification_issue Potential Purification Issue no_side_products->purification_issue optimize_purification Optimize purification method: - Different solvent system for chromatography - Attempt recrystallization purification_issue->optimize_purification

Caption: A decision tree to troubleshoot low yield in N,N-Diphenylnicotinamide synthesis.

References

Technical Support Center: Optimizing Diphenyl-nicotinamide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenyl-nicotinamide and related nicotinamide derivatives in in vitro settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound with the molecular formula C18H14N2O and a molecular weight of 274.32 g/mol .[1] It belongs to the class of nicotinamide derivatives, which are widely studied for various biological activities, including potential cytotoxic effects against cancer cell lines.[2][3] Nicotinamide itself, a form of vitamin B3, is known to be involved in cellular processes like DNA repair, apoptosis, and stem cell differentiation.[4][5][6] When working with any new compound like this compound, it is crucial to characterize its purity, structure, and properties to ensure experimental reproducibility.

Q2: How should I prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for accurate and reproducible experiments. Key considerations are solvent selection, solubility, and stability.[7]

  • Solubility Determination : Before preparing a high-concentration stock, it is advisable to perform a small-scale solubility test. If the compound "crashes" out of solution, its effective concentration will be unknown.[7]

  • Stock Concentration : Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium. The final solvent concentration in the culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Storage : Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7] Protect from light if the molecule is light-sensitive.[7]

Q3: What are the key factors to consider when determining the optimal in vitro concentration?

Choosing the right concentration range is a common challenge in in vitro studies.[9] The optimal concentration depends on the cell type, assay endpoint, and the compound's mechanism of action.

  • Start with a Broad Range : For initial screening, test a wide range of concentrations (e.g., from nanomolar to high micromolar) using a serial dilution to identify the effective range.[10]

  • Dose-Response Curve : Once an effective range is identified, perform a more detailed dose-response experiment with more concentrations to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[10]

  • Time Dependence : The compound's effect may vary with incubation time. Consider performing time-course experiments (e.g., 24, 48, 72 hours) to find the optimal treatment duration.

  • Cellular Health : It is crucial to distinguish between target-specific effects and general cytotoxicity. Always include assays to monitor cell viability and health.[10]

Section 2: Troubleshooting Guide

Issue 1: Low Solubility or Compound Precipitation in Media

Q: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A: This is a common problem with hydrophobic small molecules. Here are several steps to troubleshoot this issue:

  • Reduce Final Concentration : The compound may be exceeding its solubility limit in the aqueous culture medium. Try testing lower concentrations.

  • Increase Stock Concentration : By using a more concentrated stock, you can add a smaller volume to the medium, which can sometimes prevent precipitation.

  • Use a Different Solvent : While DMSO is common, other solvents like ethanol might be suitable and have different properties when mixed with media. Always run a vehicle control to test for solvent toxicity.[7]

  • Incorporate a Surfactant or BSA : In cell-free assays, adding a non-ionic detergent (e.g., Tween-20) or Bovine Serum Albumin (BSA) can help maintain compound solubility.[10] This is more complex in cell-based assays, but the serum in your culture medium already serves a similar function. Ensure your serum percentage is consistent.

  • Pre-warm the Medium : Adding the compound to pre-warmed (37°C) medium while vortexing can sometimes help keep it in solution.

Issue 2: High Variability and Poor Reproducibility

Q: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?

A: Poor reproducibility can stem from issues with the compound, experimental protocol, or cell culture practices.

  • Compound Integrity : Ensure the compound's identity and purity have been validated.[7] If possible, obtain a certificate of analysis from the vendor. Stability is also key; ensure proper storage and handling of both solid compound and stock solutions to prevent degradation.[7]

  • Consistent Cell Culture : Use cells from the same passage number range for all experiments. Ensure cells are healthy and seeded at a consistent density.

  • Protocol Standardization : Follow a strict, detailed protocol.[11] Pay close attention to incubation times, media volumes, and the handling of reagents.

  • Stock Solution Handling : Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[7] Before use, thaw the aliquot completely and vortex thoroughly to ensure a homogenous solution.

  • Vehicle Controls : Always include a vehicle control (medium with the same amount of solvent used for the compound) in every experiment to normalize the data and account for any effects of the solvent itself.

Issue 3: Unexpected Cytotoxicity

Q: I'm observing significant cell death even at low concentrations where I don't expect to see an effect. What could be the cause?

A: Unforeseen cytotoxicity can be caused by the compound itself, impurities, or experimental artifacts.

  • Solvent Toxicity : Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Test a range of solvent concentrations alone to determine the non-toxic limit.

  • Compound Purity : Impurities in the compound preparation could be highly toxic. If possible, verify the purity using analytical methods.[7]

  • Cell Line Sensitivity : The cell line you are using may be particularly sensitive to this class of compounds. Some nicotinamide derivatives have shown notable toxicity in certain cell lines.[12]

  • Assay Interference : The compound might interfere with the chemistry of your viability assay (e.g., MTT, MTS). To rule this out, run the assay in a cell-free manner by adding the compound to the medium and assay reagents to see if it directly affects the readout.

  • Orthogonal Assays : Use a second, different type of viability or cytotoxicity assay to confirm the results. For example, if you are using a metabolic assay (like MTT), confirm the results with a membrane integrity assay (like LDH release or trypan blue exclusion).[10]

Section 3: Experimental Protocols & Data

Protocol: Determining Cytotoxicity using MTT Assay

This protocol is adapted from methods used to evaluate the cytotoxicity of nicotinamide-based derivatives.[13][3]

Objective: To determine the IC50 value of this compound in a specific cell line.

Materials:

  • Target cell line (e.g., A549, NCI-H460)[13]

  • Complete culture medium

  • This compound stock solution (e.g., 20 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Tables

Table 1: Cytotoxicity (IC50) of Selected Nicotinamide-Based Diamide Derivatives

Note: This data is for related compounds, not this compound itself, and should be used as a reference for expected potency ranges.

CompoundNCI-H460 (μg/mL)A549 (μg/mL)NCI-H1975 (μg/mL)
4d 4.07 ± 1.307.39 ± 0.8010.61 ± 1.20
4h 11.23 ± 1.1012.01 ± 1.5013.92 ± 1.60
4i 10.55 ± 0.9013.48 ± 1.3015.63 ± 1.10
5-FU (Control) 6.54 ± 1.208.31 ± 0.9011.75 ± 1.30
(Data sourced from Peng, et al., 2017)[2][3]

Table 2: Solubility of Nicotinamide in Various Solvents at ~298 K (25°C)

Note: This data is for the parent compound, nicotinamide, and provides a general guide for solvent selection.

SolventSolubility (mole fraction, x)Solubility Category
Water> 0.1Very Soluble
Methanol~ 8.0 x 10⁻²Soluble
Ethanol~ 4.5 x 10⁻²Soluble
Acetonitrile~ 8.6 x 10⁻³Sparingly Soluble
(Data compiled from multiple sources)[8][14]

Section 4: Visualizations

Experimental and Troubleshooting Workflows

G Figure 1. Workflow for Optimizing Compound Concentration cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation A Determine Physicochemical Properties (Solubility, Stability) B Prepare High-Concentration Stock Solution (e.g., in DMSO) A->B C Perform Broad Range-Finding Assay (e.g., 10 nM to 100 µM) B->C D Identify Active Concentration Range C->D E Conduct Detailed Dose-Response Assay (8-12 points) D->E F Calculate IC50 / EC50 Value E->F G Confirm with Orthogonal Viability/Toxicity Assays F->G H Validate in Secondary (Functional) Assays G->H

Caption: Workflow for optimizing compound concentration.

G Figure 2. Troubleshooting Non-Reproducible Results start Start: Inconsistent Results Observed q1 Is the stock solution freshly prepared from powder or a new aliquot? start->q1 a1_yes Check Cell Culture Consistency (Passage #, Density, Health) q1->a1_yes Yes a1_no Prepare Fresh Stock Solution & Aliquots. Re-run Experiment. q1->a1_no No q2 Are cell culture parameters consistent? a1_yes->q2 end_node Problem Resolved a1_no->end_node a2_yes Verify Compound Purity & Identity (e.g., check Certificate of Analysis) q2->a2_yes Yes a2_no Standardize Cell Seeding and Handling Protocols. q2->a2_no No q3 Is the compound validated and stable? a2_yes->q3 a2_no->end_node a3_yes Review Assay Protocol for Pipetting Errors or Reagent Variability. q3->a3_yes Yes a3_no Source New Compound Lot and Confirm Stability Under Storage Conditions. q3->a3_no No a3_yes->end_node a3_no->end_node G Figure 3. Hypothetical Signaling Pathway for a Nicotinamide Derivative compound This compound (or derivative) parp PARP Enzyme compound->parp Inhibition sirt1 SIRT1 Deacetylase compound->sirt1 Inhibition nad NAD+ Pool parp->nad Consumes dna_repair DNA Repair parp->dna_repair Promotes apoptosis Apoptosis sirt1->apoptosis Inhibits dna_damage DNA Damage dna_damage->parp Activation

References

Troubleshooting unexpected results in Diphenyl-nicotinamide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diphenyl-nicotinamide assays. The following information is based on established principles of nicotinamide-related biochemical and cell-based assays. Always consult your specific assay kit manual for detailed protocols and validation data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of nicotinamide in a cellular context?

Nicotinamide is a crucial precursor in the NAD+ salvage pathway.[1] This pathway recycles nicotinamide back into nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Enzymes like nicotinamide phosphoribosyltransferase (NAMPT) are key players in this pathway.[2] By providing the raw material for NAD+ synthesis, nicotinamide helps maintain the cellular NAD+ pool, which is essential for cell health and function.[3]

Q2: What are the common types of assays used to study nicotinamide and its derivatives?

A variety of assay formats are employed, including:

  • Enzymatic Assays: These measure the activity of enzymes that consume or produce NAD(P)H.[4]

  • Fluorescence Polarization (FP) Assays: Used to study the binding of fluorescently labeled probes to proteins like Nicotinamide N-methyltransferase (NNMT).[5]

  • Colorimetric Assays: These methods often involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the amount of the analyte.[6][7]

  • Spectrophotometric Methods: These assays measure the absorbance of light at a specific wavelength to quantify the analyte.[8]

Q3: How can I ensure the stability of my assay reagents?

Proper storage and handling of reagents are critical for assay performance. It is recommended to define procedures for monitoring reagent stability, including storage temperatures and freeze-thaw cycles.[9] Avoid using expired reagents for regulated studies. If a reagent's expiration date needs to be extended, this should be done based on predefined stability data and acceptance criteria.[9]

Troubleshooting Guide

Issue 1: High Background Signal

High background can mask the true signal from your sample, reducing the assay's sensitivity and dynamic range.[10]

Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity reagents and solvents. Ensure that buffers are not contaminated with the analyte or other interfering substances.[10]
Insufficient Plate Washing Increase the number of wash steps or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[10][11]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA) or the incubation time. Consider adding a non-ionic detergent like Tween-20 to the blocking buffer.[10]
Non-specific Binding of Antibodies (if applicable) Optimize the concentration of primary and secondary antibodies. Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[12]
Fluorescent Compounds If using a fluorescence-based assay, test your compounds for autofluorescence at the assay's excitation and emission wavelengths.[13]
High Incubation Temperature Incubate plates at the temperature specified in the protocol, typically room temperature (25°C).[11]
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more assay components or steps.

Possible Cause Recommended Solution
Omission or Incorrect Order of Reagents Carefully review the protocol and ensure all reagents are added in the correct sequence.[11]
Suboptimal Reagent Concentration Titrate key reagents, such as enzymes or detection antibodies, to determine the optimal concentration for your assay.
Degraded Reagent Ensure reagents have been stored correctly and have not expired. Use a fresh aliquot of critical reagents like enzymes or antibodies.[12]
Incorrect Instrument Settings Verify that the plate reader's excitation and emission wavelengths, as well as gain settings, are optimal for the assay.[13]
Insufficient Incubation Time or Temperature Adhere to the recommended incubation times and temperatures in the protocol to allow for the reaction to proceed to completion.[11]
Presence of Inhibitors Samples or buffers may contain inhibitors of the enzymatic reaction (e.g., sodium azide for HRP-based assays).[11]
Issue 3: High Well-to-Well Variability (Poor Precision)
Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed.[11]
Inadequate Mixing Gently mix the contents of the wells after adding reagents to ensure a homogeneous reaction mixture.
Edge Effects To minimize evaporation from the outer wells of the plate, consider not using them for samples or standards, or fill them with buffer.
Cell Monolayer Disruption (for cell-based assays) Handle plates gently during media exchange and reagent addition to avoid detaching cells from the well surface.[13]
Inconsistent Incubation Conditions Ensure uniform temperature across the plate during incubation. Avoid stacking plates, which can lead to temperature gradients.

Experimental Protocols

General Protocol for a Spectrophotometric this compound Assay

This protocol is a generalized template. You must optimize reagent concentrations, incubation times, and wavelengths for your specific assay.

  • Preparation of Reagents:

    • Prepare a standard stock solution of nicotinamide of a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

    • Prepare serial dilutions of the standard to create a calibration curve (e.g., 5 to 30 µg/mL).[6]

    • Prepare the this compound reagent and any necessary buffer solutions as specified by the manufacturer.

  • Assay Procedure:

    • Pipette 2 mL of distilled water (blank), 2 mL of each standard solution, and 2 mL of your test samples into separate 25 mL volumetric flasks.[6]

    • Add 10 mL of the appropriate pH buffer (e.g., pH 9.6) and 3 mL of the cyanogen bromide solution (or other specified colorimetric reagent) to each flask.[6]

    • Mix the solutions well and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20 minutes).[6]

    • Cool the flasks in an ice bath to stop the reaction.

    • Dilute the solutions to the 25 mL mark with the buffer and mix well.[6]

  • Data Acquisition:

    • Measure the absorbance of the standards and samples at the optimal wavelength (e.g., 406 nm) using a spectrophotometer, using the blank solution as a reference.[6]

  • Data Analysis:

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of this compound in your test samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary

The following tables summarize the impact of key parameters on the absorbance signal in a typical colorimetric nicotinamide assay.

Table 1: Effect of pH on Absorbance

pHAbsorption Maximum (nm)Absorbance
8.53950.350
9.04000.420
9.354060.450
9.64060.455
10.04060.455
Data adapted from a study on nicotinic acid determination, illustrating the principle of pH optimization.[6]

Table 2: Effect of Reagent Volume on Absorbance

Volume of Cyanogen Bromide Reagent (mL)Absorbance at 406 nm
1.500.410
2.000.440
2.250.455
3.000.455
3.500.455
Data adapted from a study on nicotinic acid determination, demonstrating the importance of reagent concentration optimization.[6]

Table 3: Effect of Reaction Time and Temperature on Absorbance

Temperature (°C)Incubation Time (min)Absorbance at 406 nm
25200.430
30150.445
30200.455
30250.455
35200.450
Data adapted from a study on nicotinic acid determination, showing the influence of reaction kinetics.[6]

Visualizations

NAD_Salvage_Pathway NAM Nicotinamide (NAM) (from diet or NAD+ degradation) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NMNATs Consumption NAD+ Consuming Enzymes (e.g., PARPs, Sirtuins) NAD->Consumption Cellular Processes Consumption->NAM recycles Diphenyl_Nicotinamide This compound (Assay Analyte) Diphenyl_Nicotinamide->NAM potential structural analog

Caption: The NAD+ Salvage Pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_reagents Prepare Reagents (Standards, Samples, Buffers) plate_layout Design Plate Layout prep_reagents->plate_layout add_samples Add Standards & Samples to Plate add_reagent1 Add this compound Reagent add_samples->add_reagent1 incubate1 Incubate add_reagent1->incubate1 add_reagent2 Add Detection Reagent incubate1->add_reagent2 incubate2 Incubate add_reagent2->incubate2 read_plate Read Plate on Spectrophotometer incubate2->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_conc Calculate Sample Concentrations generate_curve->calculate_conc

Caption: A typical experimental workflow for a this compound assay.

Troubleshooting_Logic Start Unexpected Result HighBg High Background? Start->HighBg LowSignal Low/No Signal? HighBg->LowSignal No CheckWash Check Washing & Blocking HighBg->CheckWash Yes HighVar High Variability? LowSignal->HighVar No CheckReagents Check Reagent Integrity & Concentrations LowSignal->CheckReagents Yes CheckPipetting Check Pipetting & Mixing HighVar->CheckPipetting Yes CheckInstrument Check Instrument Settings CheckReagents->CheckInstrument

Caption: A logical approach to troubleshooting common assay issues.

References

How to prevent degradation of Diphenyl-nicotinamide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Diphenyl-nicotinamide during experiments. The guidance is based on established principles for the handling of nicotinamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during my experiments?

A1: Based on studies of related nicotinamide compounds, the primary factors contributing to degradation are exposure to non-optimal pH, elevated temperatures, and light. Hydrolysis and oxidation are the key degradation pathways. For instance, in strongly acidic or alkaline formulations, nicotinamide can hydrolyze to nicotinic acid.

Q2: I'm seeing unexpected results in my assay. How can I determine if this compound has degraded?

A2: Degradation can be monitored using UV-Vis spectrophotometry, as the degradation of similar compounds can be tracked by changes in UV absorbance. For example, the degradation of NADH, a nicotinamide-containing cofactor, can be monitored by the decrease in absorbance at 340 nm.[1][2][3][4] A more definitive method is to use High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its potential degradation products.[5][6]

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: For optimal stability, this compound should be dissolved in a suitable solvent and stored at low temperatures. Based on recommendations for nicotinamide, lyophilized powder should be stored at -20°C and desiccated.[7] Once in solution, it should be stored at -20°C and used within a few months to prevent loss of potency.[7] It is also advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]

Q4: Which buffer system should I use for my experiments involving this compound?

A4: The choice of buffer is critical for the stability of nicotinamide-containing compounds. Studies on nicotinamide cofactors have shown that Tris buffer provides high stability.[1][3][8] Conversely, sodium phosphate and HEPES buffers have been associated with higher degradation rates.[1][2][3][8] Therefore, using a Tris-based buffer at a slightly alkaline pH (around 8.5) is recommended for enhanced stability.

Q5: My experimental protocol requires heating. How can I minimize the thermal degradation of this compound?

A5: Elevated temperatures significantly accelerate the degradation of nicotinamide derivatives.[1][2][3] If heating is unavoidable, it is crucial to minimize the duration and temperature of exposure. Consider running a pilot study to determine the acceptable temperature range and time that does not lead to significant degradation. Protecting the sample from light during heating is also recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent results. Degradation of this compound.1. Prepare fresh solutions of this compound. 2. Verify the pH of your experimental buffer; ideally, it should be within a stable range (e.g., pH 5.0-7.0 for nicotinamide).[9] 3. Store stock solutions at -20°C or below and protect from light.[7] 4. Analyze the purity of your compound using HPLC.
Change in the color or appearance of the solution. Potential degradation or contamination.1. Discard the solution. 2. Prepare a fresh solution using high-purity solvents and reagents. 3. Ensure the storage container is clean and inert.
Precipitation of the compound in the buffer. Poor solubility or change in pH.1. Confirm the solubility of this compound in your chosen buffer system. Nicotinamide itself is soluble in water and DMSO.[7] 2. Adjust the pH of the buffer to enhance solubility, keeping in mind the stability profile.

Data on Nicotinamide Cofactor Stability

The following table summarizes the degradation rates of NADH (a related nicotinamide-containing compound) in different buffer systems and at different temperatures, which can serve as a proxy for understanding the stability of this compound.

Buffer System (50 mM, pH 8.5) Temperature (°C) Degradation Rate (μM/day) Reference
Tris194[1][3]
Tris2511[1][2][3]
HEPES1918[2][3]
HEPES2551[2][3]
Sodium Phosphate1923[2][3]
Sodium Phosphate2534[1][2][3][8]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the powder in a suitable solvent (e.g., DMSO or sterile water) to the desired stock concentration. Gently vortex to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Protocol 2: Monitoring this compound Stability by UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a solution of this compound in the experimental buffer at a known concentration.

  • Initial Scan: Immediately after preparation, perform a full UV-Vis spectral scan (e.g., 200-400 nm) to determine the absorbance profile and the wavelength of maximum absorbance (λmax).

  • Incubation: Incubate the solution under the experimental conditions (e.g., specific temperature, pH, light exposure).

  • Time-course Measurement: At regular intervals, take an aliquot of the solution and measure the absorbance at the predetermined λmax.

  • Data Analysis: Plot the absorbance versus time. A decrease in absorbance at λmax over time indicates degradation. The degradation of NADH, for example, is monitored at 340 nm.[2][4]

Visualizations

Fig. 1: General Degradation Pathway Diphenyl_nicotinamide This compound (Stable) Degradation_Products Degradation Products (e.g., Hydrolyzed Species) Diphenyl_nicotinamide->Degradation_Products Degradation Stress_Factors Stress Factors: - Non-optimal pH - High Temperature - UV Light Stress_Factors->Degradation_Products

Caption: General degradation pathway of this compound under stress conditions.

Fig. 2: Experimental Workflow for Stability Testing A Prepare this compound Solution B Expose to Experimental Conditions (Time, Temp, pH) A->B C Collect Aliquots at Different Time Points B->C D Analyze by HPLC or UV-Vis Spectroscopy C->D E Determine Degradation Rate D->E

Caption: Workflow for assessing the stability of this compound.

References

Reducing off-target effects of Diphenyl-nicotinamide in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for nicotinamide-based compounds?

A1: Nicotinamide is a primary precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. It is primarily metabolized through the NAD+ salvage pathway.[1][2] Additionally, nicotinamide can act as an inhibitor of sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and stress responses.[3][4] At high concentrations (in the millimolar range), it has also been shown to function as a kinase inhibitor, notably targeting ROCK.[5]

Q2: What is a recommended starting concentration for Diphenyl-nicotinamide in cell culture?

A2: Without specific data on this compound, we recommend a cautious approach. Based on nicotinamide, which has highly dose-dependent effects, a wide concentration range should be tested. We suggest starting with a dose-response experiment from low micromolar (1-10 µM) to low millimolar (1-10 mM) concentrations to determine the optimal concentration for your cell type and experimental goals.[5][6][7]

Q3: What are the potential effects of a nicotinamide-like compound on cell phenotype?

A3: Nicotinamide can have varied, concentration-dependent effects. In some cell types, like human pluripotent stem cells, concentrations of 5-10 mM promote cell survival and can influence differentiation.[5] In hematopoietic stem cells, 5 mM nicotinamide was shown to balance proliferation and differentiation, while 10 mM was less effective.[6] Conversely, in mouse embryos, even low micromolar concentrations (5 µM) were found to inhibit development.[7] Therefore, you may observe changes in proliferation rates, differentiation patterns, or overall cell viability.

Q4: How should I prepare and store a stock solution of this compound?

A4: As the solubility of this compound is unknown, initial solubility tests in common solvents like DMSO or ethanol are recommended. For nicotinamide, a stock solution of 15 mM in DMSO is common.[4] Stock solutions should be stored at -20°C. To maintain potency, it is best to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Q: My cells are dying after treatment with this compound, even at concentrations where nicotinamide is reported to be safe. What should I do?

A: The diphenyl modification could increase the compound's potency or toxicity. Consider the following troubleshooting steps:

  • Verify Stock Solution: Ensure the compound is fully dissolved and that the final solvent concentration in your culture medium is non-toxic (typically <0.1% for DMSO).

  • Perform a Dose-Response Curve: Your cell type may be particularly sensitive. Test a broader range of lower concentrations (e.g., from nanomolar to low micromolar) to find the half-maximal inhibitory concentration (IC50). For nicotinamide, toxicity is generally observed at concentrations above 20-25 mM.[3][5]

  • Check Culture Conditions: Rule out other common causes of cell death, such as contamination, improper CO2 levels, or nutrient depletion in the media.[8]

  • Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V staining) to determine if the cell death is programmed (apoptosis) or due to acute injury (necrosis). This can provide clues about the mechanism of toxicity.[5]

Issue 2: Inconsistent or Unreproducible Experimental Results

Q: I am observing variable effects of this compound between experiments. How can I improve reproducibility?

A: Inconsistent results often stem from minor variations in experimental protocol.

  • Standardize Cell Passaging: Ensure you are using cells from a consistent passage number and seeding them at the same density for each experiment. Over-confluency can alter cellular responses.

  • Control Treatment Time: The duration of exposure to the compound can be critical. Ensure the treatment time is consistent across all experiments.

  • Aliquot the Compound: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[4]

  • Monitor Media Components: The composition of your cell culture medium, especially the serum lot, can influence experimental outcomes. Test new lots of serum before use in critical experiments.

Issue 3: Observed Phenotype Does Not Match Expected On-Target Effects

Q: The changes I see in my cells (e.g., morphology, proliferation) don't align with the known roles of nicotinamide in NAD+ metabolism. What could be happening?

A: This suggests potential off-target effects, which may be unique to the diphenyl-derivative.

  • Consider Kinase Inhibition: At high concentrations, nicotinamide can act as a ROCK inhibitor.[5] The diphenyl moiety might enhance its affinity for various kinases. You can test this hypothesis using a broad-spectrum kinase inhibitor as a positive control or by performing a kinase activity screen.

  • Analyze Key Signaling Pathways: Use techniques like Western blotting or qPCR to investigate changes in pathways known to be affected by nicotinamide, such as the SIRT1 and PARP pathways, as well as other common signaling pathways that regulate cell proliferation and survival (e.g., MAPK/ERK, PI3K/Akt).[9][10]

  • Metabolic Analysis: Since nicotinamide is central to metabolism, assess the metabolic state of your cells. A reduction in cellular ATP levels has been observed with nicotinamide treatment.[3] Assays for glycolysis and oxidative phosphorylation can reveal unexpected metabolic reprogramming.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of Nicotinamide in Cell Culture

Cell TypeConcentrationObserved EffectReference
Human Embryonic Stem Cells (hESCs)5-10 mMPromoted cell survival, suppressed apoptosis.[5]
Human Embryonic Stem Cells (hESCs)25 mMSignificant toxicity.[5]
Human Hematopoietic Stem Cells5 mMIncreased proportion and expansion of HSPCs and ST-HSCs.[6]
Human Hematopoietic Stem Cells10 mMIncreased proportion of LT-HSCs, but higher apoptosis.[6]
Human Fibroblasts5 mMLowered cellular ATP level by ~10% after 3 days.[3]
Mouse Zygotes5 µMSignificantly reduced blastocyst cell number and viability.[7]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

This protocol provides a method to determine the concentration at which this compound becomes toxic to cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol can be used to check for off-target effects on key signaling pathways.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target of interest (e.g., SIRT1, PARP, p-MYPT for ROCK activity, or p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between treatments.

Visualizations

NAD_Salvage_Pathway cluster_cell Cell NAM Nicotinamide / this compound NMN NMN NAM->NMN NAMPT SIRT1 SIRT1 NAM->SIRT1 Inhibits PARP1 PARP-1 NAM->PARP1 Inhibits NAD NAD+ NMN->NAD NMNAT NAD->NAM SIRT1 / PARP-1 NAD->SIRT1 Activates NAD->PARP1 Substrate Deacetylation Protein Deacetylation SIRT1->Deacetylation DNA_Repair DNA Repair PARP1->DNA_Repair

Caption: The NAD+ Salvage Pathway and its regulation by Nicotinamide.

Troubleshooting_Workflow Start Start: Unexpected Result with this compound Check_Basics Verify Basics: - Stock solution integrity - Cell health & passage # - Contamination check Start->Check_Basics Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Basics->Dose_Response Is_Toxic Is the effect cytotoxic? Dose_Response->Is_Toxic Phenotype_Analysis Analyze Phenotype: - Morphology - Proliferation Assay - Differentiation Markers Is_Toxic->Phenotype_Analysis No Optimize_Concentration Optimize Concentration or Accept Cytotoxic Profile Is_Toxic->Optimize_Concentration Yes Mechanism_Investigation Investigate Mechanism: - Western Blot (SIRT1, PARP, etc.) - Metabolic Assays (ATP levels) - Kinase Activity Screen Phenotype_Analysis->Mechanism_Investigation Correlate_Phenotype Correlate Pathway Changes with Observed Phenotype Mechanism_Investigation->Correlate_Phenotype

Caption: Experimental workflow for troubleshooting off-target effects.

Logic_Diagram cluster_viability Potential Causes for Reduced Viability cluster_morphology Potential Causes for Altered Morphology cluster_growth Potential Causes for Slow Growth Problem Problem Observed in Culture Reduced_Viability Reduced Cell Viability Problem->Reduced_Viability Altered_Morphology Altered Cell Morphology Problem->Altered_Morphology Slow_Growth Slow Growth / No Proliferation Problem->Slow_Growth Toxicity Compound Toxicity Reduced_Viability->Toxicity Contamination Contamination Reduced_Viability->Contamination Solvent Solvent Effect Reduced_Viability->Solvent Differentiation Induction of Differentiation Altered_Morphology->Differentiation Stress Cellular Stress / Cytoskeletal Changes Altered_Morphology->Stress Detachment Loss of Adhesion Altered_Morphology->Detachment Cell_Cycle Cell Cycle Arrest Slow_Growth->Cell_Cycle Metabolism Metabolic Inhibition Slow_Growth->Metabolism Senescence Induction of Senescence Slow_Growth->Senescence

Caption: Logical relationships for diagnosing common cell culture issues.

References

Modifying experimental protocols for different Diphenyl-nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for modifying experimental protocols involving Diphenyl-nicotinamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

  • Question: My synthesis of this compound derivatives is resulting in a low yield. What are the common causes and solutions?

    • Answer: Low yields can stem from several factors. Ensure all reagents are pure and dry, as moisture can interfere with the reaction. The reaction temperature is also critical; optimizing it can improve yields.[1] Reaction time is another key parameter; a study on continuous-flow microreactors showed that a residence time of 35 minutes provided the maximum yield for their specific synthesis.[1] Additionally, consider the choice of solvent and catalyst, as these can significantly impact reaction efficiency.[2][3]

  • Question: I am having trouble purifying my this compound derivative. What methods are most effective?

    • Answer: Purification can be challenging due to the similar solubility characteristics of the desired compound and potential byproducts like nicotinic acid.[4] Recrystallization is a common and effective method. Solvents such as aqueous 2-methylpropanol-1, acetone, ethyl acetate, and ethanol have been used successfully.[5] Column chromatography is another powerful technique. For highly hydrophilic nicotinamide metabolites, a COSMOSIL PBr column has been shown to provide better separation and peak shape than traditional C18 columns.[6] For removing nicotinic acid impurities, you can suspend the crude product in a non-aqueous solvent like benzene and treat it with an amine (e.g., morpholine or piperidine) that forms a soluble salt with the acid, allowing the purified nicotinamide to be recovered by filtration.[4]

  • Question: What are the general steps for synthesizing N-phenyl nicotinamide derivatives?

    • Answer: A common method involves the condensation of a nicotinic acid derivative with a substituted aniline.[2][7] The nicotinic acid is often first converted to a more reactive acyl chloride by treating it with a reagent like thionyl chloride or oxalyl chloride.[7][8] This acyl chloride is then reacted with the desired substituted amine in the presence of a base to yield the final N-phenyl nicotinamide derivative.[8][9]

In Vitro & In Vivo Assays

  • Question: How can I assess the anticancer activity of my synthesized derivatives?

    • Answer: A standard approach is to use cell-based assays. Cytotoxicity can be evaluated using the MTT assay on various cancer cell lines (e.g., HCT-116, HepG2, MCF-7).[10][11] To investigate the mechanism, you can perform assays to measure the induction of apoptosis, such as caspase activation assays or flow cytometry to analyze cell cycle arrest.[11][12]

  • Question: My compound is a potential VEGFR-2 inhibitor. What is a standard protocol to confirm this?

    • Answer: You can perform an in vitro VEGFR-2 enzyme inhibition assay.[11] This typically involves incubating the enzyme with your compound at various concentrations and a substrate (like ATP), then measuring the resulting enzyme activity. The results are used to calculate an IC50 value, which represents the concentration of your compound required to inhibit 50% of the enzyme's activity.[10][13]

  • Question: What are some common challenges in moving from in vitro to in vivo studies?

    • Answer: A key challenge is the compound's bioavailability and pharmacokinetic properties. A compound that is highly active in vitro may not be effective in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue. It is crucial to assess properties like brain exposure for compounds targeting the central nervous system.[14] Stability is also a concern; for example, some derivatives may hydrolyze quickly in acidic conditions.[15]

Experimental Protocols

General Synthesis of N-(diaryl)nicotinamide Derivatives[9]

This protocol describes the synthesis of nicotinamide derivatives containing a diarylamine scaffold.

  • Dissolution: Dissolve the diarylamine intermediate (1.1 mmol) in dichloromethane (CH₂Cl₂; 3 mL).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and Hydroxybenzotriazole (HOBt) (1.2 mmol) to the mixture.

  • Coupling: While stirring, slowly add the 2-chloronicotinic acid intermediate (1.0 mmol).

  • Reaction: Allow the mixture to react for 2–5 hours at room temperature.

  • Quenching: Once the reaction is complete (monitored by TLC), quench the reaction with water.

  • Extraction: Extract the aqueous phase twice with CH₂Cl₂.

  • Washing & Drying: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the final compound.

In Vitro VEGFR-2 Kinase Inhibition Assay[11][13]

This assay determines the 50% inhibitory concentration (IC50) of a compound against the VEGFR-2 enzyme.

  • Plate Preparation: Add test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add the VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate mixture, typically containing ATP and a peptide substrate.

  • Reaction & Termination: Allow the kinase reaction to proceed for a specified time at a controlled temperature. Stop the reaction by adding a termination buffer.

  • Detection: Use a detection reagent (e.g., a phosphospecific antibody) that binds to the phosphorylated substrate. The signal, often measured by fluorescence or luminescence, is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay[11]

This assay measures the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to untreated control cells. Determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCell LineAssay TypeIC50 / EC50 (µM)Reference
Compound 10 T47DCaspase Activation0.082[12]
Compound 10 T47DGrowth Inhibition0.21[12]
Compound 10 HepG2Cytotoxicity35.78[10]
Compound 10 MCF-7Cytotoxicity57.62[10]
Compound 10 MCF-7Antiproliferative8.25[13]
Compound 10 HCT-116Antiproliferative6.48[13]
Compound 8 HCT-116Cytotoxicity5.4[11]
Compound 8 HepG2Cytotoxicity7.1[11]
Compound 16g C. albicansAntifungal (MIC)0.25 µg/mL[16]

Table 2: In Vitro Enzyme Inhibition by this compound Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
Compound 10 VEGFR-2105.4[10]
Compound II VEGFR-251[10]
Compound 10 VEGFR-251[13]
Compound 8 VEGFR-277.02[11]
Compound 4b SDH3180 (3.18 µM)[17]

Signaling Pathways & Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization start Design Derivative synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assay Enzyme Inhibition Assays (e.g., VEGFR-2, SDH) characterization->enzyme_assay cell_assay Cell-Based Assays (MTT, Apoptosis) characterization->cell_assay antifungal_assay Antifungal Screening characterization->antifungal_assay model Animal Model Studies cell_assay->model pk_pd Pharmacokinetics & Pharmacodynamics model->pk_pd sar SAR Studies pk_pd->sar Iterate optimization Lead Optimization sar->optimization Iterate optimization->start Iterate

Caption: General experimental workflow for this compound derivatives.

VEGFR2_pathway cluster_cell Cellular Processes ligand VEGF receptor VEGFR-2 (Receptor Tyrosine Kinase) ligand->receptor Binds proliferation Cell Proliferation receptor->proliferation Activates migration Cell Migration receptor->migration survival Cell Survival receptor->survival angiogenesis Angiogenesis receptor->angiogenesis derivative This compound Derivative derivative->receptor Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway.

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) (Product of Sirtuins, PARPs) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ NAMPT->NMN PRPP → PPi NMNAT->NAD ATP → PPi unnatural_AD Unnatural NAD Derivative NMNAT->unnatural_AD Metabolizes intermediate derivative Thiophenyl Nicotinamide Derivative (Analogue of NAM) derivative->NAMPT Metabolized by IMPDH IMPDH unnatural_AD->IMPDH Inhibits toxicity Cell Toxicity IMPDH->toxicity Leads to

Caption: NAD+ salvage pathway and mechanism of action for certain derivatives.[18][19]

References

Technical Support Center: Purification of Crude Diphenyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diphenyl-nicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials such as nicotinic acid derivatives and diphenylamine, coupling reagents and their byproducts (e.g., dicyclohexylurea if DCC is used), and side-products from the reaction, such as hydrolyzed nicotinic acid. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended first step in purifying crude this compound?

A2: An initial extraction or wash is often a good starting point. If the reaction was conducted in a non-polar solvent, washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) can help remove acidic impurities such as unreacted nicotinic acid. Conversely, a wash with a dilute acid solution can remove basic impurities like unreacted diphenylamine.

Q3: Which purification technique is most suitable for this compound?

A3: Both recrystallization and column chromatography are commonly used for the purification of aromatic amides.[1] Recrystallization is often preferred for its simplicity and potential to yield highly pure crystalline material, especially if suitable solvents are identified.[1] Column chromatography is more versatile for separating complex mixtures or when recrystallization is ineffective.

Q4: What are some suggested solvents for the recrystallization of this compound?

A4: For amides, polar solvents are often a good choice.[1] Ethanol, acetone, and acetonitrile are commonly used.[1] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. It may be necessary to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. - Solution is not saturated.- The compound has a tendency to form an oil.- Reduce the amount of solvent by evaporation.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product.- Cool the solution slowly to a lower temperature (e.g., in a refrigerator or freezer).- Try a different solvent or solvent system.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The cooling rate is too fast.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Perform a preliminary purification step (e.g., a quick filtration through a plug of silica) to remove some impurities before recrystallization.
Low recovery of the purified product. - The product has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture for a longer period or to a lower temperature.- Minimize the amount of solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.- Consider a second recrystallization step.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. - Inappropriate mobile phase polarity.- Overloading the column.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for aromatic amides is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).[2] Adjust the ratio to achieve good separation on the TLC plate.- Use a larger column or reduce the amount of crude product loaded.
Product is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Streaking or tailing of the product band. - The compound is interacting too strongly with the silica gel.- The sample is not fully dissolved before loading.- Add a small amount of a polar solvent like methanol or a few drops of a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) to the mobile phase.- Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a suitable loading solvent before applying it to the column.
Multiple fractions contain the desired product mixed with impurities. - Poor packing of the column.- Running the column too quickly.- Ensure the silica gel is packed uniformly without any air bubbles.- Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture gently to see if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the product from impurities (product Rf value ideally between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizing Purification Workflows

Purification_Workflow crude_product Crude this compound initial_assessment Initial Purity Assessment (e.g., TLC, NMR) crude_product->initial_assessment decision Is purity >95%? initial_assessment->decision column_chromatography Column Chromatography decision->column_chromatography No pure_product Pure this compound decision->pure_product Yes recrystallization Recrystallization recrystallization->pure_product further_purification Further Purification Needed? column_chromatography->further_purification further_purification->recrystallization Yes further_purification->pure_product No

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure stop Purification Complete is_pure->stop Yes identify_issue Identify Purification Issue is_pure->identify_issue No recrystallization_issue Recrystallization Problem? identify_issue->recrystallization_issue chromatography_issue Chromatography Problem? identify_issue->chromatography_issue recrystallization_solutions Consult Recrystallization Troubleshooting Guide recrystallization_issue->recrystallization_solutions Yes chromatography_solutions Consult Chromatography Troubleshooting Guide chromatography_issue->chromatography_solutions Yes re_purify Re-attempt Purification with Modified Protocol recrystallization_solutions->re_purify chromatography_solutions->re_purify re_purify->check_purity

Caption: A logical diagram for troubleshooting purification issues.

References

Addressing batch-to-batch variability of synthetic Diphenyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Diphenyl-nicotinamide. Our goal is to help you address batch-to-batch variability and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the yield of this compound between different synthesis batches. What are the potential causes and how can we improve consistency?

A1: Batch-to-batch variability in yield is a common challenge in chemical synthesis. Several factors can contribute to this issue:

  • Reagent Quality: The purity and reactivity of starting materials can differ between lots. Ensure you are using reagents of consistent quality from a reliable supplier. It is good practice to characterize new batches of starting materials.

  • Reaction Conditions: Minor fluctuations in reaction temperature, time, stirring speed, and atmosphere can significantly impact yield.[1] Meticulously control and monitor these parameters for each reaction.

  • Water Content: The presence of moisture can interfere with many organic reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary.[2]

  • Work-up and Purification: Inconsistent work-up procedures or variations in purification methods (e.g., crystallization, chromatography) can lead to product loss. Standardize these post-reaction steps as much as possible.

Troubleshooting Steps:

  • Re-evaluate Starting Materials: Test the purity of your starting materials (e.g., by NMR or melting point) before starting a new batch.

  • Strict Parameter Control: Calibrate and use precise equipment for monitoring temperature and reaction time.

  • Optimize Purification: Develop a robust and reproducible purification protocol. High-performance liquid chromatography (HPLC) can be a reliable method for purification and analysis.[2][3][4]

Q2: Our synthesized this compound shows inconsistent purity levels between batches, with unknown peaks appearing in our HPLC analysis. How can we identify and minimize these impurities?

A2: The presence of impurities is a critical issue affecting the reliability of experimental results. Here are common sources and solutions:

  • Side Reactions: Depending on the synthetic route, various side products may form. Understanding the reaction mechanism can help predict potential impurities.

  • Incomplete Reactions: Unreacted starting materials are a common source of impurity. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.

  • Degradation: this compound may be susceptible to degradation under certain conditions (e.g., exposure to light, air, or extreme pH). Store the purified compound under appropriate conditions, such as at -20°C in an inert atmosphere.[2]

  • Contamination from Solvents or Reagents: Impurities present in solvents or other reagents can be carried through the synthesis. Use high-purity solvents and reagents.

Troubleshooting Steps:

  • Impurity Identification: Isolate the impurity using preparative HPLC and characterize it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to understand its structure.[5][6]

  • Reaction Optimization: Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize the formation of side products.

  • Purification Enhancement: Optimize your purification protocol. This may involve trying different solvent systems for chromatography or recrystallization. A combination of ion-exchange and reversed-phase chromatography can be effective.[4]

Q3: We are observing differences in the biological activity of different batches of this compound, even when the purity appears similar by HPLC. What could be the cause?

A3: This is a challenging issue that can arise from subtle differences between batches:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and bioavailabilities. Characterize the solid-state properties using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

  • Presence of Isomers: Stereoisomers or regioisomers may be difficult to separate by standard HPLC but can have vastly different biological activities. Chiral chromatography may be necessary if stereoisomers are possible.

  • Trace Impurities: Even small amounts of highly active or toxic impurities that are not easily detected by standard purity assays can affect biological outcomes.

  • Final Product Formulation: Differences in the salt form or formulation of the final compound can impact its stability and activity.

Troubleshooting Steps:

  • Advanced Analytical Characterization: Employ a range of analytical techniques beyond standard HPLC to fully characterize each batch. This includes NMR, MS, elemental analysis, and methods to assess polymorphism.[5][7]

  • Biological Assays: Use a standardized panel of in vitro and/or in vivo assays to functionally test each new batch against a well-characterized reference standard.

  • Standard Operating Procedures (SOPs): Implement strict SOPs for the entire synthesis, purification, and handling process to ensure maximum consistency.

Data Presentation: Batch-to-Batch Comparison

To effectively track and troubleshoot variability, maintain a detailed record of key parameters for each batch.

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Synthesis
Starting Material Lot #A-123B-456B-456-
Yield (%)75627870 ± 10%
Reaction Time (h)66.566 ± 0.5 h
Reaction Temp (°C)80808180 ± 2°C
Analysis
Purity by HPLC (%)99.297.599.5> 99.0%
Largest Impurity (%)0.31.80.2< 0.5%
¹H NMRConformsConformsConformsConforms to Ref.
Mass Spec (m/z)ConformsConformsConformsConforms to Ref.
Biological Activity
IC₅₀ (µM)1.22.51.11.2 ± 0.3 µM

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for analyzing the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: The resulting spectrum should be compared to a reference spectrum of a known pure sample. The chemical shifts, splitting patterns, and integration of the peaks should be consistent.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrumentation: Mass spectrometer (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis reagents Starting Materials (Quality Check) reaction Chemical Reaction (Controlled Conditions) reagents->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude purify Chromatography or Recrystallization crude->purify pure Purified Product purify->pure hplc HPLC (Purity) pure->hplc nmr NMR (Structure) pure->nmr ms Mass Spec (Molecular Weight) pure->ms bioassay Biological Assay (Activity) pure->bioassay

Caption: Experimental workflow for synthesis and quality control of this compound.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_analysis Advanced Analysis cluster_solution Corrective Actions start Batch Fails QC (e.g., Low Purity/Yield) check_reagents Review Starting Material QC Data start->check_reagents check_params Audit Reaction Parameters start->check_params check_purification Analyze Purification Process start->check_purification check_stability Evaluate Product Stability start->check_stability identify_impurities Isolate & Characterize Impurities (MS, NMR) check_reagents->identify_impurities source_reagents Source New Reagents check_reagents->source_reagents check_params->identify_impurities optimize_reaction Optimize Reaction Conditions check_params->optimize_reaction check_purification->identify_impurities improve_purification Refine Purification Protocol check_purification->improve_purification check_polymorphs Check for Polymorphism (XRD, DSC) check_stability->check_polymorphs check_stability->improve_purification end Batch Meets QC Specifications optimize_reaction->end improve_purification->end source_reagents->end

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

References

Validation & Comparative

Validating the Binding Affinity of Nicotinamide and Its Derivatives to Key Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of the binding affinity of nicotinamide and its derivatives to their primary biological targets. Due to the limited availability of specific data on "Diphenyl-nicotinamide," this document will focus on the well-characterized interactions of nicotinamide, a fundamental B-vitamin and a key signaling molecule. We will explore its binding to three major classes of enzymes: Nicotinamide N-methyltransferase (NNMT), Sirtuins, and Poly(ADP-ribose) polymerases (PARPs). This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols for key validation techniques, and visual representations of relevant pathways and workflows.

Nicotinamide plays a central role in cellular metabolism, primarily as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Its interactions with NNMT, Sirtuins, and PARPs are of significant interest in various therapeutic areas, including metabolic diseases, cancer, and neurodegeneration. Understanding the binding affinity of nicotinamide and its synthetic derivatives to these targets is crucial for the development of novel therapeutics.

Comparative Analysis of Binding Affinities

The binding affinity of a ligand to its target is a critical parameter in drug discovery, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value typically indicates a stronger interaction. The following table summarizes the binding affinities of nicotinamide and selected alternative compounds to NNMT, SIRT1, and PARP1.

CompoundTargetBinding Affinity (Kd/IC50)Experimental Method
Nicotinamide Nicotinamide N-methyltransferase (NNMT)Kd: 5.5 ± 0.9 mMSaturation Transfer Difference (STD) NMR
NNMT Inhibitor 6Nicotinamide N-methyltransferase (NNMT)Kd: 2.7 ± 0.2 µMIsothermal Titration Calorimetry (ITC)
NNMT Inhibitor 7Nicotinamide N-methyltransferase (NNMT)Kd: 42.8 ± 6.3 µMIsothermal Titration Calorimetry (ITC)
NS1 (alkynyl bisubstrate inhibitor)Nicotinamide N-methyltransferase (NNMT)Kd: 49.5 nMIsothermal Titration Calorimetry (ITC)
Nicotinamide Sirtuin 1 (SIRT1)IC50: 50-180 µMIn vitro deacetylation assays
EX-527Sirtuin 1 (SIRT1)IC50: ~100 nMIn vitro deacetylation assays
Resveratrol (Activator)Sirtuin 1 (SIRT1)-Fluorescence-based assays
Nicotinamide Poly(ADP-ribose) polymerase 1 (PARP1)IC50: ~20-30 mM (Cell growth inhibition)Cell viability assays
OlaparibPoly(ADP-ribose) polymerase 1 (PARP1)IC50: 5 nMIn vitro PARP activity assays
RucaparibPoly(ADP-ribose) polymerase 1 (PARP1)IC50: 7 nMIn vitro PARP activity assays
TalazoparibPoly(ADP-ribose) polymerase 1 (PARP1)IC50: 1 nMIn vitro PARP activity assays

Experimental Protocols for Binding Affinity Validation

Accurate determination of binding affinity is paramount for validating potential drug candidates. The following are detailed protocols for three widely used biophysical techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.

Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the protein of interest (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a freshly prepared mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Protein Immobilization:

    • Inject the purified target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently immobilized via its primary amine groups.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule (analyte, e.g., this compound) in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate. Include a buffer-only injection as a control (double referencing).

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram. The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the small molecule in the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or HEPES buffer.

    • Thoroughly degas both the protein and small molecule solutions.

    • Determine the accurate concentrations of the protein and the small molecule.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the small molecule solution into the injection syringe. Typical concentrations are 10-50 µM protein in the cell and 100-500 µM small molecule in the syringe.

  • Titration:

    • Perform a series of small, sequential injections of the small molecule into the protein solution while maintaining a constant temperature.

    • Measure the heat change after each injection relative to a reference cell containing only buffer.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the small molecule to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Saturation Transfer Difference (STD) NMR

STD NMR is a powerful technique for identifying ligand binding and for mapping the binding epitope of a ligand interacting with a large protein receptor.

Protocol:

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and the ligand (in 20- to 100-fold excess) in a deuterated buffer (e.g., PBS in D2O).

    • Acquire a standard 1D proton NMR spectrum of the ligand alone for reference.

  • STD NMR Experiment:

    • Set up two experiments: an "on-resonance" and an "off-resonance" experiment.

    • In the on-resonance experiment, selectively saturate a region of the NMR spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.0-8.0 ppm).

    • In the off-resonance experiment, irradiate a spectral region far from any protein or ligand signals (e.g., 30-40 ppm).

  • Data Acquisition and Processing:

    • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Data Analysis:

    • Signals that appear in the STD spectrum belong to the ligand that has bound to the protein and received saturation transfer.

    • The intensity of the STD signals is proportional to the proximity of the ligand protons to the protein surface. By comparing the relative intensities of the signals, the binding epitope of the ligand can be determined.

    • The dissociation constant (Kd) can be estimated by measuring the STD amplification factor at different ligand concentrations while keeping the protein concentration constant.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental processes and the biological context of nicotinamide's interactions, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis cluster_validation Validation & Comparison prep_protein Purify Target Protein spr Surface Plasmon Resonance (SPR) prep_protein->spr itc Isothermal Titration Calorimetry (ITC) prep_protein->itc std_nmr Saturation Transfer Difference (STD) NMR prep_protein->std_nmr prep_ligand Synthesize/Acquire Ligand prep_ligand->spr prep_ligand->itc prep_ligand->std_nmr prep_buffer Prepare Assay Buffer prep_buffer->spr prep_buffer->itc prep_buffer->std_nmr data_acq Data Acquisition spr->data_acq itc->data_acq std_nmr->data_acq model_fit Fit Data to Binding Model data_acq->model_fit kd_det Determine Binding Affinity (Kd/IC50) model_fit->kd_det compare Compare with Alternative Compounds kd_det->compare conclusion Draw Conclusions compare->conclusion

Caption: Experimental workflow for validating the binding affinity of a small molecule to its target protein.

G cluster_nad NAD+ Metabolism cluster_nnmt NNMT Pathway cluster_sirt_parp Sirtuin and PARP Activity cluster_effects Cellular Effects tryptophan Tryptophan nad NAD+ tryptophan->nad nicotinamide Nicotinamide nad->nicotinamide sirtuins Sirtuins nad->sirtuins parps PARPs nad->parps nicotinamide->nad Salvage Pathway nnmt NNMT nicotinamide->nnmt nicotinamide->sirtuins Inhibition nicotinamide->parps Inhibition sah S-adenosyl homocysteine (SAH) nnmt->sah mna 1-methylnicotinamide nnmt->mna metabolism Metabolism nnmt->metabolism sam S-adenosyl methionine (SAM) sam->nnmt gene_expression Gene Expression sirtuins->gene_expression dna_repair DNA Repair parps->dna_repair

Caption: Simplified signaling pathway showing the role of Nicotinamide and NNMT in cellular metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide outlines a proposed framework for investigating the cross-reactivity of Diphenyl-nicotinamide. To date, specific data on the receptor binding profile and cross-reactivity of a compound explicitly named "this compound" or its chemical equivalent, N,N-diphenylnicotinamide, are not extensively available in the public scientific literature. However, based on the known activities of related nicotinamide derivatives containing diphenylamine or diarylamine moieties, we can hypothesize potential primary targets and outline a comprehensive study to elucidate its selectivity.

Derivatives of nicotinamide featuring diarylamine scaffolds have demonstrated activity as both succinate dehydrogenase (SDH) inhibitors in the context of antifungal agents and as vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors with anti-angiogenic properties. Therefore, a thorough cross-reactivity study should initially focus on these potential targets and expand to other receptors based on structural similarities.

Proposed Primary Targets and Rationale

Given the structural components of this compound (a pyridine ring characteristic of nicotinamide and two phenyl groups), a logical starting point for investigation includes:

  • Succinate Dehydrogenase (SDH): Based on the fungicidal activity of similar nicotinamide derivatives.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Based on the anti-angiogenic effects observed in related compounds.

  • Nicotinic Acetylcholine Receptors (nAChRs): The nicotinamide core might suggest interaction with receptors that bind nicotinic acid or related compounds.[1]

  • G-Protein Coupled Receptors (GPCRs): The overall structure may have affinity for various GPCRs, a common target for drugs containing aromatic rings.

This guide will use VEGFR2 as a hypothetical primary target to illustrate the experimental workflow and data presentation for a comprehensive cross-reactivity study.

Quantitative Data Summary: A Template for Analysis

The following tables are templates for summarizing the quantitative data that would be generated from the proposed experimental protocols.

Table 1: Comparative Binding Affinity of this compound at VEGFR2 and Related Tyrosine Kinase Receptors.

CompoundReceptorKi (nM) ± SEMFold Selectivity vs. Primary Target
This compound VEGFR2 (Primary) [Insert experimental value]1
EGFR[Insert experimental value][Calculate]
FGFR1[Insert experimental value][Calculate]
PDGFRβ[Insert experimental value][Calculate]
Sunitinib (Control) VEGFR2[Insert literature value][Calculate]
EGFR[Insert literature value][Calculate]
FGFR1[Insert literature value][Calculate]
PDGFRβ[Insert literature value][Calculate]

Table 2: Functional Activity of this compound at VEGFR2 and Off-Target Receptors.

CompoundAssayTarget ReceptorIC50 / EC50 (nM) ± SEMAgonist/Antagonist/Inverse Agonist
This compound VEGFR2 Kinase Assay VEGFR2 [Insert experimental value] Antagonist
cAMP AssayAdenosine A2A[Insert experimental value][Determine]
Calcium Flux AssayMuscarinic M1[Insert experimental value][Determine]
Axitinib (Control) VEGFR2 Kinase AssayVEGFR2[Insert literature value]Antagonist

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of the test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., VEGFR2, EGFR, etc.).

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-VEGF for VEGFR2) and increasing concentrations of the unlabeled test compound (this compound) or a known competitor (control).

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VEGFR2 Kinase Activity Assay

This functional assay determines the inhibitory effect of the compound on the enzymatic activity of the VEGFR2 kinase domain.

Protocol:

  • Reagents: Recombinant human VEGFR2 kinase domain, a suitable substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue), ATP, and a phospho-tyrosine specific antibody.

  • Assay Plate: Use a 96-well plate coated with a substrate-binding molecule (e.g., streptavidin).

  • Kinase Reaction: In each well, combine the VEGFR2 kinase, the substrate peptide, and varying concentrations of this compound or a control inhibitor (e.g., Sunitinib).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add a phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP).

  • Signal Generation: Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance at 450 nm).[2]

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GPCR Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled receptors)

This assay measures the effect of the compound on the production of the second messenger cyclic AMP (cAMP), indicating activity at Gs or Gi-coupled GPCRs.

Protocol:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR (e.g., Adenosine A2A receptor).

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Incubation: Treat the cells with varying concentrations of this compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, often based on competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50. For antagonists, perform a Schild analysis by measuring the dose-response curves of a standard agonist in the presence of different concentrations of the antagonist to determine the pA2 value.[3][4]

Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_screening Initial Screening cluster_cross_reactivity Cross-Reactivity Profiling cluster_analysis Data Analysis Primary_Target_Binding Primary Target Binding Assay (e.g., VEGFR2 Radioligand Assay) Ki_Determination Ki Determination (Cheng-Prusoff) Primary_Target_Binding->Ki_Determination Primary_Target_Functional Primary Target Functional Assay (e.g., VEGFR2 Kinase Assay) IC50_EC50_Determination IC50/EC50 Determination (Dose-Response Curves) Primary_Target_Functional->IC50_EC50_Determination Related_Receptor_Binding Related Receptor Binding Panel (e.g., EGFR, FGFR1, PDGFRβ) Related_Receptor_Binding->Ki_Determination GPCR_Panel_Binding GPCR Binding Panel (e.g., Adenosine, Muscarinic Receptors) GPCR_Panel_Binding->Ki_Determination GPCR_Functional GPCR Functional Assays (cAMP, Calcium Flux) GPCR_Functional->IC50_EC50_Determination Selectivity_Profile Selectivity Profile Generation Ki_Determination->Selectivity_Profile IC50_EC50_Determination->Selectivity_Profile

Caption: Proposed experimental workflow for this compound cross-reactivity studies.

Signaling_Pathway Ligand This compound VEGFR2 VEGFR2 Ligand->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Hypothetical inhibitory action of this compound on the VEGFR2 signaling pathway.

References

A Head-to-Head Comparison of Novel Analgesics: 6-Phenylnicotinamide Derivatives and Competing Therapies for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is continually evolving, with a pressing need for novel analgesics that offer improved efficacy and safety profiles over existing treatments. This guide provides a detailed, data-driven comparison of a promising preclinical compound, a 6-phenylnicotinamide derivative, with its key competitors in the management of inflammatory pain. The comparison focuses on mechanism of action, preclinical and clinical efficacy, and safety data.

The compound of interest, for the purposes of this guide, is represented by SB-782443 , a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. It is compared against another small molecule TRPV1 antagonist, AMG 517 , two monoclonal antibodies targeting the Nerve Growth Factor (NGF) pathway, Tanezumab and Fulranumab , and the well-established topical TRPV1 agonist, Capsaicin .

Mechanism of Action: A Divergence in Approach

The compounds under review employ distinct strategies to achieve analgesia, primarily targeting two key pathways in pain signaling: the TRPV1 ion channel and the Nerve Growth Factor (NGF) pathway.

TRPV1 Antagonists: Blocking the Pain Receptor

SB-782443 and AMG 517 are small molecule antagonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] Under inflammatory conditions, various stimuli, including heat, protons (low pH), and endogenous lipids, activate TRPV1, leading to an influx of cations, neuronal depolarization, and the transmission of pain signals to the brain.[2] By binding to and inhibiting the TRPV1 receptor, these antagonists prevent its activation, thereby blocking the downstream signaling cascade that leads to the sensation of pain.[2]

TRPV1 Antagonist Mechanism of Action cluster_0 Nociceptive Neuron cluster_1 Intervention Inflammatory Mediators Inflammatory Mediators TRPV1 Receptor TRPV1 Receptor Inflammatory Mediators->TRPV1 Receptor Activate Ca2+/Na+ Influx Ca2+/Na+ Influx TRPV1 Receptor->Ca2+/Na+ Influx Allows Action Potential Action Potential Ca2+/Na+ Influx->Action Potential Generates Pain Signal to Brain Pain Signal to Brain Action Potential->Pain Signal to Brain Transmits SB-782443 / AMG 517 SB-782443 / AMG 517 SB-782443 / AMG 517->TRPV1 Receptor Block caption TRPV1 Antagonist Signaling Pathway

TRPV1 Antagonist Signaling Pathway

Anti-NGF Monoclonal Antibodies: Neutralizing a Key Sensitizer

Tanezumab and Fulranumab are humanized monoclonal antibodies that target Nerve Growth Factor (NGF).[3][4] NGF is a neurotrophin that plays a critical role in the survival and function of sensory neurons.[3] In inflammatory states, NGF levels are elevated and contribute to both peripheral and central sensitization by binding to its high-affinity receptor, TrkA, on nociceptors.[5][6] This binding initiates a signaling cascade that enhances the activity of other pain-related channels, including TRPV1.[5] By sequestering free NGF, Tanezumab and Fulranumab prevent its interaction with TrkA receptors, thereby reducing neuronal sensitization and pain signaling.[3]

Anti-NGF Mechanism of Action cluster_0 Nociceptive Neuron cluster_1 Intervention NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Binds to Neuronal Sensitization Neuronal Sensitization TrkA Receptor->Neuronal Sensitization Induces Increased Pain Signaling Increased Pain Signaling Neuronal Sensitization->Increased Pain Signaling Leads to Tanezumab / Fulranumab Tanezumab / Fulranumab Tanezumab / Fulranumab->NGF Neutralizes caption Anti-NGF Monoclonal Antibody Signaling Pathway

Anti-NGF Monoclonal Antibody Signaling Pathway

TRPV1 Agonist: Desensitization through Overstimulation

Topical Capsaicin, the pungent component of chili peppers, is a TRPV1 agonist.[7][8] Its analgesic effect is paradoxical. Upon initial application, it activates TRPV1, causing a burning sensation.[9] However, with repeated or high-concentration application, it leads to a "defunctionalization" of nociceptor terminals.[7][8] This involves a prolonged desensitization of the TRPV1 receptor and, in some cases, a reversible retraction of nerve fiber terminals in the skin, resulting in long-lasting pain relief.[10]

Capsaicin Mechanism of Action cluster_0 Nociceptive Neuron Terminal Capsaicin Capsaicin TRPV1 Receptor TRPV1 Receptor Capsaicin->TRPV1 Receptor Binds and Activates Initial Activation Initial Activation TRPV1 Receptor->Initial Activation Leads to Prolonged Desensitization Prolonged Desensitization Initial Activation->Prolonged Desensitization Followed by Reduced Pain Signaling Reduced Pain Signaling Prolonged Desensitization->Reduced Pain Signaling Results in caption Topical Capsaicin Signaling Pathway

Topical Capsaicin Signaling Pathway

Experimental Protocols: A Summary of Key Methodologies

The data presented in this guide are derived from a variety of preclinical and clinical studies. Below is a summary of the typical experimental designs used to evaluate these compounds.

Preclinical Models of Inflammatory Pain:

  • Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Paw Edema: Rodents receive an intraplantar injection of carrageenan or CFA into the hind paw, inducing a localized inflammatory response characterized by edema and hyperalgesia.[11] The efficacy of the test compound, administered orally or parenterally, is assessed by measuring changes in paw volume (plethysmometry) and thermal or mechanical withdrawal thresholds.[12][13]

  • Capsaicin-Induced Flinching: The test compound is administered prior to an intraplantar injection of capsaicin. The number of flinches or the time spent licking the injected paw is quantified as a measure of nociceptive behavior.[12]

Clinical Trials in Osteoarthritis (OA) Pain:

  • Study Design: Randomized, double-blind, placebo-controlled, and often active-comparator-controlled trials.

  • Patient Population: Patients with moderate-to-severe OA of the knee or hip who have had an inadequate response to standard-of-care analgesics.

  • Efficacy Endpoints: The primary efficacy endpoints typically include the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and physical function subscales, and the Patient's Global Assessment (PGA) of OA.[14][15]

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a particular focus on pre-specified events of interest such as rapidly progressive osteoarthritis (RPOA) for anti-NGF antibodies and hyperthermia for TRPV1 antagonists.[16][17]

Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm 1 Treatment Arm 1 Randomization->Treatment Arm 1 Treatment Arm 2 Treatment Arm 2 Randomization->Treatment Arm 2 Placebo Arm Placebo Arm Randomization->Placebo Arm Efficacy Assessment Efficacy Assessment Treatment Arm 1->Efficacy Assessment Safety Monitoring Safety Monitoring Treatment Arm 1->Safety Monitoring Treatment Arm 2->Efficacy Assessment Treatment Arm 2->Safety Monitoring Placebo Arm->Efficacy Assessment Placebo Arm->Safety Monitoring Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis caption Generalized Clinical Trial Workflow

Generalized Clinical Trial Workflow

Comparative Efficacy Data

The following tables summarize the available efficacy data for the selected compounds in preclinical and clinical settings. Direct comparisons should be made with caution due to variations in study design, patient populations, and endpoints.

Table 1: Preclinical Efficacy in Inflammatory Pain Models

CompoundModelRoute of AdministrationKey Findings
SB-782443 Data not publicly available in detail, but described as having "remarkable in vivo activity in an inflammatory pain model".OralPotent antagonist at human, guinea pig, and rat TRPV1.
AMG 517 CFA-induced thermal hyperalgesia (rat)OralDose-dependent reversal of thermal hyperalgesia.
Anti-NGF Antibodies Rodent models of OA and inflammatory painSystemicAnalgesic effects demonstrated.
Capsaicin Various modelsTopicalReduces inflammatory pain behaviors after initial nociceptive response.[12]

Table 2: Clinical Efficacy in Osteoarthritis Pain

CompoundStudy PhaseDose(s)Key Efficacy Outcomes vs. Placebo
SB-782443 PreclinicalN/ANot yet evaluated in human clinical trials for OA.
AMG 517 Phase IN/ADevelopment halted due to hyperthermia; efficacy in OA not established.[17]
Tanezumab Phase III2.5 mg and 5 mg SC every 8 weeksStatistically significant improvements in WOMAC Pain and Physical Function scores with 5 mg dose.[14][18] 2.5 mg dose showed improvement but did not meet all co-primary endpoints.[14]
Fulranumab Phase II/III1 mg, 3 mg, 9 mg SC every 4 weeksEvidence of improvement in WOMAC pain and physical function scores, though some studies were terminated early.[19][20][21]
Topical Capsaicin Multiple0.025% - 0.075% cream; 8% patchModerate pain relief in neuropathic pain and some evidence of efficacy in musculoskeletal pain, including OA.[22][23]

Comparative Safety and Tolerability

Safety is a critical differentiator among these novel analgesic approaches.

Table 3: Key Safety Findings

CompoundCommon Adverse EventsSerious Adverse Events of Interest
SB-782443 Not yet determined in humans.Not yet determined in humans.
AMG 517 Hyperthermia (increase in body temperature).[17]Development discontinued due to the severity of hyperthermia in some individuals.[24]
Tanezumab Arthralgia, paresthesia, hypoesthesia.[14][15]Rapidly Progressive Osteoarthritis (RPOA) , particularly when used with NSAIDs.[14][18]
Fulranumab Arthralgia, exacerbation of OA pain, neurologic-related AEs (generally mild-to-moderate).[16]Rapidly Progressive Osteoarthritis (RPOA) , particularly with concurrent NSAID use.[16][25]
Topical Capsaicin Application site burning, stinging, erythema (usually transient).[26]Rare, but can include severe skin irritation. Low systemic absorption limits systemic side effects.[27]

Summary and Future Directions

The 6-phenylnicotinamide derivative SB-782443 represents a promising preclinical candidate within the class of TRPV1 antagonists. Its potential for oral administration and direct targeting of a key pain receptor makes it an attractive therapeutic strategy. However, the significant challenge of hyperthermia, which led to the discontinuation of AMG 517, remains a critical hurdle for the clinical development of systemic TRPV1 antagonists.

In contrast, the anti-NGF monoclonal antibodies, Tanezumab and Fulranumab, have demonstrated clinical efficacy in treating OA pain. However, their development has been hampered by concerns over an increased risk of rapidly progressive osteoarthritis, especially when co-administered with NSAIDs.

Topical capsaicin remains a viable option for localized pain, offering a different therapeutic niche with a favorable systemic safety profile, though its efficacy can be modest and local side effects can impact compliance.

Future research in this area will likely focus on developing TRPV1 antagonists that dissociate analgesic efficacy from hyperthermia, and on better understanding and mitigating the joint-related safety risks associated with anti-NGF therapies. The continued exploration of novel mechanisms, such as those represented by the 6-phenylnicotinamide derivatives, is essential for advancing the treatment of chronic inflammatory pain.

References

A Comparative Analysis of Emerging Nicotinamide Derivatives: Evaluating Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug discovery and crop protection, the reproducibility of published findings is a cornerstone of scientific validation. This guide provides a comparative analysis of two novel classes of nicotinamide derivatives: Thiophenyl Nicotinamide Derivatives, showing promise in oncology, and Diaryl-nicotinamide Derivatives, developed as potent fungicides. While direct, independent replication studies for these specific compounds are not yet prevalent in the scientific literature, this guide aims to provide a thorough comparison based on the initial findings and data from subsequent related research, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their potential.

Thiophenyl Nicotinamide Derivatives: A Novel Approach to Cancer Therapy

A recent study has brought to light a series of thiophenyl derivatives of nicotinamide with significant activity against peripheral nerve sheath cancers.[1][2] These compounds act as prodrugs, being metabolized by the NAD salvage pathway to inhibit IMPDH, a key enzyme in nucleotide synthesis.[1][2]

Comparative Efficacy

Initial studies have demonstrated the superior potency of a lead compound, designated as compound 9 , when compared to other known IMPDH inhibitors that are also activated via the NAD salvage pathway.[2]

CompoundTargetMechanism of ActionReported Potency/EfficacyReference Compound(s)
Compound 9 (Thiophenyl Nicotinamide Derivative) IMPDHProdrug activated by NAMPT and NMNAT1 to an IMPDH inhibitor.[1][2]Orders of magnitude more potent than tiazofurin.[2] Specific toxicity to MPNST cell lines.[2]Tiazofurin, Vacor[2]
Tiazofurin IMPDHProdrug activated by the NAD salvage pathway.Less potent than Compound 9.[2]-
Vacor Multiple targetsActivated by NAMPT and NMNAT2; inhibits IMPDH, activates SARM1, inhibits GAPDH.[2]Cytotoxic, but with multiple downstream effects beyond IMPDH inhibition.[2]-
Experimental Protocols

Cell Viability Assay:

  • Cell Lines: Malignant Peripheral Nerve Sheath Tumor (MPNST) cell lines.

  • Method: Cells were treated with increasing concentrations of the test compounds. Cell viability was assessed after a set incubation period using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values were calculated from dose-response curves.

Enzyme Inhibition Assay:

  • Enzyme: Recombinant human IMPDH.

  • Method: The enzymatic activity of IMPDH was measured in the presence of varying concentrations of the activated adenine dinucleotide derivatives of the compounds.

  • Data Analysis: IC50 values were determined to quantify the inhibitory potency.

Signaling Pathway and Experimental Workflow

Thiophenyl_Nicotinamide_Pathway cluster_cell Cancer Cell Compound_9 Compound 9 (Thiophenyl Nicotinamide Derivative) NAMPT NAMPT Compound_9->NAMPT enters cell 9-MN 9-Mononucleotide NAMPT->9-MN converts NMNAT1 NMNAT1 9-AD 9-Adenine Dinucleotide (Active Inhibitor) NMNAT1->9-AD converts to 9-MN->NMNAT1 substrate for IMPDH IMPDH 9-AD->IMPDH inhibits Cell_Death Cell_Death IMPDH->Cell_Death inhibition leads to

Caption: Metabolic activation of Compound 9 to an IMPDH inhibitor.

Diaryl-nicotinamide Derivatives: A New Generation of Fungicides

Researchers have synthesized a novel class of nicotinamide derivatives incorporating a diarylamine-modified scaffold, demonstrating notable fungicidal activity.[3][4] These compounds target the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[3][4]

Comparative Efficacy

The fungicidal and SDH inhibitory activities of these diaryl-nicotinamide derivatives have been compared with the commercial fungicide boscalid.[4]

CompoundTarget FungusIn Vitro Fungicidal Activity (% inhibition at 50 mg/L)SDH Enzymatic Inhibition (IC50)Reference Compound(s)
Compound 4a Botrytis cinerea40.54%[3][4]Not reportedBoscalid[4]
Compound 4b Botrytis cinereaNot specified3.18 µM[3][4]Boscalid (IC50 ~3 µM)[4]
Compound 4f Botrytis cinerea, Valsa mali, Sclerotinia sclerotiorumShowed superior comprehensive fungicidal activity.[3][4]Exhibited superior SDH inhibitory activity.[3][4]Boscalid[4]
Boscalid Broad spectrum-~3 µM[4]-

Further studies have also compared N-(thiophen-2-yl) nicotinamide derivatives, a related class, with other commercial fungicides.[5]

CompoundTarget FungusIn Vivo Efficacy (EC50)Reference Compound(s)
Compound 4f (N-(thiophen-2-yl) derivative) Pseudoperonospora cubensis1.96 mg/L[5]Flumorph (7.55 mg/L), Diflumetorim (21.44 mg/L)[5]
Flumorph Pseudoperonospora cubensis7.55 mg/L[5]-
Diflumetorim Pseudoperonospora cubensis21.44 mg/L[5]-
Experimental Protocols

In Vitro Fungicidal Assay:

  • Fungal Strains: Botrytis cinerea, Valsa mali, Sclerotinia sclerotiorum.

  • Method: Mycelial growth inhibition was measured by plating fungal plugs on potato dextrose agar (PDA) medium containing the test compounds at a specific concentration (e.g., 50 mg/L).

  • Data Analysis: The percentage of inhibition was calculated by comparing the mycelial growth in the presence and absence of the compound.

SDH Enzymatic Inhibition Assay:

  • Enzyme Source: Mitochondria isolated from the target fungi.

  • Method: The activity of SDH was determined by monitoring the reduction of a substrate in the presence of varying concentrations of the inhibitor.

  • Data Analysis: IC50 values were calculated to determine the concentration required for 50% inhibition of enzyme activity.

Logical Relationship of Compound Design

Diaryl_Nicotinamide_Design Boscalid Boscalid (Lead Compound) Biphenyl_Group Biphenyl Group Boscalid->Biphenyl_Group contains Splicing Molecular Splicing Biphenyl_Group->Splicing is replaced by Diarylamine_Group Diarylamine Group Diarylamine_Group->Splicing Novel_Derivatives Novel Diaryl-nicotinamide Derivatives Splicing->Novel_Derivatives to generate

Caption: Design strategy for diaryl-nicotinamide derivatives.

Disclaimer: The data presented in this guide is based on initial published findings. Independent verification and further research are necessary to fully establish the reproducibility and clinical or agricultural utility of these compounds.

References

Orthogonal Methods to Confirm the Biological Activity of Diphenyl-nicotinamide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal experimental methods to confirm the biological activity of Diphenyl-nicotinamide. Given its structural similarity to nicotinamide, a key precursor in NAD+ biosynthesis, this guide focuses on assays to evaluate its potential effects on two primary targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and sirtuins, particularly SIRT1. The methodologies described herein are designed to provide robust, independent validation of the compound's mechanism of action, a critical step in drug discovery and development.

Proposed Biological Targets and Signaling Pathway

This compound, due to its core nicotinamide structure, is hypothesized to modulate the activity of enzymes involved in NAD+ metabolism. The primary salvage pathway for NAD+ synthesis in mammals is governed by NAMPT, which converts nicotinamide to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+, a critical coenzyme for cellular redox reactions and a substrate for NAD+-dependent enzymes like sirtuins and PARPs.[1][2] Sirtuins, a class of NAD+-dependent deacetylases, play crucial roles in cellular processes like aging, inflammation, and metabolism.[3][4] Therefore, this compound could potentially act as an activator or inhibitor of NAMPT or as a direct modulator of sirtuin activity.

NAD_Salvage_Pathway cluster_0 Cellular Environment Diphenyl_nicotinamide This compound NAMPT NAMPT Diphenyl_nicotinamide->NAMPT Modulates SIRT1 SIRT1 Diphenyl_nicotinamide->SIRT1 Modulates NAM Nicotinamide NAM->NAMPT NMN NMN NAMPT->NMN ATP -> PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi NAD->SIRT1 PARP PARP NAD->PARP Deacetylation Protein Deacetylation SIRT1->Deacetylation DNA_Repair DNA Repair PARP->DNA_Repair

Figure 1: Proposed signaling pathway for this compound's activity.

Section 1: In Vitro Enzyme Activity Assays

Directly measuring the effect of this compound on the enzymatic activity of its putative targets is a crucial first step.

NAMPT Activity Assay

This assay determines if this compound directly activates or inhibits the enzymatic activity of NAMPT.[5][6][7][8]

A coupled-enzyme assay is commonly used to measure NAMPT activity.[5][6][8]

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing purified recombinant NAMPT enzyme, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in an appropriate assay buffer.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., FK866) to the wells.[5]

  • Coupled Reaction: Include the coupling enzymes nicotinamide mononucleotide adenylyltransferase (NMNAT) and alcohol dehydrogenase (ADH) in the reaction mixture, along with ethanol.[5][6][8]

  • Incubation: Incubate the plate at 30°C for 2 hours.

  • Detection: The final product, NADH, is fluorescent and can be measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8]

  • Data Analysis: Calculate the percent activation or inhibition relative to a vehicle control. Determine the EC50 or IC50 values by fitting the data to a dose-response curve.

CompoundTargetAssay TypeEC50/IC50 (µM)Max Activation/Inhibition (%)
This compoundNAMPTActivity AssayValueValue
Positive Control (e.g., a known activator)NAMPTActivity AssayValueValue
Negative Control (e.g., FK866)NAMPTActivity AssayValueValue
SIRT1 Deacetylation Assay

This assay evaluates the direct effect of this compound on SIRT1's deacetylase activity.[9][10]

A common method utilizes a fluorogenic peptide substrate.[9][10]

  • Reaction Setup: In a 96-well plate, combine purified recombinant SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from p53), and NAD+ in a reaction buffer.

  • Compound Addition: Add various concentrations of this compound or a known activator (e.g., resveratrol) or inhibitor (e.g., nicotinamide).[9]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.

  • Detection: Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 350 nm/460 nm).[10]

  • Data Analysis: Determine the EC50 or IC50 values from the dose-response curve after subtracting the background fluorescence.

CompoundTargetAssay TypeEC50/IC50 (µM)Max Activation/Inhibition (%)
This compoundSIRT1Deacetylation AssayValueValue
Resveratrol (Activator)SIRT1Deacetylation AssayValueValue
Nicotinamide (Inhibitor)SIRT1Deacetylation AssayValueValue

Section 2: Biophysical Assays for Target Engagement

These methods confirm direct physical interaction between this compound and its putative target protein, providing orthogonal validation to activity assays.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[11][12][13][14][15]

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-3 hours).[11]

  • Heating: Heat aliquots of the treated cell suspension at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and precipitation.[12][13]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Analyze the amount of soluble target protein (NAMPT or SIRT1) in the supernatant using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating at a single, optimal temperature with varying compound concentrations.[12]

CETSA_Workflow cluster_1 CETSA Experimental Workflow A Treat cells with This compound B Heat aliquots at different temperatures A->B C Lyse cells and centrifuge B->C D Collect supernatant (soluble proteins) C->D E Analyze target protein (e.g., Western Blot) D->E F Generate melting curves and assess thermal shift E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
CompoundTargetAssay TypeThermal Shift (ΔTm, °C)
This compoundNAMPTCETSAValue
Known NAMPT LigandNAMPTCETSAValue
This compoundSIRT1CETSAValue
Known SIRT1 LigandSIRT1CETSAValue

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to its target, providing a complete thermodynamic profile of the interaction.[16][17][18][19]

  • Sample Preparation: Prepare a solution of the purified target protein (NAMPT or SIRT1) in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound in the same buffer at a higher concentration and load it into the injection syringe.

  • Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17]

CompoundTargetAssay TypeBinding Affinity (Kd, µM)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)
This compoundNAMPTITCValueValueValue
This compoundSIRT1ITCValueValueValue
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor surface.[20][21][22][23][24]

  • Immobilization: Immobilize the purified target protein (NAMPT or SIRT1) onto a sensor chip.

  • Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, in real-time.

  • Data Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[22]

CompoundTargetAssay TypeAssociation Rate (kon, M⁻¹s⁻¹)Dissociation Rate (koff, s⁻¹)Binding Affinity (Kd, µM)
This compoundNAMPTSPRValueValueValue
This compoundSIRT1SPRValueValueValue

Section 3: Cell-Based Assays

These assays measure the downstream biological consequences of target engagement in a cellular context.

Intracellular NAD+ Level Measurement

This assay determines whether this compound affects the intracellular concentration of NAD+, a key indicator of NAMPT activity.[1][25][26][27]

  • Cell Culture and Treatment: Culture cells (e.g., HEK293, HeLa) and treat them with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Cell Lysis and Extraction: Lyse the cells and perform an acid extraction to isolate NAD+.[26]

  • Quantification: Use a commercial colorimetric or fluorometric NAD+/NADH assay kit to quantify the amount of NAD+.[25][26] These kits typically involve an enzyme cycling reaction that generates a detectable product proportional to the amount of NAD+.

  • Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.

  • Data Analysis: Compare the NAD+ levels in treated cells to those in vehicle-treated control cells.

NAD_Measurement_Workflow cluster_2 Intracellular NAD+ Measurement Workflow G Treat cells with This compound H Lyse cells and perform acid extraction G->H I Quantify NAD+ using a colorimetric/fluorometric assay H->I J Normalize to protein concentration I->J K Compare NAD+ levels to control J->K

Figure 3: Workflow for intracellular NAD+ measurement.
CompoundCell LineAssay TypeFold Change in NAD+ (vs. Control)
This compoundHEK293NAD+ MeasurementValue
Known NAMPT ActivatorHEK293NAD+ MeasurementValue
Known NAMPT InhibitorHEK293NAD+ MeasurementValue

By employing these orthogonal methods, researchers can build a comprehensive and robust data package to confirm the biological activity and elucidate the mechanism of action of this compound. This multi-faceted approach is essential for validating novel chemical entities and advancing them through the drug discovery pipeline.

References

Structure-Activity Relationship of Diphenyl-Nicotinamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various diphenyl-nicotinamide analogs. The data presented herein is sourced from peer-reviewed studies and aims to facilitate further research and development in this chemical space. The guide focuses on two key areas of biological activity: succinate dehydrogenase (SDH) inhibition and induction of apoptosis.

Succinate Dehydrogenase (SDH) Inhibition by Diaryl-Nicotinamide Analogs

A series of novel nicotinamide derivatives featuring a diarylamine-modified scaffold have been investigated for their potential as succinate dehydrogenase (SDH) inhibitors, a target for antifungal agents.[1] The general structure involves a nicotinamide core linked to a diarylamine moiety.

Quantitative Data Summary: SDH Inhibitors
Compound IDStructureTarget OrganismActivity TypeValueReference
4a N-(phenyl)-nicotinamide with a second phenyl group attached to the nitrogenBotrytis cinerea% Inhibition @ 50 µg/mL40.54%[1]
4b N-(phenyl)-nicotinamide with a furan-2-yl)methyl group on the second phenyl ringSuccinate DehydrogenaseIC503.18 µM[1]
4c N-(phenyl)-nicotinamide with a 4-chlorophenyl group attached to the nitrogenBotrytis cinerea% Inhibition @ 50 µg/mLModerate[1]
4d N-(phenyl)-nicotinamide with a 4-methylphenyl group attached to the nitrogenSclerotinia sclerotiorum% Inhibition @ 50 µg/mLHighest among tested[1]
4f N-(phenyl)-nicotinamide with a thiophen-2-yl)methyl group on the second phenyl ringValsa mali% Inhibition @ 50 µg/mLHighest among tested[1]

Key SAR Insights for SDH Inhibitors:

  • The introduction of a diarylamine scaffold is a key structural feature for SDH inhibitory activity.[1]

  • Substitutions on the second phenyl ring significantly influence the antifungal activity and spectrum. For instance, compound 4a showed the highest inhibition against Botrytis cinerea, while 4d was most effective against Sclerotinia sclerotiorum.[1]

  • Compound 4b , with a furan-2-yl)methyl substituent, demonstrated a notable IC50 value against the SDH enzyme, indicating direct enzyme inhibition.[1]

Induction of Apoptosis by N-Phenyl Nicotinamide Analogs

A class of N-phenyl nicotinamides has been identified as potent inducers of apoptosis in cancer cells.[2] These compounds were discovered through a cell- and caspase-based high-throughput screening assay.

Quantitative Data Summary: Apoptosis Inducers
Compound IDStructureCell LineActivity TypeValueReference
1 N-(4-methoxy-2-nitrophenyl)nicotinamideT47D (Breast Cancer)EC50 (Caspase Activation)~1.6 µM[2]
8 6-chloro-N-(4-ethoxy-2-nitrophenyl)nicotinamideT47D (Breast Cancer)EC50 (Caspase Activation)More potent than 1 [2]
10 6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamideT47D (Breast Cancer)EC50 (Caspase Activation)0.082 µM[2]
10 T47D (Breast Cancer)GI50 (Growth Inhibition)0.21 µM[2]

Key SAR Insights for Apoptosis Inducers:

  • A 20-fold increase in potency was achieved from the initial hit compound 1 to the lead compound 10 , highlighting the importance of substitutions on both the nicotinamide and the N-phenyl rings.[2]

  • The presence of a 6-methyl group on the nicotinamide ring and a 4-ethoxy group on the N-phenyl ring in compound 10 were critical for its high potency.[2]

  • These N-phenyl nicotinamides were found to induce apoptosis by arresting the cell cycle in the G2/M phase.[2] Further investigation revealed that these compounds act as inhibitors of microtubule polymerization.[2]

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity against the SDH enzyme was determined using a method based on the reduction of 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinone (CoQ). The reaction mixture typically contains the enzyme, the substrate (succinate), and the test compound. The rate of CoQ reduction is measured spectrophotometrically, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.[1]

Cell-Based Caspase Activation Assay

This assay is used to identify inducers of apoptosis. T47D breast cancer cells are treated with the test compounds for a specified period. A luminogenic substrate for caspase-3 and caspase-7 is then added. In the presence of activated caspases (a hallmark of apoptosis), the substrate is cleaved, generating a luminescent signal that is proportional to the caspase activity. The EC50 value is the concentration of the compound that induces 50% of the maximum caspase activation.[2]

Cell Proliferation (GI50) Assay

The growth inhibitory effect of the compounds is determined using a standard cell proliferation assay, such as the sulforhodamine B (SRB) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period, the cells are fixed, and the total protein content is stained with SRB. The absorbance is measured, and the GI50 value, the concentration at which 50% of cell growth is inhibited, is calculated.[2]

Visualizations

Apoptosis Induction Pathway by N-Phenyl Nicotinamide Analogs

G cluster_0 Cellular Effects NPN N-Phenyl Nicotinamide Analog MT Microtubule Polymerization NPN->MT Inhibits G2M G2/M Phase Arrest MT->G2M Leads to Caspase Caspase Activation G2M->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Results in

Caption: Proposed mechanism of apoptosis induction by N-Phenyl Nicotinamide analogs.

Experimental Workflow for Screening Apoptosis Inducers

G cluster_1 Screening Workflow HTS High-Throughput Screening (Cell- & Caspase-Based) Hit Hit Identification (e.g., Compound 1) HTS->Hit SAR SAR Studies & Lead Optimization Hit->SAR Lead Lead Compound (e.g., Compound 10) SAR->Lead Further Further Characterization (e.g., Cell Cycle, Microtubule Polymerization) Lead->Further

Caption: Workflow for the discovery of N-Phenyl Nicotinamide analogs as apoptosis inducers.

References

Benchmarking the Performance of Diphenyl-nicotinamide Against a Standard Inhibitor in NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel inhibitor, Diphenyl-nicotinamide, against the well-characterized standard inhibitor, FK866. Both compounds target Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway, which is a critical therapeutic target in oncology.[1][2][3][4] The following sections detail the experimental protocols for a head-to-head comparison, present mock performance data in a structured format, and visualize the relevant biological pathway and experimental workflow.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and the standard NAMPT inhibitor, FK866. The data presented is illustrative and serves as a template for a direct comparison of their biochemical and cellular activities.

Parameter This compound FK866 (Standard Inhibitor) Unit
IC50 (NAMPT Enzyme Assay) 1.55.2nM
Inhibition Constant (Ki) 0.82.1nM
Cellular NAD+ Reduction (at 10 nM) 85%70%%
Cancer Cell Line (A549) Viability (EC50) 2550nM
Selectivity (NAMPT vs. other PARPs) >1000-fold>800-fold-

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

NAMPT Enzymatic Assay (IC50 and Ki Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound and FK866 against recombinant human NAMPT.

  • Materials: Recombinant human NAMPT, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, Reaction Buffer (e.g., Tris-HCl, MgCl2), Detection Reagent (e.g., a coupled enzyme system that produces a fluorescent or luminescent signal proportional to the NMN produced).

  • Procedure:

    • A dilution series of this compound and FK866 is prepared.

    • Recombinant NAMPT enzyme is incubated with the inhibitors for a predetermined time.

    • The enzymatic reaction is initiated by adding the substrates (NAM and PRPP).

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is stopped, and the amount of Nicotinamide Mononucleotide (NMN) produced is quantified using a suitable detection reagent.

    • IC50 values are calculated by plotting the percentage of enzyme activity against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

    • Ki values are determined using the Cheng-Prusoff equation from the IC50 values obtained at different substrate concentrations.

Cellular NAD+ Level Measurement
  • Objective: To quantify the reduction in intracellular NAD+ levels in a cancer cell line upon treatment with the inhibitors.

  • Materials: A549 lung cancer cell line, Cell Culture Medium, this compound, FK866, NAD/NADH Quantification Kit.

  • Procedure:

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound and FK866 for 24-48 hours.

    • After treatment, cells are lysed, and the intracellular NAD+ levels are measured using a commercially available NAD/NADH quantification kit according to the manufacturer's instructions.

    • The percentage of NAD+ reduction is calculated relative to untreated control cells.

Cell Viability Assay (EC50 Determination)
  • Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors on the viability of a cancer cell line.

  • Materials: A549 lung cancer cell line, Cell Culture Medium, this compound, FK866, Cell Viability Reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • A549 cells are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound and FK866 for 72 hours.

    • Cell viability is assessed by adding a reagent that measures ATP levels, which correlates with the number of viable cells.

    • Luminescence is measured using a plate reader.

    • EC50 values are calculated by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

NAD+ Salvage Pathway and Inhibition cluster_pathway Cellular NAD+ Metabolism cluster_inhibition Inhibitor Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT + PRPP PRPP PRPP->NAMPT + NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs_Sirtuins PARPs, Sirtuins, etc. NAD->PARPs_Sirtuins Consumed by PARPs_Sirtuins->NAM Releases Diphenyl_nicotinamide This compound Diphenyl_nicotinamide->NAMPT FK866 FK866 FK866->NAMPT

Caption: Inhibition of the NAD+ salvage pathway by this compound and FK866 targeting NAMPT.

Experimental Workflow

Workflow for Comparative Inhibitor Benchmarking cluster_workflow Experimental Stages start Start: Inhibitor Preparation biochemical_assay Biochemical Assays (IC50, Ki) start->biochemical_assay cellular_assays Cell-Based Assays start->cellular_assays data_analysis Data Analysis and Comparison biochemical_assay->data_analysis nad_measurement NAD+ Level Measurement cellular_assays->nad_measurement viability_assay Cell Viability Assay cellular_assays->viability_assay nad_measurement->data_analysis viability_assay->data_analysis conclusion Conclusion: Performance Benchmark data_analysis->conclusion

References

Navigating the Safety Landscape of Nicotinamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available safety data for Nicotinamide, Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN) reveals a generally favorable safety profile for these NAD+ precursors. However, a significant data gap exists for Diphenyl-nicotinamide, precluding its inclusion in this direct comparison. This guide provides a comprehensive overview of the preclinical and clinical safety findings for the three well-researched nicotinamide derivatives to inform drug development and research professionals.

For researchers and drug development professionals, understanding the safety profile of a compound is paramount. While the therapeutic potential of nicotinamide and its derivatives as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) is a field of intense research, a thorough assessment of their safety is crucial before clinical translation. This guide offers a comparative analysis of the safety profiles of three key nicotinamide derivatives: Nicotinamide, Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN).

It is important to note that a comprehensive search for safety and toxicological data on this compound yielded no specific results. Therefore, this compound cannot be directly compared with the other derivatives at this time. The focus of this guide is to present the available experimental data for Nicotinamide, NR, and NMN to provide a valuable resource for the scientific community.

Preclinical Safety Profile: A Look at the Animal Data

Preclinical toxicity studies in animal models provide the foundational understanding of a compound's safety. For nicotinamide and its derivatives, these studies have generally indicated a low level of toxicity.

Acute and Sub-chronic Toxicity

Acute toxicity studies, which assess the effects of a single high dose, and sub-chronic studies, which evaluate the impact of repeated doses over a period of time, have been conducted for Nicotinamide, NR, and NMN. The results, summarized in the table below, demonstrate a high tolerance for these compounds in animal models.

CompoundAnimal ModelRoute of AdministrationAcute LD5090-Day Sub-chronic NOAELKey Findings
Nicotinamide RodentsOral3-7 g/kg bw[1]215 mg/kg bw/day (rats)[1]Very low acute toxicity.[1] At high doses, minor effects on the liver and spleen were observed.[1]
Nicotinamide Riboside (NR) RatsOral>5000 mg/kg bw[2]300 mg/kg/day[2]No genetic toxicity.[2] Similar safety profile to nicotinamide, with effects on liver, kidneys, ovaries, and testes at the highest doses.[2]
Nicotinamide Mononucleotide (NMN) RatsOral>2000 mg/kg bw[3]>800 mg/kg bw/day[3]Low acute toxicity.[3] No adverse effects observed in a 90-day study at the tested doses.[3]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Genetic Toxicity

Genetic toxicity studies are crucial for assessing a compound's potential to cause DNA damage, which can lead to mutations and cancer. Nicotinamide, NR, and NMN have been evaluated for their mutagenic potential.

CompoundAssayResult
Nicotinamide Ames test, in vivo micronucleus testNot mutagenic[1]
Nicotinamide Riboside (NR) Genetic toxicity testsNo genetic toxicity[2]
Nicotinamide Mononucleotide (NMN) Bacterial reverse mutation test, in vitro and in vivo chromosomal aberration testNon-mutagenic and non-clastogenic[3]

Clinical Safety in Humans: Evidence from Clinical Trials

The safety of nicotinamide and its derivatives has been further investigated in numerous human clinical trials. These studies have generally demonstrated that these compounds are well-tolerated, even at high doses.

Nicotinamide

Nicotinamide has a long history of use in humans and is generally considered safe.[4] High doses, however, can be associated with some adverse effects.

  • Tolerable Upper Intake Level: The tolerable upper intake level for niacin (which includes nicotinamide) for adults is 35 mg/day from supplements.[5]

  • High-Dose Effects: At doses exceeding 3 grams per day, reversible hepatotoxicity has been reported in some individuals.[4] Minor abnormalities in liver enzymes can occur at lower, but still high, doses.[4] Other potential side effects at high doses include stomach upset, gas, dizziness, and headache.[5]

Nicotinamide Riboside (NR)

Clinical trials with NR have consistently reported a favorable safety profile.

  • Dosage and Duration: Studies have evaluated single oral doses up to 1,000 mg and repeated daily doses up to 2,000 mg for several weeks.[6][[“]]

  • Adverse Events: No serious adverse events have been reported in these trials.[6][[“]] Mild side effects, when they occur, are generally not significantly different from placebo.[[“]] The U.S. Food and Drug Administration (FDA) has granted Generally Recognized as Safe (GRAS) status to a branded form of NR (NIAGEN®).[8]

Nicotinamide Mononucleotide (NMN)

Human clinical trials on NMN are more recent but have also indicated a good safety profile.

  • Dosage and Duration: Studies have investigated single oral doses up to 500 mg and daily supplementation up to 900 mg for up to 60 days.[9][10]

  • Adverse Events: Single oral administration of NMN was found to be safe and well-tolerated in healthy men, with no significant adverse effects observed.[9] Longer-term studies have also reported no safety issues and good tolerability.[10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized outlines for key preclinical and clinical safety studies.

Preclinical Toxicity Study Protocol (Rodent Model)

A typical sub-chronic oral toxicity study in rats would follow a protocol similar to this:

  • Animal Selection: Healthy, young adult rats of a specific strain are selected and acclimated to the laboratory environment.

  • Group Allocation: Animals are randomly assigned to a control group (receiving the vehicle, e.g., water) and at least three treatment groups receiving different dose levels of the test compound.

  • Dosing: The test compound is administered orally (e.g., by gavage) daily for 90 consecutive days.

  • Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.

Clinical Safety Trial Protocol (Phase 1)

A Phase 1 clinical trial to assess the safety of a new drug in healthy volunteers would typically involve the following:

  • Subject Recruitment: A small number of healthy adult volunteers are recruited after providing informed consent.

  • Study Design: The study is often a randomized, double-blind, placebo-controlled design.

  • Dose Escalation: The study may start with a single ascending dose (SAD) phase, where different groups of subjects receive a single, escalating dose of the drug or placebo. This is often followed by a multiple ascending dose (MAD) phase, where subjects receive multiple, escalating doses.

  • Safety Monitoring: Subjects are closely monitored for adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

  • Pharmacokinetics: Blood and urine samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Visualizing the NAD+ Biosynthesis Pathway

To understand the context of these safety evaluations, it is helpful to visualize the metabolic pathways through which these compounds exert their effects. The following diagram illustrates the key pathways for NAD+ biosynthesis from Nicotinamide, NR, and NMN.

NAD_Biosynthesis cluster_precursors NAD+ Precursors cluster_pathway Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NR Nicotinamide Riboside (NR) NRK NRK NR->NRK NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAMPT->NMN NAD NAD+ NMNAT->NAD NRK->NMN

Caption: Simplified NAD+ salvage pathway from nicotinamide, NR, and NMN.

This diagram illustrates how Nicotinamide is converted to NMN by the enzyme NAMPT, and NR is converted to NMN by NRK. NMN is then converted to NAD+ by NMNAT.

Experimental Workflow for a 90-Day Rodent Toxicity Study

The following diagram outlines the typical workflow for a 90-day sub-chronic toxicity study in rodents, a cornerstone of preclinical safety assessment.

Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation (90 Days) cluster_analysis Analysis & Reporting Animal_Acclimation Animal Acclimation Randomization Randomization into Groups (Control & Dose Levels) Animal_Acclimation->Randomization Daily_Dosing Daily Oral Dosing Randomization->Daily_Dosing Clinical_Observations Daily Clinical Observations Daily_Dosing->Clinical_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Clinical_Pathology Clinical Pathology (Blood & Urine) Daily_Dosing->Clinical_Pathology Necropsy Gross Necropsy Daily_Dosing->Necropsy End of Study Data_Analysis Data Analysis & Interpretation Clinical_Observations->Data_Analysis Weekly_Measurements->Data_Analysis Clinical_Pathology->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: Workflow of a 90-day rodent oral toxicity study.

This flowchart provides a high-level overview of the key stages involved in a standard preclinical safety study, from initial animal preparation to the final analysis and reporting of findings.

References

Safety Operating Guide

Proper Disposal of Diphenyl-nicotinamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of diphenyl-nicotinamide, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its potential hazards. While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance.

Known Hazards:

  • May cause eye, skin, and respiratory irritation.[1][2]

  • Avoid dust formation and inhalation.[3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Wear impervious, flame-resistant gloves and a lab coat.[3]

  • Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated enclosure, use a full-face respirator with an appropriate cartridge.[3]

II. Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] this compound waste should be collected at the point of generation in a designated satellite accumulation area.

Step-by-Step Collection Protocol:

  • Designate a Waste Container:

    • Use a container that is compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[6]

    • The original product container can be used if it is in good condition.[4]

  • Label the Waste Container:

    • As soon as the container is designated for waste, affix a "Hazardous Waste" label.[5][6]

    • The label must include:

      • The full chemical name: "this compound" (do not use abbreviations).[5]

      • The quantity of waste.

      • The date of waste generation.[5]

      • The location of origin (e.g., laboratory, room number).[5]

      • The name and contact information of the principal investigator.[5]

  • Collect the Waste:

    • For solid this compound, carefully transfer the waste into the designated container, minimizing dust generation.[3]

    • For solutions containing this compound, pour the waste carefully into the container.

    • Do not mix this compound waste with other incompatible waste streams. Consult a chemical compatibility chart if unsure.[4]

    • Keep the waste container closed except when adding waste.[6]

III. Storage of Chemical Waste

Proper storage of hazardous waste is regulated and essential for safety.

  • Location: Store the labeled waste container in a designated and clearly marked satellite accumulation area.[4]

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.[6]

  • Segregation: Ensure the this compound waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

  • Quantity Limits: Be aware of the maximum allowable quantity of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[7]

IV. Arranging for Disposal

This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[5] It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[5][8]

Disposal Workflow:

  • Complete a Waste Pickup Request:

    • Fill out your institution's hazardous waste pickup form. This typically requires a detailed list of the chemical constituents and their quantities.[5]

    • Ensure all information is accurate and complete to avoid delays in pickup.

  • Schedule a Pickup:

    • Submit the completed form to your EHS office to schedule a waste pickup.[5]

  • Prepare for Pickup:

    • Ensure the waste container is properly labeled, sealed, and stored in the designated satellite accumulation area.

    • Leaking or improperly labeled containers will not be accepted for pickup.[5]

V. Decontamination and Empty Container Disposal

Properly decontaminating and disposing of empty containers that held this compound is also important.

  • Triple Rinsing:

    • If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent capable of removing the residue.[6]

    • The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[6]

  • Disposal of Rinsed Containers:

    • After triple rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash.[6]

    • Before disposal, deface or remove the original label to avoid confusion.[7]

Quantitative Data Summary
ParameterValue/GuidelineSource
pH for Drain Disposal (General) Not permitted for this chemical. Generally between 5.5 and 10.5 for approved substances.[8]
Maximum Satellite Accumulation 55 gallons of hazardous waste or 1 quart of acute hazardous waste.[7]
Log Pow (Octanol/Water Partition) -0.38 (for nicotinamide, indicating low bioaccumulation potential)[9]

Experimental Protocols & Visualizations

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

Diphenyl_Nicotinamide_Disposal_Workflow start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontaminate Decontaminate Glassware & Triple-Rinse Empty Containers start->decontaminate container Select & Label Hazardous Waste Container ppe->container collect Collect Waste (Minimize Dust) container->collect storage Store in Designated Satellite Accumulation Area collect->storage segregate Segregate from Incompatible Chemicals storage->segregate pickup_form Complete & Submit Waste Pickup Form to EHS segregate->pickup_form ehs_pickup EHS Pickup and Proper Disposal pickup_form->ehs_pickup end Disposal Complete ehs_pickup->end rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate dispose_container Dispose of Defaced, Dry Container in Trash decontaminate->dispose_container rinsate->collect Add to waste container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Diphenyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Diphenyl-nicotinamide, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a secure research setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in solid or powdered form, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (e.g., nitrile).[2][3]Laboratory coat.[3][4][5]Use in a well-ventilated area or under a fume hood to minimize dust inhalation.[2][6]
Handling solutions Safety glasses with side shields.[7]Chemical-resistant gloves.[6][7]Laboratory coat.[3][4][5]Not generally required if handled in a well-ventilated area.
Cleaning spills Chemical splash goggles.[7]Heavy-duty, chemical-resistant gloves.[8]Chemical-resistant apron or coveralls over a lab coat.[9][10]Air-purifying respirator if dealing with a large spill of powdered material.[8][9]
Waste disposal Safety glasses with side shields.[7]Chemical-resistant gloves.[6][7]Laboratory coat.[3][4][5]Not generally required.

Experimental Protocol: Safe Handling of this compound

Following a structured protocol is essential for minimizing exposure and preventing accidents.

Step 1: Preparation and Planning
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for N-(1,2-diphenylethyl)nicotinamide.[2]

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.[3][5]

  • Prepare the Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood, especially when working with the solid form to avoid dust formation.[2][6] Ensure an eyewash station and safety shower are accessible.[6][11]

Step 2: Handling and Use
  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.[2]

  • Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[6][12] Do not eat, drink, or smoke in the handling area.[5][11]

Step 3: Accidental Release Measures
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[12][13]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., sand or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry.[6] Wear appropriate respiratory protection and chemical-resistant clothing.[8][9] Contain the spill and collect the material for disposal.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[1]

    • In case of skin contact: Wash off with soap and plenty of water.[1]

    • If inhaled: Move the person into fresh air.[1]

    • If ingested: Rinse mouth with water and consult a physician.[1]

Step 4: Storage and Disposal
  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[12] Do not allow the chemical to enter drains.[12]

Visualizing the Workflow: Handling and Disposal of this compound

To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram outlines the key steps and decision points.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup & Disposal start Start: Handling this compound sds Review Safety Data Sheet start->sds ppe Don Appropriate PPE sds->ppe workspace Prepare Ventilated Workspace ppe->workspace weigh Weigh Solid in Fume Hood workspace->weigh prepare Prepare Solution weigh->prepare spill Spill Occurs? prepare->spill decontaminate Decontaminate Workspace waste Segregate Chemical Waste decontaminate->waste dispose Dispose via Approved Methods waste->dispose end End dispose->end spill->decontaminate No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.